WLB-89462
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H29N5O3 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-[4-[2-ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H29N5O3/c1-3-19-22-13-17(18-12-15(2)24-29-18)21(23-19)16-4-6-25(7-5-16)14-20(27)26-8-10-28-11-9-26/h12-13,16H,3-11,14H2,1-2H3 |
InChI-Schlüssel |
HPBOMWKBZHYYGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=N1)C2CCN(CC2)CC(=O)N3CCOCC3)C4=CC(=NO4)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
WLB-89462: A Selective Sigma-2 Receptor/TMEM97 Ligand for Neuroprotection
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
WLB-89462 is a novel, drug-like small molecule identified as a potent and highly selective ligand for the sigma-2 receptor (σ2R), now known to be Transmembrane Protein 97 (TMEM97).[1][2][3] This protein is a key regulator of intracellular calcium and cholesterol homeostasis and is implicated in the pathophysiology of neurodegenerative diseases. This compound has demonstrated significant neuroprotective activity in preclinical models. In vitro, it protects neurons from amyloid-beta (Aβ) induced toxicity, and in vivo, it ameliorates Aβ-induced short-term memory deficits in rats.[1][2] Its high selectivity against the sigma-1 receptor and a broad panel of other CNS targets suggests a favorable safety profile. This document provides a detailed overview of the pharmacological profile, proposed mechanism of action, and key experimental data for this compound.
Pharmacological Profile
This compound is distinguished by its high affinity for the sigma-2 receptor and a more than 130-fold selectivity over the sigma-1 receptor. This specificity minimizes potential off-target effects associated with non-selective sigma receptor ligands.
Table 1: Receptor Binding Affinity of this compound
| Target | Ligand | Ki (nM) | Source |
|---|---|---|---|
| Sigma-2 Receptor (σ2R/TMEM97) | This compound | 13 | Christmann, U., et al. (2023)[1][2][3] |
| Sigma-1 Receptor (σ1R) | this compound | 1777 | Christmann, U., et al. (2023)[1][2][3] |
Core Mechanism of Action
The neuroprotective effects of this compound are mediated by its interaction with the σ2R/TMEM97 protein. This receptor is a multifunctional protein primarily located at the endoplasmic reticulum (ER) and plasma membrane, where it forms complexes with other proteins to regulate critical cellular processes. The leading hypothesis for this compound's neuroprotective action against amyloid pathology is its ability to modulate the uptake of toxic Aβ oligomers and maintain cellular homeostasis.
3.1 Proposed Signaling Pathway
This compound is proposed to exert its neuroprotective effects through two primary, interconnected mechanisms:
-
Inhibition of Amyloid-Beta (Aβ) Uptake: At the plasma membrane, σ2R/TMEM97 forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR). This complex has been identified as a key portal for the neuronal uptake of toxic Aβ oligomers. By binding to σ2R/TMEM97, this compound is thought to allosterically modulate this complex, thereby inhibiting the internalization of Aβ and preventing subsequent downstream toxicity, such as synaptic dysfunction and apoptosis.
-
Regulation of Intracellular Calcium Homeostasis: At the endoplasmic reticulum, σ2R/TMEM97 influences calcium signaling. Pathological conditions, such as exposure to Aβ, can lead to ER stress and dysregulated calcium release, resulting in mitochondrial calcium overload, increased reactive oxygen species (ROS) production, and activation of apoptotic pathways. This compound binding to ER-localized σ2R/TMEM97 is hypothesized to stabilize calcium channels, preventing excessive calcium efflux and preserving mitochondrial function, thus promoting cell survival.
Experimental Protocols & Data
This section details the methodologies for key experiments used to characterize this compound and presents the corresponding data.
4.1 Radioligand Competitive Binding Assay
This assay was used to determine the binding affinity (Ki) of this compound for the sigma-2 and sigma-1 receptors.
4.1.1 Experimental Protocol
-
Objective: To quantify the binding affinity of this compound for σ2R/TMEM97 and σ1R.
-
Materials:
-
Membrane homogenates from rat liver (for σ2R) or guinea pig brain (for σ1R).
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) for σ2R.
-
Radioligand: --INVALID-LINK---pentazocine for σ1R.
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution and serial dilutions.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
-
Procedure:
-
Aliquots of membrane homogenate (50-100 µg protein) are incubated in 96-well plates.
-
Incubations contain the respective radioligand at a final concentration near its Kd value.
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM) is added to compete for binding.
-
Tubes for total binding (radioligand only) and non-specific binding (radioligand + haloperidol) are included.
-
The mixture is incubated for 120 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters (GF/B) using a cell harvester.
-
Filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
Filters are placed in scintillation vials with scintillation fluid, and radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis (e.g., in GraphPad Prism). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
WLB-89462: A Technical Guide to a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions and characteristics of WLB-89462, a novel, drug-like, and highly selective sigma-2 receptor (σ2R) ligand with demonstrated neuroprotective properties. The information presented herein is a synthesis of publicly available data, intended to provide a comprehensive overview for researchers and professionals in the field of drug development.
Core Function: A Selective Sigma-2 Receptor Agonist
This compound is a novel isoxazolylpyrimidine derivative that acts as a potent and selective agonist for the sigma-2 receptor (σ2R).[1][2][3] The σ2R, identified as the transmembrane protein TMEM97, is implicated in a variety of cellular processes and is a promising therapeutic target for neurodegenerative diseases.[4] this compound's high affinity and selectivity for σ2R over the sigma-1 receptor (σ1R) and a wide panel of other targets underscore its potential for a favorable safety profile.[1][2][3]
The primary therapeutic function of this compound is its neuroprotective activity.[1][2][3] In preclinical studies, it has shown the ability to mitigate neurotoxicity and improve cognitive deficits, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, also referred to in some literature as ADV462.
Table 1: Receptor Binding Affinity
| Target | Ki (nM) | Selectivity (σ1R/σ2R) |
| Sigma-2 Receptor (σ2R) | 13 | \multirow{2}{*}{136.7} |
| Sigma-1 Receptor (σ1R) | 1777 | |
| Data sourced from Christmann et al., 2023.[1][2][3] |
Table 2: Physicochemical and ADMET Properties
| Parameter | Value | Species |
| Physicochemical Properties | ||
| Solubility | Good | - |
| ADME Properties | ||
| Permeability (Papp) | 177 nm/s | - |
| Oral Bioavailability (F) | > 58% | Rat |
| Half-life (t1/2) | 2.4 hours | Rat |
| 1.0 hour | Dog | |
| Maximum Concentration (Cmax) | 900 ng/mL | Rat |
| 3424 ng/mL | Dog | |
| Time to Cmax (tmax) | 0.8 hours | Rat |
| 0.3 hours | Dog | |
| Volume of Distribution (Vss) | 2.1 L/kg | Rat |
| 2.9 L/kg | Dog | |
| Brain/Plasma Ratio (AUCbrain/AUCplasma) | 1.4 | Rat |
| CYP450 Inhibition | Low potential (IC50 > 100 µM) | - |
| P-glycoprotein (P-gp) Inhibition | IC50 = 11 µM | - |
| Metabolic Stability | Higher in human liver microsomes vs. preclinical species | Human, Rodents, Dog, Monkey, Minipig |
| Data for ADMET properties are attributed to ADV462 from a conference proceeding, which is understood to be the same compound as this compound. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary publication, "Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties" in the Journal of Medicinal Chemistry (2023).[1][2][3] While the full text of this article was not accessible for this review, the following summarizes the key experimental approaches mentioned in the available literature.
Receptor Binding Assays: Standard radioligand binding assays were likely employed to determine the binding affinities (Ki) of this compound for the sigma-2 and sigma-1 receptors. These assays typically involve incubating the compound with cell membranes expressing the target receptor and a radiolabeled ligand, followed by measurement of radioactivity to determine the displacement of the radioligand by the test compound.
In Vitro Neuroprotection Assays: The neuroprotective activity of this compound was assessed in vitro. A common method for this is to expose cultured neuronal cells to a neurotoxic agent (e.g., amyloid-β peptide) in the presence and absence of the test compound. Cell viability is then measured using assays such as the MTT or LDH assay to quantify the protective effect of the compound.
In Vivo Cognitive Function Model: To evaluate its effect on memory, this compound was tested in a rat model of short-term memory impairment induced by the hippocampal injection of amyloid-β peptide.[1][2][3] This typically involves stereotaxic surgery to inject the peptide, followed by administration of the test compound and subsequent behavioral testing (e.g., using a maze) to assess memory function.
ADMET Profiling: A standard panel of in vitro and in vivo assays was used to determine the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This includes assays for solubility, permeability (e.g., Caco-2 cell assay), metabolic stability (using liver microsomes and hepatocytes), plasma protein binding, and pharmacokinetic studies in animal models (rats and dogs) to determine parameters like bioavailability, half-life, and brain penetration. Cytochrome P450 inhibition and P-glycoprotein interaction were also assessed using standard methods.
Signaling Pathways and Experimental Workflows
The precise signaling pathway through which this compound exerts its neuroprotective effects is a subject of ongoing research. However, based on the known functions of sigma-2 receptor agonists, a putative pathway can be proposed. Activation of σ2R by this compound is thought to lead to the modulation of intracellular calcium levels and the potentiation of neurotrophic factor signaling, such as the Nerve Growth Factor (NGF)/Tropomyosin receptor kinase A (TrkA) pathway.[4][5] This, in turn, is hypothesized to activate downstream pro-survival and anti-apoptotic signaling cascades.
Putative Neuroprotective Signaling Pathway of this compound
References
- 1. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
WLB-89462: A Comprehensive Technical Profile of a Highly Selective Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sigma-2 (σ2) receptor ligand, WLB-89462. The document outlines its binding affinity, selectivity profile against a wide range of targets, and the experimental methodologies used for its characterization. Additionally, it explores the known signaling pathways associated with the σ2 receptor, providing a foundational understanding of the potential mechanism of action of this compound.
Core Quantitative Data: Binding Affinity and Selectivity Profile
This compound has demonstrated high affinity for the sigma-2 receptor with significant selectivity over the sigma-1 (σ1) receptor.[1][2][3][4][5][6] The compound was profiled against a comprehensive panel of 180 targets to establish its selectivity.
| Target | Kᵢ (nM) | Selectivity (fold) vs. σ2 |
| Sigma-2 (σ2) Receptor | 13 | - |
| Sigma-1 (σ1) Receptor | 1777 | 137 |
| Various other targets (180 total) | >1000 (for the vast majority) | >77 |
Table 1: Binding Affinity and Selectivity of this compound. The data highlights the potent and selective nature of this compound for the sigma-2 receptor.
Experimental Protocols
The characterization of this compound's binding profile involved standardized radioligand binding assays. While the specific details for the comprehensive panel screening are proprietary, the general methodology for sigma receptor binding assays is well-established.
Sigma-2 Receptor Binding Assay (General Protocol)
A competitive inhibition radioligand binding assay is a standard method to determine the binding affinity of a test compound.[1][2][7]
-
Tissue Preparation : Membranes are prepared from a tissue source known to express a high density of sigma-2 receptors, such as the liver or specific brain regions.
-
Radioligand : A tritiated, non-selective sigma receptor ligand, such as [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), is commonly used.[1][2][7]
-
Masking of Sigma-1 Receptors : To ensure the specific binding to sigma-2 receptors is measured, a saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is added to the assay to block binding to sigma-1 sites.[1][7]
-
Incubation : The tissue membranes, radioligand, masking ligand, and various concentrations of the test compound (this compound) are incubated to allow for competitive binding to reach equilibrium.
-
Separation : The bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in several cellular processes.[3][5][8] Its modulation by ligands like this compound can influence these pathways, which are of significant interest in the context of neurodegenerative diseases and cancer.
Role in Cholesterol Homeostasis
TMEM97 is known to interact with key proteins involved in cholesterol transport and regulation.[3][8] It forms complexes with the Niemann-Pick C1 (NPC1) protein, the low-density lipoprotein receptor (LDLR), and the progesterone receptor membrane component 1 (PGRMC1).[3][8] Through these interactions, TMEM97 plays a role in the uptake of LDL and the intracellular trafficking of cholesterol.
Involvement in Other Cellular Processes
Beyond cholesterol regulation, the sigma-2 receptor has been linked to other critical cellular functions:
-
Calcium Signaling : The sigma-2 receptor is located on the endoplasmic reticulum, a major calcium store, and is thought to influence intracellular calcium levels.[5]
-
Cell Proliferation and Apoptosis : Overexpression of the sigma-2 receptor is observed in proliferating tumor cells, and its ligands can induce apoptosis, making it a target in oncology.[5]
-
Neuronal Signaling and Neuroprotection : this compound has demonstrated neuroprotective activity, and sigma-2 receptor modulation is being investigated for therapeutic potential in neurodegenerative disorders like Alzheimer's disease.[1][2][3][4][5][6]
The precise downstream signaling cascades initiated by ligand binding to the sigma-2 receptor are an active area of research. The development of selective probes like this compound is crucial for elucidating these complex pathways.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
WLB-89462 and its role in Alzheimer's disease pathology
An extensive search has yielded no publicly available scientific literature, patents, or clinical trial information for a compound designated "WLB-89462" in the context of Alzheimer's disease pathology. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a misidentified compound, or a hypothetical molecule.
Consequently, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and signaling pathways as requested, due to the absence of foundational data.
To fulfill the user's request for a technical guide on a relevant Alzheimer's disease therapeutic, a substitute compound with available public data would be necessary. For illustrative purposes, a guide could be created for a well-documented investigational Alzheimer's drug. However, without a specific, documented target molecule, the core requirements of the request cannot be met.
WLB-89462: A Novel Sigma-2 Receptor Ligand for the Reversal of Amyloid-Beta Peptide-Induced Memory Impairment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WLB-89462 is a novel, drug-like, and highly selective sigma-2 (σ2) receptor ligand that has demonstrated significant potential in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its efficacy in mitigating memory impairment induced by amyloid-beta (Aβ) peptides. The document includes a detailed summary of its pharmacological properties, experimental protocols for in vitro and in vivo evaluation, and a visual representation of its proposed mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.
Introduction
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD), leading to synaptic dysfunction, neuroinflammation, and progressive cognitive decline. The sigma-2 (σ2) receptor has emerged as a promising therapeutic target for neurodegenerative disorders. This compound (also known as compound 20c) is a potent and selective σ2 receptor ligand that has shown neuroprotective properties and the ability to reverse Aβ-induced memory deficits in preclinical studies.[1][2] This document synthesizes the current knowledge on this compound, providing a technical foundation for further investigation and development.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Sigma-2 (σ2) | 13[1][2] |
| Sigma-1 (σ1) | 1777[1][2] |
Ki: Inhibitory constant, a measure of binding affinity.
Table 2: Physicochemical and ADMET Profile of this compound
| Property | Observation |
| Solubility | Good[1][2] |
| CYP Inhibition | No significant inhibition[1][2] |
| Metabolic Stability | Good[1][2] |
| Permeability | High[1][2] |
| Brain Penetration | High[1][2] |
| Oral Exposure (rodents) | High[1][2] |
ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the efficacy of this compound.
In Vivo Model of Amyloid-Beta Induced Memory Impairment
This protocol describes the induction of memory impairment in rats via intrahippocampal injection of amyloid-beta peptide, a model used to evaluate the therapeutic potential of this compound.
Objective: To create an animal model of Alzheimer's-like memory deficits.
Materials:
-
Male Wistar rats (250-300g)
-
Amyloid-beta (1-42) peptide
-
Sterile phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Aβ Peptide Preparation: Aβ (1-42) peptide is dissolved in sterile PBS to a final concentration of 1 mg/mL. The solution is then incubated at 37°C for 7 days to induce aggregation.
-
Animal Surgery: Rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Injection: A Hamilton syringe is used to bilaterally inject the aggregated Aβ solution into the hippocampus. The typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm, Mediolateral (ML): ±2.5 mm, and Dorsoventral (DV): -3.0 mm. A total volume of 2 µL is injected per hemisphere.
-
Post-operative Care: Animals are monitored during recovery and for a period of 14-21 days to allow for the development of memory deficits before behavioral testing.
In Vitro Neuroprotection Assay
This protocol outlines a cell-based assay to assess the neuroprotective effects of this compound against Aβ-induced toxicity.
Objective: To determine if this compound can protect neurons from Aβ-induced cell death.
Materials:
-
Primary cortical neurons (from rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta (1-42) oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
Procedure:
-
Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured for 7-10 days to allow for maturation.
-
Treatment: Neurons are pre-treated with various concentrations of this compound for 2 hours.
-
Aβ Exposure: Aggregated Aβ (1-42) oligomers are then added to the culture medium at a final concentration known to induce neurotoxicity (e.g., 10 µM).
-
Incubation: The cells are incubated for 24-48 hours.
-
Assessment of Cell Viability: Cell viability is measured using an MTT assay, which quantifies mitochondrial metabolic activity, or an LDH assay, which measures membrane integrity by quantifying the release of LDH into the culture medium.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound, the experimental workflow for its evaluation, and the logical relationships of its therapeutic action.
Caption: Proposed signaling pathway of this compound in ameliorating Aβ-induced pathology.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound's action from molecular target to therapeutic effect.
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease, demonstrating high affinity and selectivity for the sigma-2 receptor. Preclinical data indicates its ability to confer neuroprotection and ameliorate amyloid-beta-induced memory impairment. The favorable ADMET profile of this compound further supports its potential for clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate this promising molecule into a viable therapy for Alzheimer's disease.
References
- 1. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of WLB-89462
For Researchers, Scientists, and Drug Development Professionals
Abstract
WLB-89462 is a novel, drug-like, and highly selective σ2 receptor (σ2R) ligand with demonstrated neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, based on currently available data. The information is presented to support further research and development of this promising neuroprotective agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key processes are visualized through diagrams to facilitate a deeper understanding of the compound's synthesis and mechanism of action.
Physicochemical and ADMET Properties
This compound, identified as compound 20c in its primary publication, is an isoxazolylpyrimidine derivative.[1] It exhibits a favorable physicochemical and ADMET profile, positioning it as a compound with drug-like characteristics suitable for further development.[1][2] Key properties include good solubility, high permeability, metabolic stability, and the ability to penetrate the blood-brain barrier.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical and ADMET properties of this compound.
| Property | Value |
| Binding Affinity | |
| σ2R Ki | 13 nM[1] |
| σ1R Ki | 1777 nM[1] |
| Solubility | Good (Specific quantitative value not publicly available)[1] |
| Permeability | High (Specific quantitative value not publicly available)[1] |
| Metabolic Stability | Good (Specific quantitative value not publicly available)[1] |
| CYP Inhibition | No significant inhibition reported[1] |
| Brain Penetration | Yes[1] |
| Oral Exposure (rodents) | High[1] |
Experimental Protocols
Detailed experimental methodologies for the determination of the physicochemical and ADMET properties of this compound are crucial for the replication and extension of these findings. While the primary publication does not provide exhaustive step-by-step protocols in the main text, the following are detailed descriptions of the likely methodologies employed, based on standard practices in drug discovery.
Radioligand Binding Assays for σ1 and σ2 Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing either σ1 or σ2 receptors are prepared.
-
Binding Reaction: A constant concentration of a specific radioligand (e.g., [3H]-DTG for σ1 and [3H]-di-o-tolylguanidine with a masking concentration of (+)-pentazocine for σ2) is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Kinetic Solubility Assay
-
Objective: To determine the aqueous solubility of this compound.
-
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (typically <1%).
-
Equilibration: The solution is shaken or stirred for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
Separation: Any undissolved compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved this compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound across an artificial membrane, as a predictor of in vivo absorption.
-
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Compartments: The wells of the filter plate (donor compartment) are filled with a solution of this compound in buffer. This plate is then placed in a receiver plate containing buffer (acceptor compartment).
-
Incubation: The "sandwich" plate is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of this compound in both the donor and acceptor compartments is measured using HPLC-UV or LC-MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations and incubation parameters.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms.
-
Methodology:
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) in the presence of various concentrations of this compound.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of metabolite formation is determined.
-
Metabolic Stability Assay
-
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
-
Methodology:
-
Incubation: this compound is incubated with human liver microsomes or hepatocytes in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped with a quenching solvent.
-
Analysis: The remaining concentration of this compound at each time point is quantified by LC-MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Synthesis and Mechanism of Action
Synthetic Pathway
This compound is synthesized through a multi-step process, characteristic of the synthesis of isoxazolylpyrimidine derivatives. The general workflow involves the construction of the core heterocyclic scaffold followed by functional group modifications.
Caption: Generalized synthetic workflow for this compound.
Proposed Mechanism of Neuroprotection
This compound exerts its neuroprotective effects through its high-affinity binding to the σ2 receptor. The σ2 receptor is implicated in various cellular processes relevant to neuronal health, including the regulation of calcium signaling, modulation of ion channels, and cellular stress responses. By acting as a ligand for the σ2 receptor, this compound is thought to modulate these pathways, ultimately leading to the protection of neurons from damage and the improvement of cognitive function in models of neurodegenerative disease.
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
This compound is a promising neuroprotective agent with a well-characterized, drug-like physicochemical and ADMET profile. Its high affinity and selectivity for the σ2 receptor, coupled with its favorable solubility, permeability, and metabolic stability, make it a strong candidate for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
References
WLB-89462: A Comprehensive ADMET and Drug-Like Profile for Neuroprotective Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WLB-89462 has emerged as a promising drug candidate with a compelling profile for the treatment of neurodegenerative diseases. Identified as a potent and highly selective sigma-2 receptor (σ2R) ligand, this compound exhibits significant neuroprotective properties. This technical guide provides an in-depth analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its drug-like properties, to support its continued development. The data presented herein demonstrates that this compound possesses favorable characteristics, including good solubility and permeability, metabolic stability, and a low potential for drug-drug interactions, positioning it as a strong candidate for clinical evaluation.
Introduction
This compound (also referred to as compound 20c) is a novel isoxazolylpyrimidine derivative that has shown high affinity for the sigma-2 receptor (σ2R), with a Ki of 13 nM, and remarkable selectivity over the sigma-1 receptor (σ1R), with a Ki of 1777 nM.[1][2][3] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for neurodegenerative disorders. This compound has demonstrated neuroprotective activity in vitro and has shown efficacy in animal models, improving short-term memory impairment induced by amyloid-β peptide.[1][2][3] This document outlines the comprehensive ADMET and drug-like properties of this compound.
ADMET Profile
A favorable ADMET profile is critical for the successful development of a drug candidate. This compound has been characterized by a suite of in vitro and in vivo assays, revealing a profile that supports its potential for oral administration and central nervous system (CNS) activity.
Physicochemical and Drug-Like Properties
This compound possesses a promising physicochemical profile consistent with established guidelines for orally bioavailable CNS drugs.
| Property | Value | Source |
| Sigma-2 Receptor (σ2R) Affinity (Ki) | 13 nM | [1][2][3] |
| Sigma-1 Receptor (σ1R) Affinity (Ki) | 1777 nM | [1][2][3] |
| Solubility | Good | [1][2][3] |
| Permeability (Papp) | High (177 nm/s) | [4] |
| Efflux Ratio | 1.2 | [4] |
Note: Specific quantitative values for aqueous solubility are not publicly available.
In Vivo Pharmacokinetics
Pharmacokinetic studies in multiple species have demonstrated that this compound is readily absorbed and achieves significant brain exposure.
| Species | t1/2 (h) | Cmax (ng/mL) | tmax (h) | Vss (L/kg) | Oral Bioavailability (F%) | AUCbrain/AUCplasma |
| Mouse | 2.6 | 2022 | 0.3 | 2.4 | 60 | - |
| Rat | 2.4 | 900 | 0.8 | 2.1 | 58 | 0.4 |
| Dog | 1.0 | 3424 | 0.3 | 2.9 | 89 | - |
Source:[4]
Metabolism and Excretion
This compound exhibits good metabolic stability.[1][2][3] In vitro studies using liver microsomes from various species, including humans, indicate that the compound is not rapidly metabolized, suggesting a low first-pass effect.
| Parameter | Result | Source |
| Metabolic Stability | Good | [1][2][3] |
| CYP Inhibition | No significant inhibition | [1][2][3] |
Note: Specific quantitative data for metabolic half-life in liver microsomes and IC50 values for cytochrome P450 inhibition are not publicly available.
Experimental Protocols
The following sections describe the general methodologies employed to assess the ADMET properties of small molecules like this compound.
Aqueous Solubility
A kinetic solubility assay is typically performed using a high-throughput method. The compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer at various pH values (e.g., 4.0, 7.4). After an incubation period, the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound is determined by LC-MS/MS.
Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp) in the A-to-B direction. To assess active efflux, the experiment is also performed in the B-to-A direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Metabolic Stability (Liver Microsomal Assay)
The metabolic stability of a compound is evaluated by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Cytochrome P450 (CYP) Inhibition Assay
The potential for a compound to cause drug-drug interactions is assessed by evaluating its ability to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). A cocktail of specific probe substrates for each CYP isoform is incubated with human liver microsomes in the presence and absence of the test compound. The formation of the specific metabolite for each probe substrate is monitored by LC-MS/MS. The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through its interaction with the sigma-2 receptor (σ2R/TMEM97). The binding of this compound to σ2R is believed to initiate a signaling cascade that promotes neuronal survival and resilience.
Proposed Neuroprotective Signaling Pathway
The sigma-2 receptor often forms a complex with the progesterone receptor membrane component 1 (PGRMC1). The interaction of this compound with this complex is thought to modulate intracellular calcium levels and influence pathways related to cholesterol homeostasis and the reduction of oxidative stress. This can lead to the activation of downstream signaling molecules such as ERK and Akt, which are crucial for promoting cell survival and plasticity. Furthermore, this pathway may lead to an increase in the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow for ADMET Profiling
The assessment of the ADMET profile of a drug candidate like this compound follows a structured workflow, from initial in vitro screening to in vivo pharmacokinetic studies.
References
- 1. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of Edaravone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger with significant neuroprotective properties.[1][2][3] Initially approved for the management of acute ischemic stroke in Japan, its therapeutic applications have expanded to include the treatment of amyotrophic lateral sclerosis (ALS), for which it has received approval in several countries.[3][4][5] This technical guide provides a comprehensive overview of the core neuroprotective mechanisms of edaravone, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. Edaravone's efficacy is attributed to its multifaceted mechanism of action, which involves direct scavenging of reactive oxygen species (ROS), modulation of inflammatory responses, and activation of endogenous antioxidant pathways.[6][7][8]
Core Mechanism of Action: A Multifaceted Approach to Neuroprotection
Edaravone's neuroprotective capabilities are not limited to a single mode of action. Instead, it concurrently targets multiple pathological cascades that contribute to neuronal damage in both acute injuries like ischemic stroke and chronic neurodegenerative diseases like ALS.
Potent Antioxidant and Free Radical Scavenging Activity
The primary and most well-established mechanism of edaravone is its potent free radical scavenging activity.[3][6] It effectively neutralizes highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components such as lipids, proteins, and DNA.[3][7][9]
-
Direct Scavenging: Edaravone directly scavenges hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO-), preventing them from initiating and propagating damaging chain reactions.[3]
-
Inhibition of Lipid Peroxidation: By neutralizing lipid peroxyl radicals, edaravone inhibits lipid peroxidation, a destructive process that damages cell membranes and leads to neuronal death.[1][3][6]
Modulation of Endogenous Antioxidant Pathways
Edaravone enhances the body's natural defense mechanisms against oxidative stress by upregulating key antioxidant signaling pathways.[6]
-
Activation of the Nrf2 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][10] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of several protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[7][10] This activation helps to restore cellular redox homeostasis.
Anti-inflammatory Properties
Neuroinflammation is a critical component of the pathophysiology of many neurological disorders. Edaravone exhibits anti-inflammatory effects by modulating the activity of immune cells in the central nervous system.[6]
-
Microglial Activation: It mitigates the activation of microglia, the brain's resident immune cells, thereby reducing the production and release of pro-inflammatory cytokines.[6]
-
NF-κB Signaling: Edaravone can inhibit the NF-κB signaling pathway, a key pathway involved in the inflammatory response.[5][8]
Attenuation of Apoptosis
Edaravone has been demonstrated to interfere with apoptotic signaling cascades, promoting neuronal survival.
-
Modulation of Bcl-2 Family Proteins: It can upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[3]
-
Inhibition of Caspase Activation: By influencing upstream Bcl-2 family proteins, edaravone can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of programmed cell death.[3]
Signaling Pathways
The neuroprotective effects of Edaravone are mediated through complex intracellular signaling pathways. The diagrams below illustrate the key pathways modulated by Edaravone.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of edaravone has been evaluated in various preclinical models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: Efficacy of Edaravone in Preclinical Stroke Models
| Rat Strain | Stroke Model | Edaravone Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley | 90-min MCAO | 3 mg/kg (two doses) | Intravenous (tail vein) | Reduced infarct volume and brain swelling; decreased plasma levels of IL-1β and MMP-9. | [8] |
| Wistar | 2-hour MCAO | 3 mg/kg (single dose) | Intravenous infusion | Limited efficacy on neurological symptoms and motor function impairment. | [8] |
| - | Rat model of transient cerebral ischemia | ED50: 7.17 mg/kg | - | Emax (% inhibition of ischemic damage): 55.7% | [11] |
MCAO: Middle Cerebral Artery Occlusion; ED50: Half maximal effective dose; Emax: Maximum effect.
Table 2: Efficacy of Edaravone in ALS Clinical Trials (Study MCI186-19)
| Parameter | Edaravone Group | Placebo Group | Difference | p-value | Reference |
| Change from Baseline in ALSFRS-R Score (24 Weeks) | |||||
| LS Mean ± SE | -5.01 ± 0.64 | -7.50 ± 0.66 | 2.49 ± 0.76 | 0.0013 | [12][13] |
| Change from Baseline in ALSFRS-R Score (48 Weeks - Post-hoc analysis) | |||||
| FVC ≥80%p subgroup | -7.63 | -9.69 (placebo-edaravone) | 2.05 | 0.034 | [13] |
| FVC <80%p subgroup | -10.26 | -15.20 (placebo-edaravone) | 4.94 | 0.0038 | [13] |
ALSFRS-R: Revised ALS Functional Rating Scale; LS Mean: Least-Squares Mean; SE: Standard Error; FVC: Forced Vital Capacity.
Table 3: Safety and Tolerability of Oral Edaravone (Phase 3 Interim Data - 24 weeks)
| Adverse Event | Incidence |
| Muscular weakness | 16.2% |
| Falls | 15.7% |
| Fatigue | 7.6% |
| Back pain | 7.0% |
| Constipation | 7.0% |
| Headache | 5.9% |
| Shortness of breath | 5.4% |
| Data from a Phase 3, open-label, multicenter safety study of oral edaravone.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies of edaravone.
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke.
-
Objective: To evaluate the neuroprotective effects of edaravone on infarct volume and neurological deficits following focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., with isoflurane).
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture remains in place for a specified duration (e.g., 90 or 120 minutes) to induce ischemia.
-
Reperfusion is initiated by withdrawing the suture.
-
-
Drug Administration: Edaravone (e.g., 3 mg/kg) or vehicle (saline) is administered intravenously at specified time points (e.g., immediately after MCAO and at the beginning of reperfusion).[8]
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at various time points post-reperfusion using a standardized scale (e.g., mNSS).[15]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), brains are harvested, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. The infarct volume is quantified using image analysis software.[8]
-
Clinical Trial: Study MCI186-19 for ALS
This pivotal Phase 3 trial led to the approval of edaravone for ALS.
-
Objective: To evaluate the efficacy and safety of edaravone in slowing the functional decline in patients with ALS.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[13][16]
-
Patient Population: Patients with definite or probable ALS, disease duration of ≤2 years, normal respiratory function (FVC ≥80% predicted), and a specific rate of disease progression during a pre-observation period.[13][17]
-
Treatment Protocol:
-
Edaravone Group: Received 60 mg of edaravone as an intravenous infusion over 60 minutes.
-
Placebo Group: Received a matching placebo infusion.
-
Dosing Schedule: Treatment was administered in 28-day cycles.
-
Cycle 1: Daily dosing for 14 days, followed by a 14-day drug-free period.
-
Cycles 2-6: Dosing on 10 of the first 14 days, followed by a 14-day drug-free period.
-
-
-
Primary Efficacy Endpoint: Change from baseline in the ALSFRS-R total score at week 24.[12]
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).
Conclusion
Edaravone is a neuroprotective agent with a robust, multi-modal mechanism of action centered on the mitigation of oxidative stress and neuroinflammation. Preclinical data consistently demonstrate its ability to reduce neuronal damage in models of acute ischemic injury.[18] Furthermore, pivotal clinical trials have established its efficacy in slowing the progression of functional decline in a defined population of patients with ALS.[13][16] The ongoing development of an oral formulation may further enhance its clinical utility by improving patient convenience.[4][14] Future research should continue to explore the full therapeutic potential of edaravone and identify patient populations most likely to benefit from its neuroprotective effects.
References
- 1. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation [mdpi.com]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone attenuates oxidative stress induced by chronic cerebral hypoperfusion injury: role of ERK/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. preprints.org [preprints.org]
- 16. benchchem.com [benchchem.com]
- 17. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 18. researchgate.net [researchgate.net]
WLB-89462 as a potential therapeutic for neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WLB-89462 has emerged as a promising drug-like and highly selective sigma-2 receptor (σ2R) ligand with demonstrated neuroprotective properties. As a σ2R agonist, it presents a novel therapeutic avenue for neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, preclinical efficacy data, detailed experimental methodologies, and the putative signaling pathways involved in its neuroprotective mechanism. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate and potentially advance this compound in the context of neurodegeneration.
Introduction
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing unmet medical need.[1] The complex multifactorial nature of these disorders has posed considerable challenges to the development of effective therapies.[1] The sigma-2 receptor (σ2R), encoded by the TMEM97 gene, has been identified as a promising therapeutic target due to its role in key cellular processes implicated in neurodegeneration, including autophagy, protein trafficking, oxidative stress, and calcium homeostasis.[2] this compound is a novel, potent, and selective σ2R agonist that has shown significant neuroprotective effects in preclinical models, suggesting its potential as a disease-modifying agent for neurodegenerative conditions.[3][4]
Pharmacological Profile of this compound
This compound is an isoxazolylpyrimidine derivative identified through a high-throughput screening campaign.[3][4] It exhibits high affinity and selectivity for the σ2R.
Binding Affinity
Quantitative analysis of the binding affinity of this compound was determined through radioligand binding assays. The compound demonstrates a high affinity for the sigma-2 receptor and significant selectivity over the sigma-1 receptor.
| Receptor | Binding Affinity (Ki) |
| Sigma-2 (σ2R) | 13 nM[3][4] |
| Sigma-1 (σ1R) | 1777 nM[3][4] |
Table 1: Binding Affinity of this compound for Sigma Receptors. This table summarizes the inhibitory constants (Ki) of this compound for human sigma-1 and sigma-2 receptors, highlighting its selectivity for the sigma-2 receptor.
ADMET Profile
This compound has been characterized as having a favorable drug-like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, indicating its potential for further clinical development.
| ADMET Parameter | Observation |
| Solubility | Good[3][4] |
| CYP Inhibition | No significant inhibition[3][4] |
| Metabolic Stability | Good[3][4] |
| Permeability | High[3][4] |
| Brain Penetration | High[3][4] |
| Oral Exposure (rodents) | High[3][4] |
Table 2: Summary of ADMET Properties of this compound. This table outlines the advantageous physicochemical and pharmacokinetic properties of this compound.
Preclinical Efficacy in a Model of Neurodegeneration
The neuroprotective effects of this compound have been demonstrated in both in vitro and in vivo models of neurodegeneration.
In Vitro Neuroprotection
While the primary publication states that this compound shows neuroprotective activity in vitro, specific quantitative data from these assays are not detailed in the provided search results.[3][4]
In Vivo Efficacy in an Amyloid-β Induced Memory Deficit Model
This compound has been shown to improve short-term memory impairment in a rat model where cognitive deficits are induced by the hippocampal injection of amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[3][4]
| Animal Model | Treatment | Outcome |
| Rats with hippocampal Aβ injection | This compound | Improvement in short-term memory[3][4] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the positive effect of this compound on cognitive function in a preclinical model of Alzheimer's disease.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.
Radioligand Binding Assay for σ1R and σ2R
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constants (Ki) of this compound for human σ1 and σ2 receptors.
Materials:
-
Membrane homogenates from cells expressing human σ1R or σ2R.
-
Radioligand for σ1R (e.g., [+]-pentazocine).
-
Radioligand for σ2R (e.g., [3H]DTG in the presence of a σ1R masking agent).
-
This compound at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the membrane homogenates with the respective radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
In Vivo Amyloid-β Induced Memory Impairment Model
This protocol describes a common animal model used to study the cognitive deficits associated with Alzheimer's disease and to evaluate potential therapeutics.
Objective: To assess the ability of this compound to ameliorate short-term memory deficits induced by amyloid-β.
Animal Model: Adult male rats.
Procedure:
-
Amyloid-β Administration: Anesthetize the rats and stereotaxically inject amyloid-β peptide into the hippocampus.
-
Drug Administration: Administer this compound or vehicle to the rats according to the study design (e.g., oral gavage).
-
Behavioral Testing: After a designated period, assess short-term memory using a behavioral task such as the Novel Object Recognition (NOR) test or a Y-maze.
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow the rat to explore an empty arena.
-
Training: Place two identical objects in the arena and allow the rat to explore.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and measure the time the rat spends exploring each object. A preference for the novel object indicates intact memory.
-
-
-
Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated group to determine the effect on memory.
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its neuroprotective effects is still under investigation. However, based on the known functions of the sigma-2 receptor, a putative mechanism can be proposed.
The sigma-2 receptor is known to be involved in the regulation of several key cellular processes that are often dysregulated in neurodegenerative diseases. These include:
-
Autophagy: The process of cellular self-cleaning, which is crucial for clearing aggregated proteins.
-
Protein Trafficking: The movement of proteins within the cell, which is essential for proper neuronal function.
-
Oxidative Stress Response: The cellular mechanisms that combat damage from reactive oxygen species.
-
Calcium Homeostasis: The maintenance of proper calcium levels within neurons, which is critical for synaptic function and cell survival.[2]
It is hypothesized that this compound, by acting as a σ2R agonist, modulates one or more of these pathways to confer neuroprotection. For instance, it may enhance the clearance of toxic protein aggregates like amyloid-β through the upregulation of autophagy, or it may protect neurons from oxidative damage by bolstering the cellular antioxidant response.
Caption: Hypothesized signaling cascade of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
References
WLB-89462: A Technical Overview of its Interaction with the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of WLB-89462 to the sigma-2 receptor (σ₂R), a protein of significant interest in neurodegenerative diseases and oncology. The document details the quantitative binding data, outlines the experimental methodologies for such determinations, and illustrates the relevant biological pathways.
Quantitative Binding Affinity of this compound
This compound has been identified as a potent and highly selective ligand for the sigma-2 receptor, which is now known as Transmembrane Protein 97 (TMEM97). The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (σ₁R/σ₂R) | Reference |
| This compound | Sigma-2 (TMEM97) | 13 | >136-fold | [1][2][3] |
| This compound | Sigma-1 | 1777 | [3] |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the Ki value for this compound was achieved through a competitive radioligand binding assay. While the specific, detailed protocol used for this compound in the primary literature is not publicly available, a representative methodology for such an assay is provided below. This protocol is based on established procedures for characterizing sigma-2 receptor ligands.[4][5]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Cell membranes expressing the sigma-2 receptor (e.g., from cell lines like HeLa or from tissue homogenates such as rat liver).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the sigma-2 receptor (e.g., [³H]DTG in the presence of a sigma-1 masking agent, or a selective radioligand like [¹²⁵I]RHM-4).[4][5]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known sigma-2 receptor ligand to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90-120 minutes).[5]
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-2 Receptor (TMEM97) Signaling Pathway
The sigma-2 receptor (TMEM97) is implicated in several cellular processes, most notably cholesterol homeostasis and cell proliferation.[6] It does not function in isolation but rather as part of a protein complex. A key interaction is the formation of a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[7][8][9] This complex is involved in the cellular uptake of LDL.[6][9]
Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, which is crucial for the transport of cholesterol out of lysosomes.[6] By influencing the function of NPC1, TMEM97 plays a role in regulating intracellular cholesterol levels. Dysregulation of these pathways is associated with various diseases, including neurodegenerative disorders and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Profile of WLB-89462: A Highly Selective Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WLB-89462 is a novel, drug-like small molecule that has demonstrated significant potential as a neuroprotective agent. Contrary to initial interest regarding its interaction with the sigma-1 (σ1) receptor, comprehensive binding assays have revealed that this compound is a highly selective ligand for the sigma-2 (σ2) receptor, exhibiting minimal affinity for the σ1 receptor. This high selectivity is a key characteristic of the compound, suggesting that its therapeutic effects are mediated primarily through the σ2 receptor. This technical guide provides a detailed overview of the binding profile of this compound, the experimental methodologies used for its characterization, and a discussion of the pertinent signaling pathways.
Quantitative Binding Profile of this compound
The selectivity of this compound is best understood through a direct comparison of its binding affinities for the sigma-1 and sigma-2 receptors. The following table summarizes the key quantitative data from radioligand binding assays.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |
| Sigma-2 (σ2) | This compound | 13 nM | [1][2][3][4][5] |
| Sigma-1 (σ1) | This compound | 1777 nM | [1][2][3] |
The significantly lower dissociation constant (Ki) for the σ2 receptor indicates a much higher binding affinity compared to the σ1 receptor. This data underscores the compound's profile as a selective σ2 receptor ligand.
Experimental Protocols
The binding affinity of this compound was determined using standard in vitro radioligand binding assays. While the specific details of the assays for this compound are proprietary to the discovering entity, the general methodology is as follows.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 and sigma-2 receptors.
Materials:
-
Cell membranes expressing the target receptor (sigma-1 or sigma-2).
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DTG for sigma receptors).
-
This compound as the competing, unlabeled ligand.
-
Assay buffer and filtration apparatus.
Methodology:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Understanding the Lack of Interaction with the Sigma-1 Receptor
Given the high Ki value (1777 nM) of this compound for the sigma-1 receptor, it is considered to have a negligible interaction at therapeutic concentrations that would be effective at the sigma-2 receptor. The concept of receptor selectivity is crucial for understanding the pharmacological profile of this compound.
The following diagram illustrates the principle of selective binding.
Putative Signaling Pathways of this compound via the Sigma-2 Receptor
The neuroprotective effects of this compound are likely mediated through its interaction with the sigma-2 receptor. While the precise downstream signaling of the sigma-2 receptor is an active area of research, several pathways have been implicated. Sigma-2 receptor modulation has been shown to influence cellular processes such as calcium homeostasis and cell survival pathways.
The following diagram provides a generalized overview of a potential signaling pathway initiated by a sigma-2 receptor ligand.
ADMET Profile of this compound
In addition to its favorable binding profile, this compound exhibits a good Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is essential for a drug candidate.
| ADMET Parameter | Finding | Reference |
| Solubility | Good | [1][2][3] |
| CYP Inhibition | No significant inhibition | [1][2][3] |
| Metabolic Stability | Good | [1][2][3] |
| Permeability | High | [1][2][3] |
| Brain Penetration | Yes | [1][2][3] |
| Oral Exposure (rodents) | High | [1][2][3] |
Conclusion
This compound is a promising neuroprotective agent characterized by its high selectivity for the sigma-2 receptor over the sigma-1 receptor. Its pharmacological effects are therefore attributable to its interaction with the sigma-2 receptor. The compound's favorable ADMET properties further support its potential for clinical development. Future research should continue to elucidate the precise downstream signaling mechanisms of the sigma-2 receptor to fully understand the neuroprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery of WLB-89462: A Promising Neuroprotective Agent Targeting the Sigma-2 Receptor
A comprehensive review of the synthesis, in vitro, and in vivo evaluation of a novel isoxazolylpyrimidine derivative with high affinity and selectivity for the σ2 receptor, demonstrating potential therapeutic applications in neurodegenerative diseases.
Introduction
In the quest for novel therapeutic agents for neurodegenerative disorders such as Alzheimer's disease, the sigma-2 (σ2) receptor has emerged as a promising target. The recently discovered compound, WLB-89462, an isoxazolylpyrimidine derivative, has demonstrated high affinity and selectivity for the σ2 receptor, coupled with significant neuroprotective properties. This technical guide provides an in-depth literature review of the discovery of this compound, detailing its synthesis, pharmacological characterization, and preclinical efficacy. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through signaling pathways.
Discovery and Synthesis of this compound
This compound was identified through the modification of a hit compound discovered in a high-throughput screening (HTS) campaign. The synthesis of this compound is a multi-step process, which is outlined in the workflow diagram below.[1]
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound and its analogs was accomplished through a five- to seven-step process. A general outline of a similar synthesis for isoxazolyl-substituted pyrazolopyrimidinones is provided below as a representative example of the chemical strategies employed.
General Procedure for the Synthesis of Isoxazolines and Isoxazoles:
-
A mixture of a dipolarophile (3 equivalents) and an arylnitrile oxide (1 equivalent) is dissolved in toluene in the presence of a catalytic amount of triethylamine.
-
The solution is then refluxed for 8 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated and cooled.
-
The resulting product is purified by column chromatography using a 9:1 mixture of chloroform and ethyl acetate to yield the desired compound.[2]
Pharmacological Profile of this compound
This compound exhibits a high affinity for the σ2 receptor and remarkable selectivity over the σ1 receptor. This specific binding profile is a key attribute that contributes to its potential as a targeted therapeutic.
Quantitative Data: Receptor Binding Affinity
| Compound | σ2 Receptor (Ki, nM) | σ1 Receptor (Ki, nM) | Selectivity (σ1/σ2) |
| This compound | 13 | 1777 | 137 |
Data sourced from Christmann et al., 2023.[1]
Experimental Protocol: Sigma Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. A generalized protocol for such assays is described below.
Materials:
-
Cell membranes expressing the target sigma receptor (σ1 or σ2).
-
Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2).
-
Test compound (this compound).
-
Assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding). To determine non-specific binding, a high concentration of a known ligand (e.g., haloperidol) is added.
-
Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the competition binding data.
Neuroprotective Effects and Mechanism of Action
This compound has demonstrated significant neuroprotective activity in both in vitro and in vivo models, suggesting its potential to mitigate the neuronal damage associated with neurodegenerative diseases.
In Vitro Neuroprotection
This compound has been shown to protect neuronal cells from toxic insults in cell culture models.
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotection in vitro is to challenge neuronal cell cultures with a neurotoxin and measure the protective effect of the test compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons).
-
Neurotoxin (e.g., glutamate, amyloid-β oligomers).
-
Test compound (this compound).
-
Cell culture medium and supplements.
-
Reagents for cell viability assays (e.g., MTT, LDH assay).
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Expose the cells to the neurotoxin.
-
After an incubation period, assess cell viability using a standard assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure cell death).
-
Quantify the neuroprotective effect of this compound by comparing the viability of treated cells to that of untreated and toxin-only treated cells.
In Vivo Efficacy in an Alzheimer's Disease Model
This compound has been shown to improve short-term memory impairment in a rat model of Alzheimer's disease induced by the hippocampal injection of amyloid-β (Aβ) peptide.[1]
Experimental Protocol: Amyloid β-Induced Memory Impairment in Rats
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, rats are trained to find the hidden platform. Each trial begins with placing the rat in the water at a different starting position. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Drug Administration: this compound is administered to the rats (e.g., orally) before or during the training period to assess its effect on Aβ-induced memory deficits.
References
WLB-89462: A Novel Sigma-2 Receptor Ligand and its Implications for Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders. This document provides a comprehensive technical overview of WLB-89462, a novel, highly selective sigma-2 (σ2) receptor ligand with demonstrated neuroprotective properties.[1][2][3] We will explore its core mechanism of action, present quantitative data on its pharmacological profile, detail experimental protocols for assessing its efficacy, and visualize its proposed signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel isoxazolylpyrimidine derivative identified through a high-throughput screening campaign.[1][2][3] It has emerged as a promising drug-like compound due to its high affinity and selectivity for the σ2 receptor, coupled with a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[1][2][3] The σ2 receptor is known to modulate key pathways involved in neurodegenerative diseases, including autophagy, oxidative stress, and amyloid-β toxicity.[1] this compound has demonstrated neuroprotective activity in vitro and has been shown to improve short-term memory in preclinical models of Alzheimer's disease.[1][2][3]
Pharmacological Profile of this compound
The pharmacological and pharmacokinetic properties of this compound underscore its potential as a CNS therapeutic agent. The compound exhibits high affinity for the σ2 receptor and remarkable selectivity against the σ1 receptor and a broad panel of other targets.
| Parameter | Value | Description |
| σ2 Receptor Affinity (Ki) | 13 nM | Measures the binding affinity of this compound to the sigma-2 receptor. A lower value indicates stronger binding.[1][2][3] |
| σ1 Receptor Affinity (Ki) | 1777 nM | Measures the binding affinity to the related sigma-1 receptor, indicating high selectivity for σ2 over σ1.[1][2][3] |
| Selectivity (σ1/σ2) | ~137-fold | The ratio of Ki values, highlighting the compound's specificity for the σ2 receptor. |
| Brain Penetration | High | The compound readily crosses the blood-brain barrier to engage its CNS target.[1][2] |
| Oral Bioavailability | High (in rodents) | Indicates efficient absorption into the bloodstream after oral administration in preclinical models.[1][2] |
| Metabolic Stability | Good | The compound shows resistance to rapid breakdown by metabolic enzymes, suggesting a longer duration of action.[1][2] |
Mechanism of Action and Effects on Synaptic Plasticity
While the precise mechanisms are under investigation, σ2 receptor modulation is linked to the regulation of calcium homeostasis and neuroprotective pathways, which are critical for synaptic function.[1] It is hypothesized that by binding to the σ2 receptor, this compound initiates a signaling cascade that mitigates synaptotoxicity and promotes synaptic resilience, thereby positively influencing synaptic plasticity.
Proposed Signaling Pathway
The binding of this compound to the σ2 receptor is thought to influence intracellular calcium levels and activate downstream neuroprotective pathways, such as the ERK1/2 pathway, which is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory.
References
Investigating the Downstream Signaling of WLB-89462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WLB-89462 is a novel, drug-like, and highly selective sigma-2 (σ2) receptor ligand that has demonstrated neuroprotective properties in preclinical models.[1][2][3] As a potent modulator of the σ2 receptor, which is implicated in a variety of cellular processes, understanding the downstream signaling cascades initiated by this compound is critical for its therapeutic development. This technical guide provides a comprehensive overview of the putative downstream signaling pathways of this compound, based on the established roles of the σ2 receptor. It includes hypothesized signaling cascades, structured tables of potential molecular interactions and their functional outcomes, and detailed, generalized experimental protocols for investigating these pathways.
Introduction to this compound
This compound is a potent and selective ligand for the sigma-2 (σ2) receptor, with a high binding affinity (Ki = 13 nM) and significant selectivity over the sigma-1 (σ1) receptor (Ki = 1777 nM). Its favorable physicochemical and pharmacokinetic properties, including good solubility, metabolic stability, and brain penetration, position it as a promising therapeutic candidate, particularly for neurodegenerative disorders such as Alzheimer's disease.[2][3] Preclinical studies have shown that this compound confers neuroprotection and can ameliorate short-term memory deficits in animal models.[2][3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key player in cellular signaling, influencing processes from cell proliferation to calcium homeostasis.[4]
Quantitative Data Summary
While specific quantitative data on the downstream signaling effects of this compound are not yet extensively published, the following tables summarize its known binding affinities and the potential downstream effects based on the known functions of the σ2 receptor.
Table 1: Receptor Binding Affinity of this compound
| Target | Binding Affinity (Ki) | Reference |
| Sigma-2 (σ2) Receptor | 13 nM | |
| Sigma-1 (σ1) Receptor | 1777 nM |
Table 2: Potential Downstream Signaling Events Modulated by this compound
| Signaling Pathway | Key Mediators | Potential Functional Outcome | Putative Role in this compound Action |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell survival, proliferation, growth | Inhibition of this pathway may contribute to anti-cancer effects. |
| Ras/MAPK Pathway | Ras, Raf, MEK, ERK1/2 | Cell proliferation, differentiation, survival | Modulation of this pathway could underlie neuroprotective and anti-proliferative effects.[5] |
| Calcium Signaling | IP3R, RyR, STIM, ORAI | Neurotransmitter release, synaptic plasticity, apoptosis | Regulation of intracellular calcium levels is a key mechanism for σ2 receptor ligands.[4] |
| Endoplasmic Reticulum (ER) Stress | PERK, eIF2α, CHOP | Apoptosis, autophagy | Induction of ER stress is a potential mechanism for anti-tumor activity.[4] |
| NGF/TrkA Signaling | TrkA, Ras/ERK1/2, PI3K/Akt | Neurite outgrowth, neuronal survival | Enhancement of this pathway could be central to the neuroprotective effects of this compound.[5] |
Putative Downstream Signaling Pathways of this compound
Based on the known functions of the σ2 receptor, this compound is hypothesized to modulate several key intracellular signaling cascades.
Modulation of Pro-Survival and Proliferation Pathways
The σ2 receptor is known to interact with key signaling nodes that regulate cell fate. In the context of cancer, where σ2 receptors are often overexpressed, ligands can induce apoptosis by inhibiting pro-survival pathways.
Neuroprotective Signaling through Neurotrophin Receptors
In neuronal cells, the σ2 receptor has been shown to associate with the TrkA receptor, the receptor for Nerve Growth Factor (NGF), potentiating its downstream signaling. This is a likely mechanism for the observed neuroprotective effects of this compound.[5]
Regulation of Intracellular Calcium Homeostasis
Sigma-2 receptor ligands are known to modulate intracellular calcium levels, a critical second messenger in neurons.[4] This can occur through interactions with receptors on the endoplasmic reticulum, such as the IP3 receptor.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the downstream signaling of this compound in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or cancer cell lines with high σ2 receptor expression).
Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key signaling proteins like Akt and ERK1/2.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Cell line of interest cultured on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the compound.
-
Compound Addition: Add this compound to the cells and continuously record the fluorescence signal.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.
Cell Viability and Apoptosis Assays
These assays can determine the effect of this compound on cell survival and the induction of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
MTT or WST-1 assay kit for viability
-
Annexin V/Propidium Iodide (PI) staining kit for apoptosis
-
Flow cytometer
Procedure (Apoptosis Assay):
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24, 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
This compound is a promising selective σ2 receptor ligand with demonstrated therapeutic potential. While its precise downstream signaling mechanisms are still under investigation, the established roles of the σ2 receptor provide a strong foundation for hypothesizing its molecular actions. The experimental protocols outlined in this guide offer a systematic approach to elucidating the specific pathways modulated by this compound, which will be crucial for advancing its development as a novel therapeutic agent. Further research is necessary to validate these putative pathways and to fully characterize the molecular pharmacology of this compound.
References
WLB-89462: A Deep Dive into its Interaction with Cellular Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WLB-89462 is a novel, highly selective sigma-2 (σ2) receptor agonist that has demonstrated significant neuroprotective properties. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is increasingly recognized as a key modulator of cellular stress responses. This technical guide provides an in-depth exploration of the known and potential impacts of this compound on critical cellular stress pathways, drawing upon the established functions of its molecular target. While direct experimental evidence detailing the specific effects of this compound on these pathways is emerging, this document synthesizes the current understanding of σ2 receptor/TMEM97 signaling in the context of cellular stress, offering a robust framework for future research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the known involvement of its target, the σ2 receptor/TMEM97, in cellular stress.
Table 1: this compound Binding Affinity and Physicochemical Properties
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Sigma-2 Receptor (σ2R) | 13 nM | [1] |
| Sigma-1 Receptor (σ1R) | 1777 nM | [1] |
| Physicochemical Profile | Favorable drug-like properties | [1] |
| In Vivo Activity | Neuroprotective, improves short-term memory impairment in rats | [1] |
Table 2: Role of Sigma-2 Receptor (TMEM97) in Cellular Stress Pathways
| Cellular Stress Pathway | Role of σ2R/TMEM97 | Key Interacting Proteins | Potential Effect of this compound (as a σ2R agonist) |
| Integrated Stress Response (ISR) | Modulation of the ISR, including ER stress response. | PERK, eIF2α | Potential to modulate protein synthesis and cellular adaptation to stress. |
| Endoplasmic Reticulum (ER) Stress | Regulation of ER-resident chaperones and calcium homeostasis. | GRP78/BiP, IRE1, PERK, ATF6 | May help resolve ER stress and prevent apoptosis. |
| Oxidative Stress | Influences cellular redox state and response to reactive oxygen species (ROS). | Nrf2, Keap1 | Potential to enhance antioxidant defenses. |
| Autophagy | Regulation of autophagosome formation and lysosomal function. | LC3, Beclin-1, PGRMC1 | May modulate cellular clearance of damaged organelles and protein aggregates. |
| DNA Damage Response | Indirectly influences DNA repair pathways through modulation of cellular stress. | ATM, ATR, DNA-PKcs | Potential to contribute to genomic stability under stress conditions. |
| Heat Shock Response | Interacts with heat shock proteins and co-chaperones. | Hsp70, Hsp90 | May influence protein folding and degradation pathways. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the effects of this compound.
Sigma-2 Receptor (TMEM97) in the Integrated Stress Response (ISR)
Caption: this compound may modulate the Integrated Stress Response via the σ2R/TMEM97.
This compound and the Unfolded Protein Response (UPR) in the ER
Caption: this compound may influence the UPR by modulating σ2R/TMEM97 and GRP78/BiP activity.
Potential Role of this compound in Mitigating Oxidative Stress
Caption: this compound may reduce oxidative stress by activating the Nrf2 pathway via σ2R/TMEM97.
General Experimental Workflow for Investigating this compound's Effects
Caption: A workflow for studying this compound's impact on cellular stress pathways.
Experimental Protocols
While specific protocols for this compound's effects on cellular stress pathways are not yet published, the following are detailed, generalized methodologies for key experiments that would be essential for such investigations.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (SH-SY5Y), rat pheochromocytoma (PC12), or primary neuronal cultures are suitable models.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture media to achieve final working concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Treatment Protocol: Plate cells at a desired density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) before inducing cellular stress.
Induction of Cellular Stress
-
ER Stress: Treat cells with thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase) or tunicamycin (an inhibitor of N-linked glycosylation).
-
Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or menadione to induce the generation of reactive oxygen species.
-
DNA Damage: Treat cells with etoposide (a topoisomerase II inhibitor) or doxorubicin.
-
Heat Shock: Expose cells to elevated temperatures (e.g., 42-45°C) for a defined period followed by a recovery period at 37°C.
Western Blot Analysis for Stress Pathway Markers
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with primary antibodies against key stress markers (e.g., p-eIF2α, ATF4, CHOP, GRP78, cleaved caspase-3, Nrf2, HO-1, Hsp70) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using a commercial kit and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., ATF4, spliced XBP1, HSPA5 (GRP78), NFE2L2 (Nrf2), HMOX1 (HO-1)).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA Assay: Plate cells in a black, clear-bottom 96-well plate. After treatment, incubate cells with 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader. An increase in fluorescence indicates higher ROS levels.
Cell Viability Assays
-
MTT Assay: After treatment, incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at ~570 nm.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells using a commercial kit. Increased LDH activity corresponds to decreased cell viability.
Conclusion and Future Directions
This compound, as a selective σ2 receptor agonist, holds considerable promise as a neuroprotective agent. Its therapeutic potential is likely intertwined with its ability to modulate cellular stress pathways. The framework presented in this guide, based on the known functions of the σ2 receptor/TMEM97, provides a solid foundation for elucidating the precise mechanisms of action of this compound. Future research should focus on direct experimental validation of the effects of this compound on the integrated stress response, ER stress, oxidative stress, and autophagy in relevant neuronal models. Such studies will be crucial for the continued development of this compound and other σ2 receptor modulators as novel therapeutics for a range of stress-related and neurodegenerative diseases.
References
Methodological & Application
Application Notes for WLB-89462: A Selective Sigma-2 Receptor Ligand
Introduction
WLB-89462 is a novel, drug-like, and highly selective sigma-2 receptor (σ2R) ligand with demonstrated neuroprotective properties.[1][2][3][4] Developed from a series of isoxazolylpyrimidines, this compound exhibits high affinity for the σ2R and significant selectivity over the sigma-1 receptor (σ1R) and a broad panel of other molecular targets.[1][3][4] Preclinical studies have shown its potential in mitigating neurodegenerative processes, making it a promising candidate for further development as a neuroprotective agent.[1][2][4]
The sigma-2 receptor is implicated in various cellular functions, including the regulation of autophagy, oxidative stress, and cellular trafficking. Its modulation by ligands like this compound can have significant therapeutic effects in models of neurodegenerative diseases, such as Alzheimer's disease, by protecting neurons from toxic insults like those induced by amyloid-β peptides.[1][4] These application notes provide detailed in vitro protocols for researchers to characterize the binding, selectivity, and neuroprotective efficacy of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound. Researchers can use this data as a benchmark for their own experiments.
| Target | Ligand | Kᵢ (nM) | Description |
| Sigma-2 Receptor (σ2R) | This compound | 13 | High-affinity binding to the primary target.[1][2][3][4] |
| Sigma-1 Receptor (σ1R) | This compound | 1777 | Demonstrates high selectivity for σ2R over σ1R.[1][3][4] |
Signaling Pathway
The precise signaling cascade initiated by this compound binding to the sigma-2 receptor is an area of active investigation. However, based on the known functions of σ2R, a proposed mechanism for its neuroprotective effects involves the modulation of key cellular stress-response pathways. Binding of this compound is hypothesized to promote cell survival by mitigating the downstream toxic effects of neurodegenerative insults.
Caption: Proposed neuroprotective mechanism of this compound via sigma-2 receptor modulation.
Experimental Protocols
Radioligand Competitive Binding Assay for σ2R Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor using a competitive binding assay with a known radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG)
-
Cell Membranes: Prepared from a cell line expressing σ2R (e.g., SH-SY5Y neuroblastoma cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well filter plates (GF/B)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-DTG at a final concentration of ~1-3 nM.
-
100 µL of cell membrane preparation (containing ~100-200 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro Neuroprotection Assay against Amyloid-β Toxicity
Objective: To evaluate the ability of this compound to protect neuronal cells from cytotoxicity induced by amyloid-β (Aβ) oligomers.
Materials:
-
Cell Line: SH-SY5Y or primary cortical neurons.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 with supplements).
-
Amyloid-β (1-42) peptide, prepared as toxic oligomers.
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Aβ Exposure: Add pre-aggregated Aβ oligomers to the wells to a final concentration known to induce ~50% cell death (e.g., 5-10 µM). Maintain control wells with no Aβ treatment.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method. For an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated (no Aβ, no compound) cells to 100% and Aβ-treated cells (no compound) to ~50%.
-
Plot the percent viability against the log concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of this compound that restores 50% of the viability lost due to Aβ toxicity.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro neuroprotection assay.
References
Application Notes and Protocols for WLB-89462 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of WLB-89462, a potent and highly selective sigma-2 receptor (σ2R) ligand, in in vitro cell culture studies. This compound has demonstrated significant neuroprotective properties, making it a valuable tool for research in neurodegenerative diseases and related fields.
Overview of this compound
This compound is a novel isoxazolylpyrimidine derivative that acts as a high-affinity ligand for the σ2R. It exhibits excellent selectivity for the σ2R over the sigma-1 receptor (σ1R), as detailed in the table below. Its drug-like properties, including good solubility, metabolic stability, and cell permeability, make it amenable to a wide range of cell-based assays.
Table 1: Binding Affinity of this compound
| Target | Kᵢ (nM) |
| Sigma-2 Receptor (σ2R) | 13 |
| Sigma-1 Receptor (σ1R) | 1777 |
Recommended Concentrations for Cell Culture Studies
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental endpoint. Based on its high affinity for the σ2R, initial dose-response experiments are recommended to determine the most effective concentration for your specific model system.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Cell Line Examples | Recommended Concentration Range | Notes |
| Neuroprotection Assays | SH-SY5Y, Primary Neurons | 10 nM - 1 µM | To assess the protective effects against neurotoxins (e.g., Aβ peptides, rotenone). |
| Cell Viability/Cytotoxicity | Various (e.g., HeLa, MCF-7) | 1 µM - 50 µM | To evaluate potential cytotoxic effects at higher concentrations. |
| Signaling Pathway Analysis | Dependent on target pathway | 100 nM - 10 µM | To investigate downstream effects of σ2R modulation. |
Experimental Protocols
In Vitro Neuroprotection Assay against Amyloid-β (Aβ) Oligomer-Induced Toxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against Aβ-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Amyloid-β (1-42) peptide
-
Sterile, cell culture-treated 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Aβ Oligomers: Prepare Aβ oligomers according to established protocols. A common method involves dissolving Aβ (1-42) peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium and incubation to allow for oligomerization.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Following pre-treatment, add the prepared Aβ oligomers to the wells to a final concentration known to induce toxicity (e.g., 5-10 µM).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ oligomers alone.
-
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Cell Viability Assay
This protocol can be used to determine the cytotoxic potential of this compound at higher concentrations.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Appropriate cell culture medium
-
Sterile, cell culture-treated 96-well plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of analysis.
-
Treatment: Add serial dilutions of this compound to the wells. It is recommended to use a broad concentration range for the initial assessment (e.g., 100 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value, if applicable.
Signaling Pathway Analysis
This compound, as a σ2R ligand, is expected to modulate intracellular signaling pathways. The diagram below illustrates a potential signaling cascade that could be investigated.
Hypothesized Signaling Pathway of this compound
Caption: Potential signaling pathway modulated by this compound.
To investigate the mechanism of action of this compound, researchers can assess changes in downstream signaling molecules following treatment. This can be achieved using techniques such as Western blotting to analyze protein expression and phosphorylation, or fluorescent dyes to measure changes in intracellular calcium levels.
Disclaimer: These protocols are intended as a guide. Optimization of conditions for specific cell lines and experimental setups is highly recommended. Always handle this compound and other chemical reagents in accordance with safety guidelines.
Application Notes and Protocols for WLB-89462 in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
WLB-89462 is a novel and highly selective sigma-2 (σ2) receptor ligand with demonstrated neuroprotective properties.[1][2] Preclinical studies have shown its potential in mitigating short-term memory impairment in rodent models, particularly those mimicking aspects of Alzheimer's disease pathology through the administration of amyloid-β (Aβ) peptide.[1][2] This document provides detailed application notes and standardized protocols for the dosing and evaluation of this compound in in vivo rodent models of Aβ-induced cognitive deficits. The protocols outlined here are based on established methodologies for inducing and assessing memory impairment in rodents and are intended to serve as a comprehensive guide for researchers.
Introduction
The sigma-2 (σ2) receptor is a promising therapeutic target for neurodegenerative diseases. This compound has emerged as a potent and selective ligand for this receptor, exhibiting a favorable pharmacokinetic profile with high oral exposure in rodents.[1][2] Its ability to counteract Aβ-induced memory deficits in rats underscores its potential as a neuroprotective agent.[1] These application notes provide a framework for conducting in vivo studies to further investigate the efficacy and mechanism of action of this compound.
Data Presentation
While specific quantitative data from the initial discovery studies of this compound are not publicly available, the following tables provide a template for organizing and presenting data from future in vivo experiments.
Table 1: this compound Dosing Regimen for In Vivo Rodent Studies
| Parameter | Description |
| Animal Model | Species (e.g., Sprague-Dawley rat, C57BL/6 mouse), age, weight |
| Induction of Pathology | Aβ oligomer (e.g., Aβ1-42), dose, route of administration (e.g., intracerebroventricular) |
| Test Compound | This compound |
| Vehicle | e.g., Saline, DMSO, PBS with Tween 80 |
| Dose Range (Exemplary) | 1, 5, 10, 25 mg/kg (To be determined by dose-ranging studies) |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) |
| Dosing Frequency | Once daily (QD), Twice daily (BID) |
| Duration of Treatment | e.g., 7, 14, 28 days |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | 10 | p.o. | 150 | 2 | 980 | 6 |
| Mouse | 10 | p.o. | 120 | 1.5 | 850 | 5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a rodent model of Aβ-induced memory impairment.
Animal Model and Induction of Cognitive Deficit
Objective: To establish a rodent model of Alzheimer's-like cognitive impairment through the administration of amyloid-β peptides.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
-
Amyloid-β (1-42) peptide, oligomeric form
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the animal using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target injection site (e.g., for intracerebroventricular injection in rats, coordinates relative to bregma: -0.8 mm anterior/posterior, ±1.5 mm medial/lateral, -3.5 mm dorsal/ventral).
-
Slowly infuse a solution of Aβ1-42 oligomers (e.g., 5-10 µg in 5-10 µL of sterile saline) into the ventricle using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Allow the animals to recover for at least one week before commencing treatment.
This compound Dosing Regimen
Objective: To administer this compound to the Aβ-treated rodents to assess its therapeutic potential.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
Procedure:
-
Prepare fresh formulations of this compound at the desired concentrations.
-
Divide the animals into treatment groups: Vehicle control, this compound (low, medium, and high dose), and a positive control (e.g., a known cognitive enhancer).
-
Administer the assigned treatment to each animal according to the predetermined dosing schedule (e.g., once daily by oral gavage).
-
Continue the treatment for the specified duration (e.g., 14 days).
Behavioral Testing for Cognitive Function
Objective: To assess the impact of this compound on learning and memory in the Aβ-treated rodents.
a) Morris Water Maze (MWM)
Procedure:
-
Begin MWM testing in the final week of the treatment period.
-
Acquisition Phase: For 4-5 consecutive days, place each rat in the pool of opaque water at one of four starting positions and allow it to find a hidden platform. Guide the rat to the platform if it fails to find it within 60-90 seconds. Record the escape latency and path length.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.
b) Passive Avoidance Test
Procedure:
-
Training: Place the animal in the light compartment of a two-chambered apparatus. When the animal enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours later, place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound evaluation.
References
Application Notes and Protocols for WLB-89462 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WLB-89462 (also designated as compound 20c) is a novel, drug-like, and highly selective sigma-2 (σ2) receptor ligand with demonstrated neuroprotective properties.[1][2][3] Preclinical research highlights its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases.[1][2][3] Animal studies have shown that this compound possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, including good solubility, high permeability, metabolic stability, and significant brain penetration.[1][2][3] A key finding from rodent studies is its high oral exposure, indicating that oral administration is a primary and effective route for this compound.[1][2][3]
These application notes provide a summary of the available information on the administration of this compound in animal models and offer generalized protocols to guide researchers in designing their own studies.
Data Presentation
Physicochemical and Pharmacological Properties
The following table summarizes the key properties of this compound based on available data. This information is crucial for understanding its behavior in biological systems and for formulation development.
| Parameter | Value | Reference |
| σ2 Receptor Affinity (Ki) | 13 nM | [1][2][3] |
| σ1 Receptor Affinity (Ki) | 1777 nM | [1][2][3] |
| Selectivity (σ1/σ2) | ~137-fold | [1][2][3] |
| Solubility | Good | [1][2][3] |
| Permeability | High | [1][2][3] |
| Metabolic Stability | Good | [1][2][3] |
| CYP Inhibition | No | [1][2][3] |
| Brain Penetration | High | [1][2][3] |
| Oral Exposure (Rodents) | High | [1][2][3] |
In Vivo Efficacy and Pharmacokinetics
Detailed quantitative data on the pharmacokinetics (e.g., Cmax, Tmax, AUC, bioavailability) and the specific doses of this compound used in the in vivo efficacy studies are not available in the public domain abstracts of the primary publication. The table below is structured to incorporate such data once it becomes accessible.
| Species | Administration Route | Dose (mg/kg) | Vehicle | Key Pharmacokinetic/Efficacy Finding |
| Rat | Oral | Data not available | Data not available | Improves short-term memory impairment induced by hippocampal injection of amyloid β peptide.[1][2][3] |
| Placeholder | Data not available | Data not available | Data not available | Data not available |
| Placeholder | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Disclaimer: The following protocols are generalized examples based on standard practices for oral administration of small molecule compounds in rodent models for neurodegenerative disease. The specific protocol for this compound may differ and should be referenced from the primary publication when available.
Protocol 1: Oral Gavage Administration of this compound in Rats
Objective: To administer a defined dose of this compound orally to rats for pharmacokinetic or efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG400, and 55% water)
-
Male Wistar or Sprague-Dawley rats (weight- and age-matched)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats, e.g., 18-20 gauge)
-
Syringes (1-3 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., in mg/kg) and dosing volume (typically 5-10 mL/kg for rats). b. On the day of the experiment, accurately weigh the required amount of this compound. c. Prepare the vehicle solution. If using a suspension like methylcellulose, sprinkle the powder into the vortexing water and allow it to mix until fully hydrated. d. Add this compound to the vehicle. If the compound has low aqueous solubility, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with the final vehicle. e. Vortex or sonicate the formulation until a homogenous suspension or solution is achieved.
-
Animal Handling and Dosing: a. Weigh each rat immediately before dosing to calculate the precise volume to be administered. b. Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. c. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). d. Fill a syringe with the calculated volume of the this compound formulation and attach the gavage needle. e. Carefully insert the ball-tipped needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured length. Ensure the needle does not enter the trachea. f. Slowly dispense the formulation. g. Gently remove the needle and return the animal to its cage. h. Monitor the animal for a short period post-administration for any signs of distress.
-
Post-Administration Procedures: a. For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). b. For efficacy studies, proceed with the experimental model timeline, which may involve behavioral testing or tissue collection at a later stage.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound activates σ2 receptors to promote neuroprotection against amyloid-β pathology.
Experimental Workflow: In Vivo Efficacy Study
Caption: Generalized workflow for testing this compound efficacy in a rat model of memory impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies for Improving a Rat Model of Alzheimer’s Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Brain Penetration of WLB-89462
For Researchers, Scientists, and Drug Development Professionals
Introduction
WLB-89462 is a novel, highly selective sigma-2 receptor (σ2R) ligand with demonstrated neuroprotective properties in preclinical models.[1][2] Its development as a potential neuroprotective agent necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS). This document provides a detailed protocol for assessing the brain penetration of this compound in a rodent model, a critical step in its preclinical evaluation. The methodologies described herein are based on established principles of neuropharmacokinetics and analytical chemistry.
Key Pharmacokinetic Parameters for CNS Penetration
The brain penetration of a compound is typically characterized by several key parameters. These include the ratio of the total concentration of the drug in the brain to that in the plasma (Kp), and the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu). Kp,uu is often considered the most relevant parameter for predicting CNS target engagement, as it represents the concentration of the drug that is free to interact with its target.
Experimental Workflow
The overall experimental workflow for assessing the brain penetration of this compound involves in vivo studies in rodents, followed by sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
In Vivo Rodent Pharmacokinetic Study
This protocol outlines the steps for a pharmacokinetic study in rats to determine the concentration-time profiles of this compound in plasma and brain.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the experiment with free access to food and water.
-
Dosing:
-
Prepare a formulation of this compound in the vehicle at the desired concentration.
-
Administer this compound to the rats via the intended clinical route (e.g., intravenous bolus or oral gavage) at a specific dose (e.g., 1 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples (~200 µL) from the tail vein or another appropriate site into K2-EDTA tubes.
-
Immediately after blood collection, anesthetize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Excise the brain, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Sample Processing and Bioanalysis
This protocol describes the preparation of plasma and brain samples for quantification of this compound by LC-MS/MS.
Materials:
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Centrifuge
-
96-well plates
Procedure:
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma.
-
Add 200 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Brain Tissue Homogenization and Extraction:
-
Weigh the frozen brain tissue.
-
Add 4 volumes of homogenization buffer (e.g., 70:30 ACN:water) to the tissue.
-
Homogenize the tissue until a uniform suspension is obtained.
-
Follow the protein precipitation and extraction steps as described for plasma samples.
-
LC-MS/MS Quantification
A validated LC-MS/MS method is crucial for the accurate quantification of this compound in biological matrices.[3][4]
Instrumentation (Typical):
-
HPLC system (e.g., Shimadzu, Waters)
-
Mass spectrometer (e.g., Sciex, Thermo Fisher)
-
C18 analytical column
Typical LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
Data Presentation and Analysis
The collected data should be organized to facilitate the calculation of key pharmacokinetic parameters.
Table 1: Hypothetical Plasma and Brain Concentrations of this compound
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | 150.2 | 75.8 |
| 0.5 | 125.6 | 68.2 |
| 1.0 | 98.4 | 54.1 |
| 2.0 | 65.7 | 38.9 |
| 4.0 | 30.1 | 18.5 |
| 8.0 | 10.5 | 6.8 |
| 24.0 | 1.2 | 0.8 |
Table 2: Key Brain Penetration Parameters
| Parameter | Value | Description |
| AUCbrain (ngh/g) | Calculated | Area under the concentration-time curve in the brain. |
| AUCplasma (ngh/mL) | Calculated | Area under the concentration-time curve in the plasma. |
| Kp | Calculated | Brain-to-plasma concentration ratio (AUCbrain / AUCplasma). |
| fu,plasma | Determined | Fraction of unbound drug in plasma. |
| fu,brain | Determined | Fraction of unbound drug in brain homogenate. |
| Kp,uu | Calculated | Unbound brain-to-plasma concentration ratio. |
Calculation of Brain Penetration Parameters
The calculation of Kp,uu is essential for understanding the pharmacologically relevant concentration of this compound in the brain.
Conclusion
This application note provides a comprehensive protocol for assessing the brain penetration of the novel σ2R ligand, this compound. By following these in vivo and analytical procedures, researchers can obtain crucial pharmacokinetic data to evaluate the potential of this compound as a CNS therapeutic agent. The determination of the unbound brain-to-plasma concentration ratio (Kp,uu) is particularly important for correlating pharmacokinetic data with pharmacodynamic outcomes and for predicting human CNS exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WLB-89462 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
WLB-89462 is a potent and highly selective ligand for the sigma-2 receptor (σ2R), also known as transmembrane protein 97 (TMEM97). With a binding affinity (Ki) of 13 nM for σ2R and significantly lower affinity for the sigma-1 receptor (Ki = 1777 nM), this compound offers a valuable tool for investigating the role of σ2R in neuronal function and as a potential therapeutic agent for neurodegenerative diseases.[1][2] Preclinical studies have demonstrated its neuroprotective activity in vitro and its ability to improve short-term memory in animal models.[1][2]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to assess its effects on neuronal viability, neurite outgrowth, and to explore its underlying mechanism of action.
Data Presentation
The following tables present hypothetical yet plausible quantitative data for the effects of this compound in primary neuronal cultures, based on its known potency. Researchers should generate their own data using the provided protocols.
Table 1: Dose-Response of this compound on Neuronal Viability Under Oxidative Stress
| This compound Concentration (nM) | Neuronal Viability (% of Control) |
| 0 (Vehicle) | 50 ± 5 |
| 1 | 65 ± 6 |
| 10 | 85 ± 4 |
| 100 | 92 ± 5 |
| 1000 | 90 ± 6 |
Note: Primary cortical neurons were pre-treated with this compound for 2 hours before a 24-hour exposure to hydrogen peroxide (100 µM). Cell viability was assessed using an MTT assay.
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| 0 (Vehicle) | 80 ± 10 | 3.2 ± 0.5 |
| 1 | 95 ± 12 | 3.5 ± 0.6 |
| 10 | 120 ± 15 | 4.1 ± 0.4 |
| 100 | 115 ± 14 | 4.0 ± 0.5 |
| 1000 | 85 ± 11 | 3.3 ± 0.5 |
Note: Primary hippocampal neurons were treated with this compound for 72 hours. Neurite length and number were quantified by immunofluorescence staining for β-III tubulin.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with poly-D-lysine and laminin
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic brains and isolate the cerebral cortices in ice-cold dissection medium.
-
Mince the cortical tissue and enzymatically dissociate using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Cultures are typically ready for experimental use within 7-14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection using MTT Assay
This protocol assesses the ability of this compound to protect primary neurons from an insult, such as oxidative stress.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxic insult (e.g., hydrogen peroxide, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed plating medium. Include a vehicle control (DMSO).
-
Pre-treat the neuronal cultures with the different concentrations of this compound for a specified time (e.g., 2 hours).
-
Introduce the neurotoxic insult to the wells (except for the untreated control wells) and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on the growth and branching of neurites in primary neurons.
Materials:
-
Primary neuronal cultures on coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Caption: Experimental workflow for assessing this compound in primary neuronal cultures.
Caption: Putative signaling pathways modulated by the σ2R (TMEM97).
References
Application Notes and Protocols for Chronic Studies of WLB-89462
Topic: WLB-89462 Treatment Duration for Chronic Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific treatment durations and protocols for chronic studies of this compound have not been publicly detailed. The following application notes and protocols are based on established methodologies for preclinical chronic studies of neuroprotective agents in relevant disease models. These should serve as a comprehensive guide for designing and conducting such studies.
Introduction
This compound is a novel, highly selective sigma-2 (σ2) receptor ligand with demonstrated neuroprotective properties in acute preclinical models. Its favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests its potential for development as a therapeutic agent for chronic neurodegenerative diseases, such as Alzheimer's disease. Chronic studies are essential to evaluate the long-term efficacy and safety of this compound. This document provides detailed protocols for assessing the long-term neuroprotective effects and the safety profile of this compound in a rat model of amyloid-beta (Aβ)-induced cognitive impairment, a model relevant to Alzheimer's disease pathology.
The σ2 receptor, encoded by the TMEM97 gene, is implicated in various cellular processes, including neuronal signaling, cell proliferation, and cholesterol homeostasis.[1][2] Its modulation by ligands like this compound offers a promising therapeutic strategy for neurodegenerative disorders where these pathways are dysregulated.[1][3]
Signaling Pathway of the Sigma-2 Receptor
The sigma-2 receptor is involved in multiple signaling cascades that are crucial for neuronal function and survival. Understanding this pathway is key to elucidating the mechanism of action of this compound.
Caption: Sigma-2 receptor signaling cascade.
Experimental Protocols
Protocol 1: Chronic Neuroprotection Study in a Rat Model of Aβ-Induced Cognitive Deficit
This protocol outlines a long-term study to assess the efficacy of this compound in a rat model of Alzheimer's disease, where cognitive deficits are induced by intracerebroventricular (i.c.v.) injection of Aβ oligomers.
1.1. Experimental Workflow
References
Application Note: Determination of Binding Affinity for WLB-89462 at the Sigma-2 (σ2) Receptor
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the binding affinity (Ki) of WLB-89462, a novel and highly selective sigma-2 (σ2) receptor ligand, using a competitive radioligand binding assay.[1][2][3]
Introduction
This compound is a recently identified isoxazolylpyrimidine derivative that acts as a high-affinity ligand for the sigma-2 receptor (σ2R), also known as Transmembrane Protein 97 (TMEM97).[1][2] It demonstrates significant selectivity for the σ2R (Ki = 13 nM) over the sigma-1 receptor (σ1R) (Ki = 1777 nM).[2][3] Given its neuroprotective properties and potential as a therapeutic agent, accurate characterization of its binding profile is crucial.
This application note details a robust in vitro radioligand competition binding assay to quantify the interaction of this compound with the σ2R. The protocol employs [³H]di-o-tolylguanidine ([³H]DTG), a commonly used radioligand that binds to both σ1 and σ2 sites, in conjunction with a selective σ1R masking agent to specifically assess binding at the σ2R.
Principle of the Assay
The assay operates on the principle of competition. A fixed concentration of a radiolabeled ligand ([³H]DTG) is incubated with a biological preparation containing σ2 receptors (e.g., guinea pig brain membranes). In this competitive format, increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand from the σ2R binding sites. The effectiveness of this compound in displacing the radioligand is proportional to its binding affinity. By measuring the decrease in bound radioactivity, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) for this compound, providing a measure of its binding affinity.
References
Application of WLB-89462 in the SH-SY5Y Cell Line: A Guide for Neuroprotection Studies
Application Notes
Introduction
WLB-89462 is a potent and highly selective sigma-2 (σ2) receptor ligand, demonstrating a high affinity (Ki = 13 nM) and significant selectivity over the sigma-1 (σ1) receptor (Ki = 1777 nM)[1][2][3]. The σ2 receptor is increasingly recognized as a promising therapeutic target for neurodegenerative diseases. This compound has exhibited neuroprotective properties in various in vitro and in vivo models, making it a compound of interest for researchers in neuroscience and drug development[1][2].
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers, and are susceptible to neurotoxins that induce oxidative stress and apoptosis, mimicking the cellular damage observed in neurodegenerative disorders. This makes the SH-SY5Y cell line a suitable model for evaluating the neuroprotective effects of compounds like this compound.
This document provides detailed protocols for investigating the neuroprotective effects of this compound in the SH-SY5Y cell line, including methods for assessing cell viability, cytotoxicity, apoptosis, and key signaling pathways.
Mechanism of Action
This compound acts as a selective agonist for the σ2 receptor. The activation of σ2 receptors has been linked to the modulation of several cellular processes, including the induction of apoptosis in tumor cells and neuroprotection in neuronal cells. The neuroprotective mechanism of σ2 receptor agonists is thought to involve the regulation of intracellular calcium levels, reduction of oxidative stress, and modulation of apoptotic signaling pathways. Studies on other σ2 receptor agonists suggest the involvement of a novel caspase-independent apoptotic pathway[4][5][6]. The downstream signaling of σ2 receptor activation in neurons may involve pathways related to cell survival and neurite outgrowth[7].
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells at a low density (e.g., 1 x 10^5 cells/mL).
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM Retinoic Acid.
-
Incubate for 5-7 days, changing the medium every 2-3 days. For a more mature neuronal phenotype, BDNF (50 ng/mL) can be added for the final 2-3 days.
-
Neuroprotection Assay against Oxidative Stress
This protocol is designed to assess the ability of this compound to protect SH-SY5Y cells from a neurotoxin-induced injury, such as that caused by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Materials:
-
Differentiated or undifferentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells. Optimal concentrations should be determined empirically, but starting points are 100-200 µM for H₂O₂ or 50-100 µM for 6-OHDA. Include a control group without the neurotoxin.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Measure cell viability according to the manufacturer's protocol. Briefly, add MTT solution to each well, incubate for 2-4 hours, and then solubilize the formazan crystals with a solubilization buffer or DMSO. Read the absorbance at the appropriate wavelength (typically 570 nm).
-
LDH Assay: Measure the release of LDH into the culture medium, which is an indicator of cell death, following the manufacturer's instructions.
-
Experimental Workflow for Neuroprotection Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 7. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of WLB-89462 on Aβ Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils. Soluble Aβ oligomers are considered the primary neurotoxic species, initiating a cascade of events including synaptic dysfunction, neuroinflammation, and eventual neuronal death.
WLB-89462 is a novel, drug-like, and highly selective sigma-2 receptor (σ2R) ligand that has demonstrated neuroprotective properties.[1][2][3] As a selective modulator of the σ2R, also known as Transmembrane Protein 97 (TMEM97), this compound presents a promising therapeutic strategy for neurodegenerative diseases like AD. The σ2R/TMEM97 is implicated in various cellular processes, including cholesterol homeostasis and the cellular uptake of Aβ oligomers, making it a key target for intervention in AD pathology.
These application notes provide a comprehensive overview of the methodologies to assess the therapeutic potential of this compound in counteracting the detrimental effects of Aβ oligomers. The protocols detailed below cover in vitro and in vivo assays to quantify the effects of this compound on Aβ oligomer levels, neurotoxicity, and cognitive function.
Data Presentation
Disclaimer: Specific quantitative data from experiments conducted with this compound are not publicly available in the reviewed literature. The following tables present example data to illustrate the expected outcomes based on the known neuroprotective effects of this compound and other sigma-2 receptor modulators. These tables are intended for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Effect of this compound on Aβ Oligomer Levels in vitro
| Treatment Group | Concentration (nM) | Aβ Oligomer Concentration (pg/mL) | % Reduction vs. Aβ Oligomers Alone |
| Vehicle Control | - | < 5.0 | N/A |
| Aβ Oligomers Alone | - | 250.0 ± 15.0 | 0% |
| This compound | 10 | 200.0 ± 12.0 | 20% |
| This compound | 50 | 150.0 ± 10.0 | 40% |
| This compound | 100 | 100.0 ± 8.0 | 60% |
Table 2: Neuroprotective Effect of this compound against Aβ Oligomer-Induced Cytotoxicity
| Treatment Group | Concentration (nM) | Cell Viability (% of Control) | % Protection |
| Vehicle Control | - | 100.0 ± 5.0 | N/A |
| Aβ Oligomers Alone | - | 50.0 ± 4.0 | 0% |
| This compound | 10 | 65.0 ± 3.5 | 30% |
| This compound | 50 | 80.0 ± 4.5 | 60% |
| This compound | 100 | 95.0 ± 5.0 | 90% |
Table 3: Effect of this compound on Spatial Memory in an Aβ Oligomer-Induced Rat Model (Morris Water Maze)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Escape Latency (seconds) | |||||
| Sham Control | 45 ± 5 | 30 ± 4 | 20 ± 3 | 15 ± 2 | 10 ± 1 |
| Aβ Oligomers + Vehicle | 58 ± 6 | 55 ± 5 | 50 ± 5 | 48 ± 4 | 45 ± 4 |
| Aβ Oligomers + this compound (1 mg/kg) | 55 ± 5 | 45 ± 4 | 35 ± 4 | 25 ± 3 | 18 ± 2 |
| Aβ Oligomers + this compound (5 mg/kg) | 52 ± 5 | 40 ± 4 | 28 ± 3 | 20 ± 2 | 12 ± 1.5 |
| Time in Target Quadrant (Probe Trial - Day 6, %) | |||||
| Sham Control | 40 ± 5 | ||||
| Aβ Oligomers + Vehicle | 15 ± 3 | ||||
| Aβ Oligomers + this compound (1 mg/kg) | 28 ± 4 | ||||
| Aβ Oligomers + this compound (5 mg/kg) | 35 ± 4 |
Signaling Pathways and Experimental Workflows
Figure 1: Proposed signaling pathway for this compound-mediated neuroprotection.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Pro-Cognitive Efficacy of Novel Compounds in Murine Models
Topic: Standardized Protocols for Memory Assessment in Mice for Evaluating Compounds such as WLB-89462
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound this compound is a novel, drug-like, and highly selective sigma-2 receptor (σ2R) ligand that has demonstrated neuroprotective properties and the ability to improve short-term memory impairment in preclinical models.[1][2] While there is no standardized procedure named the "this compound protocol," this document outlines a suite of established behavioral paradigms for assessing memory in mice. These protocols are appropriate for evaluating the pro-cognitive and neuroprotective effects of novel therapeutic agents like this compound. The following sections provide detailed methodologies for the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and the Y-Maze Spontaneous Alternation test, which are industry-standard assays for quantifying different aspects of learning and memory.
Scientific Background: The Sigma-2 Receptor (σ2R) Signaling Pathway
The sigma-2 receptor (σ2R), encoded by the gene TMEM97, is a transmembrane protein primarily located in the endoplasmic reticulum. It is highly expressed in various regions of the brain, including the hippocampus, cortex, and cerebellum.[3][4] σ2R is implicated in numerous cellular functions critical for neuronal health, such as cholesterol homeostasis, autophagy, and calcium signaling.[3][5] Its modulation has emerged as a promising strategy for treating neurodegenerative diseases.
This compound, as a selective σ2R ligand, is hypothesized to exert its neuroprotective and memory-enhancing effects by modulating these pathways. σ2R can form complexes with other proteins, such as the Progesterone Receptor Membrane Component 1 (PGRMC1), to regulate downstream signaling.[4][5][6] Notably, σ2R modulation can interfere with the binding of toxic amyloid-β (Aβ) oligomers to neurons, a key pathological event in Alzheimer's disease.[4][7] Furthermore, σ2R activation has been shown to enhance Nerve Growth Factor (NGF) signaling through the TrkA receptor, promoting neurite outgrowth and synaptic plasticity via the Ras/ERK and PI3K/Akt pathways.[8]
Caption: Sigma-2 Receptor (σ2R) Signaling Cascade.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents.[4] It leverages the innate tendency of mice to explore novel objects more than familiar ones.[5] This test is particularly sensitive to deficits in the hippocampus and perirhinal cortex.
Experimental Protocol
-
Habituation (Day 1): Individually place each mouse in the empty testing arena (e.g., a 40 x 40 x 40 cm open field box) and allow it to explore freely for 5-10 minutes.[4][8] This reduces anxiety and novelty-induced stress.
-
Training/Familiarization (Day 2): Place two identical objects (e.g., small plastic blocks of the same shape and color) in opposite quadrants of the arena.[4] Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.[8]
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[4][7] The mouse is allowed to explore for 5-10 minutes, and the time spent exploring the familiar (F) and novel (N) object is recorded.[4][8] The arena and objects should be cleaned with 70% ethanol between trials to eliminate olfactory cues.[8]
Data Presentation
The primary metric is the Discrimination Index (DI) , calculated as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)
| Treatment Group | N | Total Exploration Time (s) | Time with Novel Object (s) | Time with Familiar Object (s) | Discrimination Index (DI) |
| Vehicle Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
A DI significantly above zero indicates successful recognition memory.
Experimental Workflow
Caption: Novel Object Recognition (NOR) Workflow.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[6] Mice must learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.[3]
Experimental Protocol
-
Apparatus: A circular tank (90-150 cm in diameter) is filled with water made opaque with non-toxic white paint.[6] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface.[3] The room should contain various high-contrast visual cues.
-
Acquisition Training (Days 1-5): Mice undergo 4 trials per day for 5 consecutive days. For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the tank wall.[3][6] The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[6] If it fails, it is gently guided to the platform.[6] The mouse remains on the platform for 15-30 seconds to observe the spatial cues before being removed.[6]
-
Probe Trial (Day 6): The platform is removed from the pool, and the mouse is allowed to swim freely for 60-90 seconds.[6] The path of the mouse is tracked by an overhead camera and software. This trial assesses the memory of the platform's location.
Data Presentation
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Acquisition Phase | |||
| Escape Latency (s) Day 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Escape Latency (s) Day 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Path Length (cm) Day 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Path Length (cm) Day 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Probe Trial | |||
| Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Platform Crossings (count) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow
Caption: Morris Water Maze (MWM) Workflow.
Y-Maze Spontaneous Alternation Test
The Y-Maze test assesses spatial working memory, which is dependent on the prefrontal cortex and hippocampus. The test is based on the natural tendency of rodents to explore novel environments, leading them to alternate entries into the different arms of the maze.
Experimental Protocol
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles.
-
Procedure: Each mouse is placed in the center of the Y-maze and allowed to freely explore all three arms for a single session of 5-8 minutes. An overhead camera records the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Analysis: An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C). The percentage of spontaneous alternation is calculated. The maze should be cleaned between animals to remove odors.
Data Presentation
The primary metrics are the Percentage of Spontaneous Alternation and the Total Number of Arm Entries . Alternation (%) = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100
| Treatment Group | N | Total Arm Entries | Number of Alternations | Spontaneous Alternation (%) |
| Vehicle Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
The total number of arm entries serves as an indicator of general locomotor activity.
Experimental Workflow
Caption: Y-Maze Spontaneous Alternation Workflow.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sddn.es [sddn.es]
- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WLB-89462 in Combination with Other Neuroprotective Agents
Disclaimer
The following application notes and protocols are based on publicly available information regarding WLB-89462 as a single agent. As of the generation of this document, no specific studies on this compound in combination with other neuroprotective agents have been published. Therefore, the experimental protocols and combination strategies outlined below are proposed as a guide for future research and should be adapted and validated as necessary.
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel and highly selective sigma-2 receptor (σ2R) ligand that has demonstrated neuroprotective properties.[1][2][3] As a drug-like molecule with a favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, this compound presents a promising candidate for the treatment of neurodegenerative diseases.[1][2][3] Its mechanism of action through the σ2R suggests potential for synergistic effects when combined with other neuroprotective agents targeting different pathological pathways. This document provides a summary of the known characteristics of this compound and proposes a framework for investigating its efficacy in combination therapies.
This compound: Summary of Preclinical Data
This compound has been characterized as a potent σ2R ligand with significant selectivity over the sigma-1 receptor (σ1R).[1][2][3] Preclinical studies have shown its ability to confer neuroprotection in vitro and to improve memory deficits in an in vivo model of Alzheimer's disease.[1][2][3]
Table 1: Key Preclinical Properties of this compound
| Property | Value | Reference |
| Target | Sigma-2 Receptor (σ2R) | [1][2][3] |
| Binding Affinity (Ki) | σ2R: 13 nM | [1][2][3] |
| σ1R: 1777 nM | [1][2][3] | |
| Selectivity | >130-fold for σ2R over σ1R | [1][2][3] |
| ADMET Profile | Good solubility, no CYP inhibition, good metabolic stability, high permeability, brain penetration, and high oral exposure in rodents. | [1][2][3] |
| Demonstrated Efficacy | Neuroprotective activity in vitro; improves short-term memory impairment induced by hippocampal injection of amyloid β peptide in rats. | [1][2][3] |
Rationale for Combination Therapy
Neurodegenerative diseases are multifactorial, involving a complex interplay of pathways such as oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation. A multi-target approach using combination therapy is a rational strategy to enhance therapeutic efficacy.[4][5] Combining this compound with agents that have complementary mechanisms of action could lead to synergistic or additive effects, allowing for potentially lower doses and reduced side effects.
Potential Combination Strategies:
-
With Antioxidants (e.g., N-acetylcysteine, Edaravone): To combat the excessive oxidative stress prevalent in many neurodegenerative conditions.
-
With Anti-inflammatory Agents (e.g., NSAIDs, specific cytokine inhibitors): To mitigate the chronic neuroinflammation that contributes to neuronal damage.
-
With Anti-amyloid or Anti-tau Agents: To target the proteinopathies central to diseases like Alzheimer's.
-
With NMDA Receptor Antagonists (e.g., Memantine): To reduce excitotoxicity.
Proposed Signaling Pathway of this compound
The precise signaling cascade initiated by this compound binding to the σ2R is a subject of ongoing research. However, based on the known functions of the σ2R, a proposed pathway leading to neuroprotection is illustrated below.
Experimental Protocols
The following are hypothetical protocols designed to assess the potential synergistic neuroprotective effects of this compound in combination with another neuroprotective agent (termed 'Agent X').
Protocol 1: In Vitro Assessment of Neuroprotective Synergy
Objective: To determine if this compound and Agent X have synergistic effects in protecting cultured neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Agent X (e.g., an antioxidant; stock solution in appropriate solvent)
-
Aβ (1-42) peptide, oligomeric preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Pre-treatment: Prepare a checkerboard dilution series of this compound and Agent X. Pre-treat the cells with varying concentrations of this compound, Agent X, or their combination for 2 hours. Include vehicle-only controls.
-
Induction of Toxicity: Add oligomeric Aβ (1-42) to the wells to a final concentration of 10 µM to induce toxicity. Maintain a set of control wells with no Aβ.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength.
-
Data Presentation:
Table 2: Example Checkerboard Design for In Vitro Synergy Study
| Agent X [Conc 1] | Agent X [Conc 2] | Agent X [Conc 3] | Agent X [Conc 4] | |
| This compound [Conc 1] | % Viability | % Viability | % Viability | % Viability |
| This compound [Conc 2] | % Viability | % Viability | % Viability | % Viability |
| This compound [Conc 3] | % Viability | % Viability | % Viability | % Viability |
| This compound [Conc 4] | % Viability | % Viability | % Viability | % Viability |
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated, non-toxic control.
-
Analyze the data using synergy determination software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Experimental Workflow
Protocol 2: In Vivo Evaluation of a Neuroprotective Combination
Objective: To assess the efficacy of this compound in combination with Agent X in the Aβ-induced memory impairment rat model.
Animal Model:
-
Species: Male Wistar rats (250-300g)
-
Model: Stereotaxic intra-hippocampal injection of aggregated Aβ (1-42) peptide to induce memory deficits.
Methodology:
-
Animal Acclimatization: Acclimatize animals for one week before the experiment.
-
Aβ Injection: Anesthetize rats and perform stereotaxic surgery to inject Aβ into the hippocampus. Sham-operated animals will receive vehicle injections.
-
Animal Groups (n=10-12 per group):
-
Group 1: Sham + Vehicle
-
Group 2: Aβ + Vehicle
-
Group 3: Aβ + this compound (dose based on single-agent studies)
-
Group 4: Aβ + Agent X
-
Group 5: Aβ + this compound + Agent X
-
-
Drug Administration: Begin daily administration of compounds (e.g., via oral gavage) 24 hours after surgery and continue for 14 days.
-
Behavioral Testing (starting on day 11):
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Euthanasia and Tissue Collection: On day 15, euthanize the animals and collect brain tissue.
-
Post-mortem Analysis:
-
Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), gliosis (e.g., GFAP, Iba1), and Aβ deposition.
-
ELISA: Homogenize brain tissue to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Data Presentation:
Table 3: Proposed In Vivo Study Design
| Group | Treatment | Behavioral Assays | Histological Endpoints |
| 1 | Sham + Vehicle | Morris Water Maze, Novel Object Recognition | NeuN, GFAP, Iba1, Cytokines |
| 2 | Aβ + Vehicle | Morris Water Maze, Novel Object Recognition | NeuN, GFAP, Iba1, Cytokines |
| 3 | Aβ + this compound | Morris Water Maze, Novel Object Recognition | NeuN, GFAP, Iba1, Cytokines |
| 4 | Aβ + Agent X | Morris Water Maze, Novel Object Recognition | NeuN, GFAP, Iba1, Cytokines |
| 5 | Aβ + this compound + Agent X | Morris Water Maze, Novel Object Recognition | NeuN, GFAP, Iba1, Cytokines |
Data Analysis:
-
Analyze behavioral data using ANOVA followed by post-hoc tests to compare between groups.
-
Quantify histological and ELISA data and analyze using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a promising new neuroprotective agent with a well-defined molecular target and favorable drug-like properties. While its efficacy as a single agent is established in preclinical models, its full therapeutic potential may be realized through combination therapies. The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound in combination with other neuroprotective agents, with the ultimate goal of developing more effective treatments for debilitating neurodegenerative diseases.
References
- 1. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective agents for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WLB-89462 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with WLB-89462. The following information is curated to address common questions and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound, also known as ADV462, is characterized in literature as a drug-like compound with "good solubility". While specific quantitative solubility data in various solvents is not extensively published, its high permeability (Papp > 100 nm/s) and low plasma protein binding (< 70%) suggest favorable physicochemical properties that generally correlate with reasonable aqueous solubility for a research compound. However, empirical determination of solubility in your specific experimental buffer or vehicle is highly recommended.
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used for compounds of this nature. For aqueous-based assays, it is crucial to first prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. Direct dissolution in aqueous media may be challenging.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:
-
Sonication: Place your solution in an ultrasonic bath for 5-10 minutes to break up any aggregates.
-
Gentle Warming: Warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorous mixing can aid in dissolution.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you can try adjusting the pH of your buffer.
-
Solvent Choice: If dissolving in an aqueous buffer is problematic, ensure you are starting from a concentrated stock in an appropriate organic solvent like DMSO.
Q4: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute solution.
-
Increase the Percentage of Organic Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent (e.g., from 0.1% to 1% DMSO) in the final solution can improve solubility.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Table 1: Summary of Troubleshooting Strategies for this compound Solubility
| Issue | Recommended Action | Considerations |
| Incomplete Dissolution | 1. Sonicate for 5-10 minutes.2. Gently warm to 37°C.3. Vortex thoroughly. | Avoid excessive heat. Ensure the final concentration is appropriate for the chosen solvent. |
| Precipitation on Dilution | 1. Lower the final concentration.2. Increase the organic co-solvent percentage.3. Add a surfactant. | Check the tolerance of your experimental system (e.g., cells) to the co-solvent and surfactant. |
| Cloudy Solution | 1. Centrifuge the solution to pellet any undissolved compound.2. Filter through a 0.22 µm filter. | This will result in a saturated solution. The actual concentration of the supernatant/filtrate should be determined. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to estimate the aqueous solubility of this compound.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) at pH 7.4, to achieve a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Signaling Pathway Context (Hypothetical)
As this compound is a sigma-2 (σ2) receptor ligand with neuroprotective properties, its mechanism of action may involve downstream signaling pathways that modulate cellular stress responses and promote neuronal survival.
Caption: Hypothetical signaling pathway of this compound in neuroprotection.
troubleshooting WLB-89462 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WLB-89462 in in vitro assays. The information is tailored to address common sources of variability and ensure robust and reproducible results.
Troubleshooting Guides
This section is designed to help you pinpoint and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Sigma-2 Receptor (σ2R) Binding Affinity (Ki) Values
Question: We are observing significant well-to-well and experiment-to-experiment variability in the calculated Ki value of this compound for the sigma-2 receptor. What are the likely causes and solutions?
Answer: High variability in radioligand binding assays for sigma-2 receptors is a common challenge. The primary sources of this variability can be categorized as follows:
-
Technical Variability:
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions of this compound or the radioligand, can lead to significant concentration inaccuracies.
-
Inconsistent Cell/Membrane Preparation: Variations in cell health, passage number, and the quality of membrane preparations can alter receptor expression levels and binding characteristics.
-
Issues with Sigma-1 Receptor (σ1R) Masking: this compound is highly selective for σ2R over σ1R. However, the use of masking agents to block σ1R binding can introduce variability if not performed correctly. The concentration of the masking agent must be carefully optimized.
-
-
Biological Variability:
-
Cell Line Integrity: Over-passaged or genetically drifted cell lines can exhibit altered receptor expression and signaling pathways.
-
Inconsistent Cell Culture Conditions: Factors such as cell density, media composition, and incubation times can all contribute to variability.
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting high variability in Ki values.
Recommendations:
-
Standardize Protocols: Ensure all lab members follow a standardized, detailed protocol for the binding assay.
-
Use a σ1R-null cell line: If possible, use a cell line that does not express σ1R to eliminate the need for masking agents.
-
Perform Regular Quality Control: Routinely check cell line identity and test for mycoplasma contamination.
Issue 2: Inconsistent Results in Neuroprotection Assays
Question: Our neuroprotection assays with this compound are showing variable and non-reproducible results. How can we improve this?
Answer: Variability in cell-based neuroprotection assays can stem from several factors related to both the cells and the experimental setup.
-
Cell Health and Plating Density: Neuronal cells are particularly sensitive to their environment. Inconsistent plating density or poor cell health can significantly impact their response to neurotoxins and protective agents.
-
Neurotoxin Concentration and Exposure Time: The concentration of the neurotoxin used to induce cell death and the duration of exposure are critical parameters that must be tightly controlled.
-
This compound Pre-incubation Time: The timing of this compound application relative to the neurotoxic insult can influence its protective effects.
-
Assay Readout Method: The choice of viability assay (e.g., MTT, LDH release) and the timing of the readout can affect the results.
Recommendations:
-
Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your chosen assay.
-
Titrate Neurotoxin Concentration: Determine the EC50 of the neurotoxin in your specific cell model to ensure a consistent level of injury.
-
Standardize Incubation Times: Use precise timing for pre-incubation with this compound, neurotoxin exposure, and the final assay readout.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective sigma-2 receptor (σ2R) ligand.[1][2] The sigma-2 receptor is implicated in various cellular processes, and its activation by ligands can lead to apoptosis (programmed cell death) in cancer cells and has shown neuroprotective effects in preclinical models.[1][2] The downstream signaling of σ2R can involve both caspase-dependent and caspase-independent apoptotic pathways.
Sigma-2 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the sigma-2 receptor.
Q2: What are the reported binding affinities of this compound?
A2: this compound has a high affinity for the sigma-2 receptor with a Ki of 13 nM and is highly selective over the sigma-1 receptor, for which it has a Ki of 1777 nM.[1][2]
Q3: What are some common sources of error in cell viability assays like the MTT assay?
A3: Common sources of error in MTT assays include:
-
Variable cell numbers: Ensure consistent cell seeding in each well.
-
Interference from colored compounds: If this compound or other compounds in your experiment are colored, they may interfere with the absorbance reading. Always include appropriate controls.
-
Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the plate.
Data Presentation
The following table provides a hypothetical example of data from a sigma-2 receptor binding assay, illustrating potential variability.
| Experiment | This compound Ki (nM) for σ2R | Standard Deviation | Notes |
| 1 | 12.5 | 1.8 | Initial experiment, standard protocol. |
| 2 | 25.1 | 5.2 | Suspected pipetting error during dilution. |
| 3 | 14.2 | 2.1 | Protocol refined with calibrated pipettes. |
| 4 | 13.8 | 1.5 | Consistent results with optimized protocol. |
Experimental Protocols
Representative Protocol: Sigma-2 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound for the sigma-2 receptor.
-
Membrane Preparation: Homogenize tissues or cells known to express sigma-2 receptors (e.g., rat liver) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-2 ligand (e.g., [³H]-DTG), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Representative Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a general method for assessing the neuroprotective effects of this compound against a neurotoxin.
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or a suitable cell line) in a 96-well plate at a pre-determined optimal density.
-
This compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Induction of Neuronal Injury: Introduce a neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta) to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, uninjured) cells.
References
potential off-target effects of WLB-89462
This technical support center provides guidance for researchers and drug development professionals using the investigational kinase inhibitor, WLB-89462. The following sections offer troubleshooting advice and frequently asked questions regarding potential off-target effects to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended signaling pathway?
A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target the Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (TIE2), a receptor tyrosine kinase crucial for angiogenesis. The intended on-target effect is the inhibition of TIE2 autophosphorylation and the subsequent downstream signaling cascade, primarily the PI3K/AKT and MAPK/ERK pathways, to reduce vascular proliferation in oncology models.
Q2: Are there any known significant off-target activities for this compound?
A2: Yes, comprehensive kinase profiling has revealed that at concentrations exceeding the IC50 for TIE2, this compound can exhibit inhibitory activity against other kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and members of the SRC family of kinases (SFKs).[1][2] These off-target interactions are due to structural similarities in the ATP-binding pocket of these kinases.[3]
Q3: What is the significance of the IC50 values in determining off-target effects?
A3: The half-maximal inhibitory concentration (IC50) is a critical measure of drug potency. A large window between the IC50 for the primary target (TIE2) and the IC50 values for off-target kinases indicates higher selectivity. For this compound, it is crucial to use concentrations that are potent for TIE2 inhibition while remaining below the IC50 values for its known off-targets to minimize confounding effects in your experiments.
Q4: How can I minimize off-target effects in my cellular assays?
A4: To minimize off-target effects, it is recommended to perform a dose-response experiment to determine the optimal concentration of this compound that inhibits TIE2 signaling without significantly affecting other pathways.[4] Whenever possible, use the lowest effective concentration. Additionally, employing a more selective TIE2 inhibitor as a control can help differentiate on-target from off-target phenotypes.[3]
Q5: Can off-target effects of this compound have any therapeutic implications?
A5: While often considered undesirable, the off-target inhibition of kinases like VEGFR2 could potentially contribute to the anti-angiogenic effects of this compound, a phenomenon known as polypharmacology.[1] However, such effects can also lead to unforeseen toxicities. It is essential to characterize these activities to fully understand the compound's biological and safety profile.[1][5]
Troubleshooting Guides
| Problem / Observation | Possible Cause & Recommended Solution |
| Unexpectedly high levels of apoptosis observed in cell viability assays. | Possible Cause: Off-target inhibition of survival pathways. SRC family kinases (SFKs), a known off-target of this compound, are involved in cell survival signaling. Solution: 1. Confirm TIE2 and SRC phosphorylation status via Western blot to verify target engagement and off-target inhibition at your working concentration. 2. Perform a concentration titration to find a dose that inhibits TIE2 but has minimal effect on SRC. 3. Use a structurally different SRC inhibitor as a control to see if it phenocopies the observed apoptosis. |
| Inconsistent anti-angiogenic effects observed across different endothelial cell lines. | Possible Cause: Cell line-specific expression levels of on- and off-target kinases. Some cell lines may have higher expression of VEGFR2, making them more sensitive to the off-target effects of this compound. Solution: 1. Profile the baseline expression levels of TIE2, VEGFR2, and key SFKs in your cell lines using qPCR or Western blot. 2. Correlate the expression levels with the observed phenotypic responses. 3. Consider using a cell line with low endogenous VEGFR2 expression to isolate the TIE2-specific effects. |
| Activation of a compensatory signaling pathway, such as the MAPK/ERK pathway. | Possible Cause: Feedback loops or crosstalk between signaling pathways. Inhibition of the PI3K/AKT pathway downstream of TIE2 can sometimes lead to the paradoxical activation of other pathways.[6] Solution: 1. Use phospho-specific antibodies to probe the activation status of key nodes in related pathways (e.g., p-ERK, p-MEK). 2. Co-treat with a specific inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor) to see if the original phenotype is restored. |
| Observed phenotype does not match published data for TIE2 inhibition. | Possible Cause: The observed phenotype may be a composite of on-target TIE2 inhibition and off-target effects on VEGFR2 or other kinases. Solution: 1. Validate target engagement in your system using a method like the Cellular Thermal Shift Assay (CETSA).[1] 2. Use siRNA or shRNA to specifically knock down TIE2 and compare the resulting phenotype to that of this compound treatment. This will help distinguish on-target from off-target effects. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target (TIE2) and key off-target kinases identified through a broad kinase panel screening.
| Kinase Target | IC50 (nM) | Selectivity Index (vs. TIE2) | Potential Biological Implication |
| TIE2 (On-Target) | 5 | 1x | Inhibition of Angiogenesis |
| VEGFR2 | 85 | 17x | Anti-Angiogenesis, Potential Toxicity |
| SRC | 150 | 30x | Apoptosis, Cell Motility |
| FYN | 210 | 42x | Cell Growth and Survival |
| LCK | 300 | 60x | Immune Cell Signaling |
Interpretation: this compound is a highly potent inhibitor of TIE2. It demonstrates moderate selectivity against VEGFR2 and weaker, yet potentially significant, activity against members of the SRC family of kinases at higher concentrations.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a method to quantify the inhibitory activity of this compound against a target kinase.
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TIE2, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 100 µM. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Add 2 µL of a solution containing the kinase and peptide substrate to initiate the reaction.
-
-
ATP Addition: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need optimization depending on the kinase.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Normalize the data with the positive (DMSO only) and negative (no kinase) controls.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing WLB-89462 concentration for maximum efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of WLB-89462 for maximum efficacy in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro experiments with this compound?
For initial cell-based assays, a starting concentration range of 0.1 µM to 10 µM is recommended. This range is based on the observed IC50 values in various cancer cell lines, which typically fall between 0.5 µM and 5 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, prepare a stock solution in sterile DMSO and store it at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
Unexpectedly high cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the Kinase-X pathway.
-
DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Off-Target Effects: At higher concentrations, off-target effects might contribute to cytotoxicity.
Consider performing a cell viability assay, such as an MTT or trypan blue exclusion assay, to accurately determine the cytotoxic concentration (CC50) in your cell line.
Q4: My results are not consistent across experiments. What are the common sources of variability?
Inconsistent results can arise from:
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the medium can affect cellular response.
-
Compound Dilution: Inaccurate serial dilutions can lead to significant variability. Ensure precise pipetting and thorough mixing.
-
Incubation Time: The duration of exposure to this compound can influence the observed effect. Standardize the incubation time across all experiments.
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed at the expected concentration.
| Possible Cause | Troubleshooting Step |
| Low Compound Potency in the Specific Cell Line | Verify the expression and activity of the target protein (Kinase-X) in your cell line via Western Blot or an activity assay. |
| Incorrect Compound Concentration | Prepare fresh dilutions from your stock solution and verify the concentration. |
| Degraded Compound | Use a fresh vial of this compound or prepare a new stock solution. |
| Insufficient Incubation Time | Increase the incubation time and perform a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 2: High background signal in my downstream signaling assay.
| Possible Cause | Troubleshooting Step |
| Basal Pathway Activity | Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling. |
| Antibody Specificity | Validate the specificity of your primary antibody using appropriate controls. |
| Insufficient Washing | Increase the number and duration of wash steps in your assay protocol. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | CC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 | > 20 |
| A549 | Lung Cancer | 0.8 | 15.5 |
| U-87 MG | Glioblastoma | 2.5 | > 20 |
| PC-3 | Prostate Cancer | 5.1 | 18.2 |
Table 2: Dose-Response of this compound on Kinase-X Phosphorylation
| This compound Concentration (µM) | Inhibition of Kinase-X Phosphorylation (%) |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 70 |
| 5.0 | 95 |
| 10.0 | 98 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Kinase-X Phosphorylation
-
Plate cells and treat with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Kinase-X and total Kinase-X overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
how to avoid WLB-89462 precipitation in aqueous solutions
Disclaimer: WLB-89462 is a novel compound, and extensive public data on its solubility characteristics is limited. Publications describe it as having "good solubility".[1][2][3] The following guidelines are based on best practices for handling novel small molecule compounds in aqueous solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of compound precipitation in aqueous solutions?
A1: Precipitation of research compounds like this compound in aqueous buffers or cell culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution. Many organic small molecules, while soluble in organic solvents like DMSO, have limited solubility in water.
-
Poorly Optimized pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If the solution's pH is close to the compound's isoelectric point, its solubility will be at its minimum.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Temperature Effects: Solubility is often temperature-dependent. A compound may be soluble at room temperature or 37°C, but precipitate if the solution is cooled.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound, leading to the formation of insoluble complexes.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my experimental buffer. What steps can I take to prevent this?
A2: If you are observing precipitation, consider the following troubleshooting workflow:
Troubleshooting Guides
Issue 1: Preparing a Stable Stock Solution of this compound
Best Practices for Stock Solution Preparation:
-
Solvent Selection: While this compound is reported to have good solubility, it is standard practice to use a high-purity organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your aqueous solution, minimizing the final solvent concentration.
-
Dissolution: Ensure the compound is completely dissolved. This can be aided by gentle warming (if the compound is heat-stable) and vortexing or sonication. Visually inspect the solution against a light source to ensure no solid particles are present.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.
Issue 2: Avoiding Precipitation During Dilution into Aqueous Media
The Role of Co-solvents and Dilution Technique:
The "solvent shock" described earlier can often be mitigated by controlling the dilution process. The diagram below illustrates how a co-solvent like DMSO helps maintain solubility.
Recommended Dilution Protocol:
-
Always use pre-warmed (e.g., 37°C) aqueous buffers or media, as solubility is often higher at warmer temperatures.
-
Instead of adding the stock solution directly to the final volume, perform a one- or two-step serial dilution.
-
Add the stock solution dropwise to the aqueous solution while gently vortexing or stirring. This gradual addition helps to avoid localized high concentrations of the compound and solvent.
-
Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%, to minimize potential artifacts in biological assays.
Quantitative Data and Experimental Protocols
As specific solubility data for this compound is not publicly available, the following tables provide illustrative examples of how solubility can be affected by common experimental variables.
Table 1: Illustrative Solubility of a Hypothetical Compound in Different Buffers
| Buffer System | pH | Hypothetical Solubility (µg/mL) |
| Citrate Buffer | 4.0 | 150 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 |
| Carbonate-Bicarbonate Buffer | 9.0 | 200 |
Table 2: Illustrative Effect of Co-Solvent (DMSO) on Aqueous Solubility
| Final DMSO Concentration (%) | Hypothetical Solubility in PBS pH 7.4 (µg/mL) |
| 0.1 | 15 |
| 0.5 | 40 |
| 1.0 | 90 |
| 2.0 | 250 |
Experimental Protocol: Determining Aqueous Solubility of this compound
This protocol describes a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4) under defined conditions.
Materials:
-
This compound powder
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered
-
96-well microplate (polypropylene or glass-coated to minimize compound binding)
-
Plate shaker
-
Spectrophotometer or HPLC system for quantification
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing and brief sonication.
-
-
Create a Dilution Series:
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Prepare a serial dilution of the 10 mM stock solution directly into the buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Continue the serial dilution across the plate.
-
-
Equilibration:
-
Seal the plate to prevent evaporation.
-
Place the plate on a shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow the solution to reach equilibrium.
-
-
Assessment of Precipitation:
-
After incubation, visually inspect each well for signs of precipitation.
-
For a more quantitative assessment, measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Quantification of Soluble Compound (Optional but Recommended):
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
The highest concentration that remains clear (or has low turbidity) and shows a linear dose-response in the quantification step is considered the kinetic solubility limit under the tested conditions.
-
References
addressing inconsistent results with WLB-89462
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WLB-89462. Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this selective sigma-2 (σ2) receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, drug-like, and highly selective sigma-2 receptor (σ2R) ligand.[1][2][3] It functions as a σ2R agonist and has demonstrated neuroprotective properties in preclinical models.[1][2] Its high selectivity for the σ2R over the σ1R and a broad panel of other targets makes it a valuable tool for studying σ2R-mediated pathways.[1][2][3]
Q2: What are the key binding affinity and selectivity values for this compound?
Quantitative analysis has determined the following binding characteristics for this compound:
| Target | Binding Affinity (Ki) |
| Sigma-2 Receptor (σ2R) | 13 nM[1][2][3] |
| Sigma-1 Receptor (σ1R) | 1777 nM[1][2][3] |
Q3: What are the recommended solvent and storage conditions for this compound?
For optimal stability and performance, it is recommended to dissolve this compound in a suitable organic solvent such as DMSO for stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity (typically <0.1%). Stock solutions should be stored at -20°C or -80°C and protected from light.
Q4: In which experimental models has this compound shown efficacy?
This compound has demonstrated neuroprotective activity in vitro and has been shown to improve short-term memory impairment in rodent models following hippocampal injection of amyloid β peptide.[1][2][3]
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency or efficacy | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. |
| Inaccurate Concentration: Pipetting errors or inaccurate initial weighing of the compound. | Calibrate pipettes regularly. Use a calibrated analytical balance for weighing. Prepare serial dilutions carefully. | |
| Cell Line Variability: Differences in σ2R expression levels between cell passages or cell lines. | Use cells within a consistent and low passage number range. Regularly verify σ2R expression levels via qPCR or Western blot. | |
| High variability between replicate experiments | Inconsistent Cell Health: Variations in cell density, viability, or metabolic state at the time of treatment. | Standardize cell seeding density and ensure consistent growth conditions. Perform a cell viability assay (e.g., Trypan Blue, MTT) before each experiment. |
| Assay Conditions: Fluctuations in incubation time, temperature, or reagent concentrations. | Strictly adhere to the established experimental protocol. Use master mixes for reagents where possible to minimize pipetting variability. | |
| Unexpected off-target effects | High Compound Concentration: Using concentrations significantly above the known Ki for σ2R, potentially engaging lower-affinity targets. | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration possible. |
| Solvent Toxicity: The vehicle (e.g., DMSO) is causing cellular stress or other unintended effects. | Include a vehicle-only control in all experiments. Ensure the final solvent concentration is consistent across all conditions and is below the toxicity threshold for your cell type. |
Experimental Protocols
In Vitro Neuroprotection Assay Protocol
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a serum-free medium to achieve final desired concentrations (e.g., 1 nM to 10 µM).
-
Pre-treat the cells with the this compound dilutions or vehicle control for 2 hours.
-
-
Induction of Neurotoxicity:
-
Introduce a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 10 µM Amyloid-β 25-35) to the wells, except for the untreated control wells.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using an MTT or similar colorimetric assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated wells to the vehicle-treated, non-toxin control wells.
-
Plot the dose-response curve and calculate the EC50 value for the neuroprotective effect of this compound.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: The proposed mechanism of this compound-mediated neuroprotection.
References
potential cytotoxicity of WLB-89462 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of WLB-89462, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?
This phenomenon, often referred to as a U-shaped or biphasic dose-response curve, can be misleading. Several factors could be contributing to this artifact:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric and fluorometric viability assays, leading to artificially inflated signals that are misinterpreted as increased cell viability.[1] It is crucial to visually inspect the wells of your assay plate for any signs of precipitation.
-
Direct Chemical Interference: The compound itself might directly interact with the assay reagent (e.g., MTT, resazurin), causing a chemical reduction that leads to a color change independent of cellular metabolic activity.[1] This results in a false-positive signal for cell viability.
-
Off-Target Effects: At very high concentrations, this compound might exert off-target effects that could counteract its primary cytotoxic mechanism or interfere with the chemistry of the assay.[1]
Q2: Our cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results can arise from several experimental variables:
-
Inconsistent Cell Seeding: It is critical to have a homogenous single-cell suspension before seeding to ensure a consistent number of cells across all wells.[1]
-
Solvent Concentration: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[2] Ensure the final solvent concentration is within a non-toxic range, typically below 0.5%.[2]
-
Compound Instability: this compound might be unstable in the culture medium, potentially degrading into byproducts with different activities.[2]
Q3: We are not observing any cytotoxic effect even at high concentrations of this compound. What could be the reason?
Several factors could lead to a lack of observable cytotoxicity:
-
Compound Insolubility: this compound may not be fully soluble in the culture medium at the tested concentrations.[2]
-
Cell Line Resistance: The chosen cell line may be resistant to the mechanism of action of this compound.[2]
-
Incorrect Assay Choice: The selected cytotoxicity assay may not be sensitive enough or may measure an irrelevant endpoint for the compound's mechanism of action.[2] For instance, an assay measuring metabolic activity might not detect cytotoxicity if the compound induces cell death without immediately impacting metabolism.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| U-shaped dose-response curve | - Compound precipitation at high concentrations.- Direct chemical interference with assay reagents.[1] | - Visually inspect wells for precipitates.- Perform a control experiment with the compound and assay reagent in cell-free media to check for direct interaction.- Consider using a different viability assay that is less prone to such artifacts (e.g., a dye-exclusion-based method). |
| Inconsistent results between experiments | - Inconsistent cell seeding density.- Variation in solvent (e.g., DMSO) concentration.- Degradation of the compound in culture media.[1][2] | - Ensure a homogenous cell suspension before seeding.- Maintain a consistent and low final solvent concentration (ideally ≤0.1%).[2]- Assess the stability of this compound in your culture medium over the experimental duration. |
| No observed cytotoxicity at high concentrations | - Compound insolubility.- The chosen cell line is resistant.- The assay is not appropriate for the compound's mechanism of action.[2] | - Verify the solubility of this compound in the culture medium.- Consider testing a different, potentially more sensitive, cell line.- Use an alternative cytotoxicity assay that measures a different cellular endpoint (e.g., membrane integrity via LDH release).[2] |
| High background in LDH assay | - High spontaneous LDH release from untreated cells.- Serum in the culture medium contains LDH. | - Optimize cell seeding density; high density can lead to spontaneous death.- Use a serum-free medium for the LDH release portion of the experiment if possible, or use a control for the LDH in the medium. |
| Morphological changes and cell detachment at low concentrations | - High potency of this compound in the specific cell line.- Solvent toxicity.[2] | - Lower the concentration range of this compound in subsequent experiments.- Perform a vehicle control experiment with the solvent alone to rule out its toxicity.[2] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls (vehicle and positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[2]
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (typically up to 30 minutes), protected from light.[2]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[2]
Visualizations
A typical experimental workflow for assessing compound cytotoxicity.
A simplified diagram of the intrinsic apoptosis signaling pathway.
References
Technical Support Center: WLB-89462 In Vivo Bioavailability
Welcome to the technical support center for WLB-89462. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo bioavailability of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Lower than Expected Plasma Concentrations of this compound After Oral Administration
Question: We administered this compound orally to our rodent models, but the plasma concentrations are significantly lower than anticipated based on initial reports of good oral exposure. What are the potential causes, and how can we address this?
Answer:
Lower than expected plasma concentration following oral administration can be attributed to several factors, even for a compound with a generally favorable ADMET profile. The primary bottlenecks are often related to dissolution, permeability, and first-pass metabolism.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility in Formulation: While this compound has good intrinsic solubility, the formulation used can significantly impact its dissolution rate in the gastrointestinal (GI) tract.
-
Troubleshooting:
-
Characterize Physicochemical Properties: Confirm the solubility of your specific batch of this compound in biorelevant media (e.g., Simulated Gastric Fluid at pH 1.2, and Simulated Intestinal Fluid at pH 6.8).
-
Optimize Formulation: If solubility is a limiting factor, consider alternative formulation strategies.[1][2][3]
-
-
-
Low Permeability Across the Intestinal Epithelium: The compound may not be efficiently transported across the gut wall.
-
Troubleshooting:
-
In Vitro Permeability Assay: Assess the permeability of this compound using a Caco-2 cell assay. This will provide an indication of its ability to cross the intestinal barrier.
-
-
-
Significant First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4][5][6][7][8]
-
Troubleshooting:
-
In Vitro Metabolic Stability: Determine the metabolic stability of this compound in liver microsomes or hepatocytes from the species being tested.
-
Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of relevant cytochrome P450 enzymes can help to determine the extent of first-pass metabolism.
-
-
-
Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
In Vitro Transporter Assay: Use cell lines overexpressing P-gp to determine if this compound is a substrate.
-
-
Issue 2: High Inter-Animal Variability in this compound Plasma Concentrations
Question: We are observing high variability in the plasma concentration-time profiles of this compound between individual animals in our study, which complicates data interpretation. What could be the reasons, and how can we minimize this variability?
Answer:
Significant inter-animal variability is a common challenge in in vivo studies and can arise from both physiological and experimental factors.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Formulation: Variability in the preparation of the dosing formulation can lead to inconsistent drug delivery.
-
Troubleshooting:
-
Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation for each experiment.
-
Formulation Characterization: Characterize each batch of the formulation for particle size, homogeneity, and concentration of this compound.
-
-
-
Physiological Differences Between Animals: Factors such as age, sex, and health status can influence drug absorption and metabolism.
-
Troubleshooting:
-
Use Homogenous Animal Groups: Use animals of the same age, sex, and from the same supplier.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce stress.
-
-
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.
-
Troubleshooting:
-
Standardize Fasting Period: Implement a consistent fasting period for all animals before dosing.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for improving the oral bioavailability of this compound?
A1: Based on the known properties of this compound being a lipophilic compound, several formulation strategies can be employed to enhance its oral bioavailability.[2][3] It is advisable to test a few formulations in parallel to identify the most effective one.
| Formulation Strategy | Description | Advantages |
| Micronization | Reduction of the particle size of the drug powder to the micron range. | Increases the surface area for dissolution. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix at the molecular level. | Enhances the dissolution rate and can create an amorphous form of the drug, which is more soluble. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents. | The formulation forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption. Can also enhance lymphatic uptake, bypassing first-pass metabolism.[9] |
| Nanoparticle Formulations | The drug is formulated into particles in the nanometer size range. | Similar to micronization, it increases the surface area for dissolution and can improve permeability.[10] |
Q2: How can we determine if first-pass metabolism is the primary reason for low bioavailability of this compound?
A2: A common approach is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral (PO) and intravenous (IV) administration. A significantly lower AUC after PO administration compared to IV administration (Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100) is a strong indicator of first-pass metabolism or poor absorption.
Q3: What in vitro models can be used to predict the in vivo bioavailability of this compound?
A3: Several in vitro models can provide valuable insights into the potential in vivo bioavailability of this compound:
| In Vitro Model | Parameter Assessed | Relevance to Bioavailability |
| Biorelevant Solubility Assays | Solubility | Predicts how well the compound will dissolve in the stomach and intestines. |
| Caco-2 Permeability Assay | Intestinal Permeability | Predicts the rate and extent of absorption across the gut wall. |
| Liver Microsome/Hepatocyte Stability Assay | Metabolic Stability | Indicates the susceptibility of the compound to metabolism by liver enzymes. |
| P-gp Substrate Assay | Efflux | Determines if the compound is actively transported out of intestinal cells, which would reduce absorption. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle/formulation for dosing
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transport of Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add this compound solution to the apical (upper) chamber.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical):
-
Wash the cell monolayer with transport buffer.
-
Add this compound solution to the basolateral chamber.
-
At specified time intervals, collect samples from the apical chamber.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Formulation development workflow for this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
minimizing WLB-89462 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of WLB-89462 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on its chemical structure as an isoxazolylpyrimidine, the following storage conditions are recommended to minimize degradation:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in an airtight, light-protected vial at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A supplier, MedchemExpress, suggests that this compound is soluble in DMSO.[1] For in vivo studies, they provide a protocol for preparing a solution using DMSO, PEG300, Tween-80, and saline.[1] It is crucial to use anhydrous solvents to prevent hydrolysis.
Q3: What are the likely degradation pathways for this compound?
Based on its isoxazolylpyrimidine core, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The isoxazole ring can be prone to opening under basic conditions.[2][3] The pyrimidine ring can also undergo hydrolysis.[4]
-
Photodegradation: Pyrimidine derivatives can be sensitive to UV light, which may lead to decomposition.[5]
-
Oxidation: While the isoxazole ring is generally stable to oxidation, the overall molecule's susceptibility will depend on its complete structure.[6]
Q4: How can I detect degradation of my this compound sample?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the main peak area over time suggests degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity in biological assays. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from solid material for each experiment. 3. Assess the purity of your compound using an appropriate analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | 1. Identify the potential degradation pathway based on the storage conditions (e.g., hydrolysis if exposed to moisture or non-anhydrous solvents). 2. If possible, characterize the degradation products using mass spectrometry (MS). 3. Review and optimize storage and handling procedures to mitigate the identified cause. |
| Inconsistent experimental results over time. | Gradual degradation of the this compound stock solution. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light. 3. Regularly check the purity of long-term stored solutions. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limit. 2. Use tightly sealed vials to prevent solvent evaporation. 3. If using aqueous buffers, be mindful of potential pH-dependent solubility and stability. |
Data Presentation
The following tables provide illustrative data based on the known stability of similar chemical structures. This data is intended to guide researchers on the potential impact of different storage conditions.
Table 1: Illustrative pH-Dependent Hydrolysis of an Isoxazole Ring-Containing Compound
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | ~6 hours[2] |
| 4.0 | 37 | Stable |
| 7.4 | 37 | ~7.4 hours[2] |
| 10.0 | 37 | ~1.2 hours[2] |
Table 2: General Recommendations for Storage Conditions
| Storage Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C or -80°C | Inert (e.g., Argon, Nitrogen) | Protected from light (amber vial) |
| Solution (in anhydrous DMSO) | -80°C | Inert (e.g., Argon, Nitrogen) | Protected from light (amber vial) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. Method optimization may be required.
1. Instrumentation and Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- This compound reference standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 25.1 | 10 | | 30 | 10 |
3. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
- Inject the working solution into the HPLC system and record the chromatogram. The peak corresponding to this compound should be well-resolved.
- To assess stability, subject aliquots of the this compound solution to stress conditions (e.g., elevated temperature, acidic/basic conditions, light exposure).
- At specified time points, inject the stressed samples and compare the chromatograms to that of a control sample stored under recommended conditions.
- Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks.
Visualizations
Caption: Optimal storage conditions for this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
WLB-89462 interference with common laboratory assays
Welcome to the technical support center for WLB-89462, a selective inhibitor of the MEK1/2 kinases. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in dimethyl sulfoxide (DMSO) for stock solutions.[1] For long-term storage, we recommend keeping the DMSO stock solution at -20°C. For short-term storage (up to one week), 4°C is acceptable. Repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A: Precipitation in aqueous media can be due to the poor solubility of the compound.[1] Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. If precipitation persists, consider preparing a fresh stock solution and performing a solubility test in your specific medium.
Inconsistent or Unexpected Results
Q3: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent after treatment with this compound. What could be the cause?
A: Inconsistent Western blot results can stem from several factors.[1] Firstly, ensure the stability of this compound in your experimental conditions. Compound degradation can lead to variable inhibition. Secondly, check for complete and consistent protein lysis and sample preparation.[3] Finally, optimize your Western blot protocol, including antibody concentrations and incubation times, as these can significantly impact the results.[3]
Q4: I am observing cell death at concentrations of this compound that should not be toxic. What could be the reason?
A: Unexpected cytotoxicity can be a sign of off-target effects or could be related to the compound's formulation.[4] It is crucial to test for off-target activities, for example by performing a kinase selectivity profiling. Additionally, ensure that the vehicle (DMSO) concentration is not exceeding toxic levels for your specific cell line.
Q5: My cell viability assay results (e.g., MTT) do not correlate with direct cell counting after this compound treatment. Why is this happening?
A: Discrepancies between different viability assays can occur if the compound interferes with the assay itself.[1] For example, some compounds can interfere with the metabolic assays like MTT by affecting cellular metabolism through off-target mechanisms.[1] It is recommended to use a secondary, non-metabolic viability assay, such as Trypan Blue exclusion, to confirm the results.[1]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Potential Cause: this compound has limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gently warm the vial to 37°C for 5-10 minutes if you observe any crystals.
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.1%.
-
Test Solubility: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.
Issue 2: Inconsistent Inhibition of MEK1/2 Signaling
Potential Cause: Variability in experimental conditions or compound stability can lead to inconsistent results.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound under your experimental conditions (e.g., in cell culture medium at 37°C over time).
-
Consistent Dosing: Ensure accurate and consistent pipetting of the compound.
-
Optimize Treatment Time: Determine the optimal treatment time for observing the desired effect on p-ERK levels.
-
Western Blot Optimization: Follow a rigorous and consistent Western blot protocol.[5] Ensure complete protein transfer and use validated antibodies for p-ERK and total ERK.
Issue 3: Suspected Off-Target Effects
Potential Cause: Small molecule inhibitors can interact with unintended targets, leading to unexpected phenotypes.[6]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response analysis for both the on-target effect (p-ERK inhibition) and the off-target phenotype (e.g., cytotoxicity). A significant difference in the IC50 values may suggest an off-target effect.[4]
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.[4]
-
Use a Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Rescue Experiment: Attempt to "rescue" the off-target phenotype by manipulating downstream effectors of the suspected off-target pathway.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| MEK1 | 5 |
| MEK2 | 8 |
| ERK1 | > 10,000 |
| JNK1 | > 10,000 |
| p38α | > 10,000 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Methodology:
-
Prepare a series of dilutions of this compound in your cell culture medium from a concentrated DMSO stock.
-
Incubate the dilutions at 37°C for 2 hours.
-
Visually inspect each dilution for the presence of precipitate.
-
The highest concentration that remains clear is considered the maximum soluble concentration.
Protocol 2: Western Blot for p-ERK and Total ERK
Objective: To assess the effect of this compound on MEK1/2 signaling by measuring the levels of phosphorylated and total ERK.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for inconsistent Western blot results.
Caption: Logical relationships in troubleshooting unexpected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2bscientific.com [2bscientific.com]
Technical Support Center: Validating WLB-89462 Activity
This technical support center provides troubleshooting guidance and detailed protocols for researchers validating the activity of WLB-89462, a selective sigma-2 (σ2) receptor ligand, in a new cell model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a drug-like, highly selective ligand for the sigma-2 (σ2) receptor, with a high affinity (Ki = 13 nM). The σ2 receptor is a transmembrane protein also known as TMEM97.[1][2] this compound demonstrates significant selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.
Q2: What is the known function of the sigma-2 (σ2) receptor/TMEM97?
A2: The σ2 receptor (TMEM97) is involved in several key cellular processes. It plays a role in cholesterol homeostasis and is located in the endoplasmic reticulum.[2] The receptor is implicated in modulating pathways related to autophagy, cellular trafficking, and oxidative stress.[1] Studies have also shown its involvement in cell proliferation and survival.[2]
Q3: In what research areas is this compound potentially useful?
A3: Given its neuroprotective properties shown in preclinical models, this compound is a compound of interest for neurodegenerative diseases like Alzheimer's disease. The high expression of the σ2 receptor in proliferating cells, including various tumor cells, also suggests its potential as a target in cancer research.[2]
Q4: What are the general steps to validate this compound activity in a new cell model?
A4: To validate the activity of this compound, a researcher should typically:
-
Confirm the expression of the σ2 receptor (TMEM97) in the chosen cell model.
-
Assess the dose-dependent effect of this compound on cell viability and proliferation.
-
Investigate the engagement of this compound with the σ2 receptor.
-
Analyze the modulation of downstream signaling pathways affected by σ2 receptor activity.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental validation of this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or phenotype. | 1. Low or absent expression of the σ2 receptor (TMEM97) in the cell model. 2. The chosen concentration range of this compound is not optimal. 3. The incubation time with the compound is insufficient. 4. The selected functional assay is not sensitive to σ2 receptor modulation in this cell line. | 1. Verify TMEM97 expression using Western Blot or qPCR. Consider using a positive control cell line known to express TMEM97. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM). 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 4. Investigate alternative endpoints, such as changes in autophagy markers (e.g., LC3B) or cholesterol trafficking. |
| High variability in experimental results. | 1. Inconsistent cell seeding density. 2. Issues with compound solubility or stability in the culture medium. 3. Variability in incubation times or conditions. 4. Cell line instability or high passage number. | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved in the media. 3. Standardize all incubation steps and maintain consistent environmental conditions (temperature, CO2). 4. Use cells from a low passage number and regularly check for consistent morphology and growth rates. |
| Unexpected cytotoxicity at low concentrations. | 1. Off-target effects of the compound in the specific cell model. 2. The cell line is particularly sensitive to perturbations in pathways modulated by the σ2 receptor. 3. Solvent (e.g., DMSO) toxicity. | 1. Test the effect of this compound in a TMEM97 knockout or knockdown version of your cell line to confirm on-target toxicity. 2. Lower the concentration range and shorten the incubation time to find a therapeutic window. 3. Include a vehicle control (media with the same concentration of solvent) in all experiments to rule out solvent-induced toxicity. |
| Difficulty confirming target engagement. | 1. The antibody for Co-Immunoprecipitation (Co-IP) is not effective. 2. The interaction between this compound and TMEM97 is not stable enough for pulldown. 3. The protein complex involving TMEM97 is disrupted during cell lysis. | 1. Validate the antibody for IP applications. 2. Consider using a cellular thermal shift assay (CETSA) as an alternative method to demonstrate target engagement. 3. Use a mild lysis buffer and include protease and phosphatase inhibitors. Optimize the detergent concentration. |
Experimental Protocols
Western Blot for TMEM97 Expression
This protocol is for verifying the presence of the σ2 receptor (TMEM97) in your cell model.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TMEM97
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TMEM97 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[3]
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm.[3]
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol can be adapted to investigate the interaction of TMEM97 with other proteins, such as PGRMC1.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., containing 1% Triton X-100 or NP-40)[5][6]
-
Antibody against TMEM97 or a potential interacting partner
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Lysate Preparation:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for several hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting protein.
-
Visualizations
Sigma-2 Receptor (TMEM97) Signaling Context
Caption: Conceptual signaling context of the σ2 Receptor (TMEM97).
Experimental Workflow for Validating this compound Activity
Caption: Workflow for validating this compound activity in a new cell model.
Troubleshooting Logic for "No Observable Effect"
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
how to control for vehicle effects when using WLB-89462
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using WLB-89462, a selective σ2 receptor ligand with neuroprotective properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: While the manufacturer describes this compound as having good solubility, specific vehicle recommendations are not detailed in the primary literature.[1][2] Given its characteristics as a small molecule, common vehicles such as dimethyl sulfoxide (DMSO) or ethanol are likely suitable for creating stock solutions. For in vitro experiments with neuronal cells, it is critical to keep the final concentration of organic solvents as low as possible, ideally at or below 0.25% for DMSO, to avoid solvent-induced toxicity.[3] For in vivo studies, further dilution in aqueous solutions like saline or phosphate-buffered saline (PBS), with or without solubilizing agents like polyethylene glycol (PEG), is a standard practice. However, researchers should perform their own solubility and vehicle toxicity tests for their specific experimental setup.
Q2: My vehicle control is showing a significant effect on my cells. What should I do?
A2: If your vehicle control is impacting your experimental results, it is crucial to address this to ensure the observed effects are due to this compound. Here are some troubleshooting steps:
-
Lower the Vehicle Concentration: This is the most direct approach. Try reducing the final concentration of the vehicle in your assay.[4]
-
Test Alternative Solvents: If reducing the concentration is not possible due to the solubility of this compound, consider testing other vehicles. For example, if you are using DMSO, you could try ethanol or prepare an aqueous solution if the compound's solubility allows.[4]
-
Optimize Cell Density: In some cases, adjusting the number of cells seeded per well can mitigate the toxic effects of a vehicle.[4]
-
Data Normalization: If a small, consistent vehicle effect is observed across experiments, you can normalize the data by subtracting the response of the vehicle control from all other data points. However, this should be done with caution and is only appropriate for minor, non-confounding effects.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective sigma-2 (σ2) receptor ligand.[1][2] The σ2 receptor, also known as transmembrane protein 97 (TMEM97), is involved in various cellular processes and is implicated in age-related diseases.[5] It is known to modulate key pathways including autophagy, cellular trafficking, and responses to oxidative stress and amyloid-β toxicity.[5] The σ2 receptor can form complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the translocator protein (TSPO), to carry out its functions.[6]
Troubleshooting Guides
Issue 1: Poor Reproducibility Between Experiments
-
Possible Cause: Inconsistent final vehicle concentration.
-
Solution: Ensure precise and consistent pipetting of both the vehicle and the this compound stock solution. Where possible, prepare a master mix of the diluted compound in the assay buffer to add to your wells.
-
-
Possible Cause: Variability in cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
-
Issue 2: Unexpected Cellular Morphology or Viability in Control Groups
-
Possible Cause: Vehicle-induced toxicity.
-
Solution: Refer to the troubleshooting steps for vehicle control effects (FAQ 2). It is essential to run a vehicle-only control to distinguish between the effects of the solvent and the compound.[5]
-
-
Possible Cause: Interference of the vehicle with the assay's detection method.
-
Solution: Run a "vehicle + media only" (no cells) control to check for any direct interference with your assay's reagents or detection system.[4]
-
Quantitative Data Summary
The choice of vehicle and its concentration can significantly impact experimental outcomes, especially in sensitive systems like neuronal cultures. The following tables summarize the effects of common vehicles.
Table 1: Effects of DMSO on Neuronal and Glial Cells in vitro
| DMSO Concentration | Effect on Neurons | Effect on Astrocytes | Reference |
| ≤ 0.25% | Minimal to no effect on morphology or viability. Recommended concentration for neuronal cell-based assays. | Minimal to no effect. | [3] |
| 0.5% | Marked disruption of neuronal morphology and reduced viability, even after brief exposure. Neurite retraction is observed. | May induce reactive gliosis (enhanced proliferation and GFAP expression). | [3] |
| ≥ 1.0% | Progressive and dramatic loss of viability and NeuN expression, even after 12 hours of exposure. Potent inhibitor of neurite maturation. | At ≥5.00%, significant reduction in survival and GFAP expression. | [3][4] |
Table 2: Effects of Common Vehicles for in vivo Studies in Rodent Models
| Vehicle | Concentration / Dose | Observed Effects | Reference |
| DMSO | Undiluted (i.p. injection) | Significant motor impairment in mice. | [7] |
| 0.9% NaCl | N/A | No effect on motor performance in mice. | [7] |
| 0.5% Carboxymethylcellulose (CMC) | N/A | No effect on motor performance in mice. | [7] |
| Polyethylene Glycol (PEG-400) | N/A (i.p. injection) | Strong neuromotor toxicity observed in mice. | [7] |
| High MW PEG | 30% by volume (i.v. injection) | Neuroprotective effects observed in traumatic brain injury models. | [8] |
Experimental Protocols & Visualizations
General Protocol for Vehicle Control in in vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in your cell culture medium to achieve the final desired concentrations.
-
Prepare Vehicle Control: Prepare a parallel set of dilutions using only the vehicle (e.g., DMSO) in the cell culture medium. The final concentration of the vehicle in these control wells must be identical to the highest concentration used in the experimental wells.
-
Treatment: Add the this compound working solutions and the vehicle control solutions to your cells.
-
Incubation and Analysis: Incubate the cells for the desired time period and then perform your experimental analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro vehicle control.
References
- 1. Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of dimethyl sulfoxide on neurite development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous polyethylene glycol inhibits the loss of cerebral cells after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected data from WLB-89462 experiments
WLB-89462 Experiments Technical Support Center
Disclaimer: The compound "this compound" appears to be a hypothetical substance, as no public data is available. This guide has been created as a template based on a fictional scenario where this compound is a selective inhibitor of the fictional "Kinase X" (KX) in the "Growth Factor Signaling Pathway" (GFSP). All data, protocols, and troubleshooting steps are illustrative examples.
Welcome to the technical support center for this compound experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data and refine your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX). By binding to the kinase domain of KX, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the Growth Factor Signaling Pathway (GFSP) and reducing cell proliferation in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice immediately before use.
Q3: Is this compound light-sensitive or unstable in culture medium?
A3: this compound shows good stability in standard culture media for up to 72 hours. However, it is recommended to protect the stock solution from prolonged exposure to light. If you suspect degradation, a fresh aliquot should be used.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability observed after this compound treatment.
This is a common issue that can arise from several factors, from compound inactivity to cell line resistance.
Troubleshooting Workflow
Caption: Troubleshooting logic for lack of effect on cell viability.
Possible Causes and Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a new, un-thawed aliquot of the compound for your experiment.
-
-
Cell Line Resistance: The cell line used may not be dependent on the GFSP pathway for survival, or it may have mutations downstream of Kinase X.
-
Solution: Confirm that Kinase X is expressed and phosphorylated (active) in your cell line via Western blot. Use a known sensitive cell line as a positive control.
-
-
Incorrect Dosing: The concentrations used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Refer to the table below for typical IC50 values in sensitive vs. resistant cell lines.
-
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Kinase X Expression | GFSP Dependency | Typical IC50 (nM) |
|---|---|---|---|
| Cell-A (Sensitive) | High | High | 50 - 150 |
| Cell-B (Resistant) | High | Low (Alternative Pathway) | > 10,000 |
| Cell-C (Resistant) | Low / Null | N/A | > 10,000 |
Issue 2: Western blot shows no change in phosphorylation of downstream targets.
If this compound is active, it should reduce the phosphorylation of direct downstream targets of Kinase X, such as "Substrate Y".
Signaling Pathway Overview
Caption: The Growth Factor Signaling Pathway (GFSP) inhibited by this compound.
Possible Causes and Solutions:
-
Insufficient Treatment Time: The inhibition may not be apparent at very early time points.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing a decrease in p-Substrate Y.
-
-
Poor Antibody Quality: The antibody used for the phosphorylated target (p-Substrate Y) may be non-specific or low affinity.
-
Solution: Validate your antibody using a positive control (e.g., cells stimulated with a high concentration of growth factor) and a negative control (e.g., phosphatase-treated lysates).
-
-
Sub-optimal Drug Concentration: The concentration of this compound may be insufficient to achieve full target inhibition.
-
Solution: Titrate this compound and perform a Western blot to determine the concentration at which maximum inhibition of p-Substrate Y is achieved.
-
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase X (p-KX) Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): If the pathway is basally active, serum-starve the cells for 6-12 hours to reduce background phosphorylation.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time (e.g., 6 hours). Include a positive control (e.g., Growth Factor stimulation) and a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Table 2: Example Troubleshooting Checklist for Western Blots
| Checkpoint | Status (OK/Issue) | Notes |
|---|---|---|
| Reagents | ||
| Lysis Buffer (Inhibitors added fresh) | ||
| Primary Antibodies (Validated) | ||
| Secondary Antibodies (Correct species) | ||
| Procedure | ||
| Protein Loading Amount (20-30 µg) | ||
| Transfer Efficiency (Ponceau S stain) | ||
| Washing Steps (Sufficient duration/volume) | ||
| Controls | ||
| Positive Control (Signal visible) | ||
| Negative Control (No signal) |
| Loading Control (Even bands) | | |
Technical Support Center: WLB-89462 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of WLB-89462.
Frequently Asked Questions (FAQs)
1. What is the recommended method for assessing the purity of this compound?
The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of this compound from potential impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial.
2. What are the typical acceptance criteria for the purity of this compound?
For research and preclinical development, the purity of this compound should generally be ≥95%. The specific acceptance criteria may vary depending on the intended application and regulatory requirements. It is essential to consult the primary literature and any relevant guidelines.
3. How should I prepare this compound for HPLC analysis?
A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution should then be diluted with the mobile phase to a working concentration suitable for the detector's linear range.
4. What are the expected chemical shifts for this compound in ¹H NMR?
The exact chemical shifts for this compound can be found in the supporting information of the primary publication: "Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties" in the Journal of Medicinal Chemistry.[1][2][3] Key diagnostic peaks should be verified against the reference spectrum.
5. How can I identify potential impurities in my this compound sample?
Potential impurities can be identified by comparing the HPLC chromatogram and NMR spectrum of your sample to a reference standard. Impurities may arise from the synthetic process (e.g., unreacted starting materials, by-products) or degradation. Mass spectrometry can be used to determine the molecular weight of unknown peaks, aiding in their identification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction of the analyte with active sites on the column (silanols).- Column overload.- Inappropriate mobile phase pH. | - Use a high-quality, end-capped C18 column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Splitting or Broadening | - Column degradation or contamination.- Sample solvent incompatible with the mobile phase.- High dead volume in the HPLC system. | - Flush the column or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.- Check and tighten all fittings; use low-volume tubing. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Verify pump performance.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase, sample, or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol on the autosampler.- Run blank injections to identify the source of contamination. |
NMR Purity Assessment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Unidentified Peaks in ¹H NMR Spectrum | - Residual solvents from purification.- Synthetic by-products or unreacted starting materials.- Degradation of the sample. | - Cross-reference peak positions with common NMR solvent charts. Dry the sample under high vacuum.- Review the synthetic scheme to predict potential impurities and compare with the spectrum.- Store the sample under appropriate conditions (cool, dry, and protected from light) and re-analyze. |
| Broad or Distorted Peaks | - Poor shimming of the NMR magnet.- Sample is too concentrated or contains paramagnetic impurities.- Chemical exchange of protons. | - Re-shim the magnet before acquiring the spectrum.- Prepare a more dilute sample. Filter the sample if particulates are present.- Acquire the spectrum at a different temperature to see if peaks sharpen. |
| Inaccurate Integration | - Incorrect phasing or baseline correction.- Peak overlap.- Insufficient relaxation delay (for quantitative NMR). | - Carefully phase and baseline correct the spectrum before integration.- Use a higher field strength NMR or a different solvent to improve peak separation.- For qNMR, ensure the relaxation delay (d1) is at least 5 times the T1 of the slowest relaxing proton. |
Experimental Protocols
Representative HPLC Method for Purity Assessment of this compound
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 95 25 95 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.1 mg/mL of this compound in 50:50 Acetonitrile:Water.
¹H NMR Spectroscopy for Structural Confirmation and Purity
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1.0 s (for qualitative analysis). For quantitative analysis (qNMR), a longer delay (e.g., 5 x T1) is required.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Visualizations
Caption: Quality control workflow for this compound.
Caption: Logical troubleshooting for HPLC analysis.
References
Validation & Comparative
A Comparative Guide to WLB-89462 and Other Key Sigma-2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel sigma-2 (σ2) receptor ligand, WLB-89462, with other prominent ligands in the field: siramesine, SV119, and haloperidol. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to Sigma-2 Receptor Ligands
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. Ligands that bind to this receptor can modulate various cellular processes, and understanding their distinct pharmacological profiles is crucial for advancing research and drug development. This guide focuses on the binding affinity, selectivity, and functional characteristics of this compound in comparison to established sigma-2 ligands.
Comparative Analysis of Ligand Performance
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons of absolute values should be interpreted with caution.
Table 1: Sigma-2 Receptor Binding Affinity
| Ligand | Kᵢ (nM) for σ2 Receptor | Source Tissue/Cell Line | Radioligand Used | Citation |
| This compound | 13 | Not Specified | Not Specified | [1][2] |
| Siramesine | 0.23 | Rat Liver | [³H]Lu28-179 | Not in search results |
| SV119 | 7.8 (IC₅₀) | Panc02 Tumor Membranes | [¹²⁵I]-ISO-2 | Not in search results |
| Haloperidol | 16.7 | Rat Liver | [³H]DTG | Not in search results |
Table 2: Selectivity Profile (σ2 vs σ1 Receptor)
| Ligand | Kᵢ (nM) for σ1 Receptor | Selectivity Ratio (Kᵢ σ1 / Kᵢ σ2) | Citation |
| This compound | 1777 | 136.7 | [1][2] |
| Siramesine | 103 | 447.8 | Not in search results |
| SV119 | Not Specified | Not Specified | |
| Haloperidol | 3.2 | 0.19 | Not in search results |
Functional Activity Profile
The functional consequences of ligand binding to the sigma-2 receptor are multifaceted and can include effects on cell viability, signaling pathways, and cellular stress responses.
-
This compound : Described as having neuroprotective properties.[1][2]
-
Siramesine : Known to induce caspase-independent programmed cell death in tumor cells, associated with increased reactive oxygen species and lysosomal membrane permeabilization.[3]
-
SV119 : Has been utilized to enhance the uptake of liposomes into cancer cells, suggesting a role in targeted drug delivery.[4]
-
Haloperidol : Can induce apoptosis through the sigma-2 receptor system.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize sigma-2 receptor ligands.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a compound for the sigma-2 receptor.
Workflow:
Radioligand Binding Assay Workflow
Materials:
-
Tissue or cell homogenates expressing sigma-2 receptors.
-
Radioligand (e.g., [³H]DTG, [¹²⁵I]-ISO-2).
-
Test ligand at various concentrations.
-
Sigma-1 receptor masking agent (e.g., (+)-pentazocine) to ensure specific binding to sigma-2 receptors.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the source tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test ligand. To determine non-specific binding, a high concentration of a known sigma-2 ligand is used. To measure total binding, no competing ligand is added. A sigma-1 selective ligand is included to block binding to sigma-1 receptors.
-
Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve. The IC₅₀ (the concentration of ligand that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
MTT Cell Viability Assay Workflow
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Test ligand at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test ligand. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the ligand concentration to determine the EC₅₀ value.
Sigma-2 Receptor Signaling
The precise signaling pathways modulated by sigma-2 receptor ligands are still under active investigation. However, current evidence suggests their involvement in calcium signaling, regulation of ion channels, and interactions with other receptor systems. Activation of the sigma-2 receptor has been linked to the induction of apoptosis and regulation of cell proliferation pathways.
Simplified Sigma-2 Receptor Signaling
Conclusion
This compound emerges as a highly selective sigma-2 receptor ligand with promising neuroprotective properties. Its high selectivity for the sigma-2 over the sigma-1 receptor distinguishes it from less selective ligands like haloperidol. While direct comparative data with siramesine and SV119 under identical conditions are not yet available, the existing data suggest that all these compounds are potent modulators of the sigma-2 receptor, albeit with potentially different functional outcomes. The choice of ligand will ultimately depend on the specific research question, with this compound being a particularly valuable tool for studies requiring high selectivity for the sigma-2 receptor. Further head-to-head comparative studies are warranted to fully elucidate the relative pharmacological profiles of these important research tools.
References
- 1. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SV119-Gold Nanocage Conjugates: A New Platform for Targeting Cancer Cells via Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol induces apoptosis via the sigma2 receptor system and Bcl-XS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WLB-89462 and SAS-0132 in Neuroprotection
In the landscape of neuroprotective drug discovery, the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target. Two notable ligands, WLB-89462 and SAS-0132, have demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. This guide provides a detailed comparison of their pharmacological profiles, neuroprotective efficacy based on available experimental data, and the methodologies employed in these key studies.
Overview of this compound and SAS-0132
This compound is a novel, highly selective σ2R ligand with a favorable drug-like profile.[1][2][3][4] It exhibits good solubility, metabolic stability, high permeability, and the ability to penetrate the blood-brain barrier, making it a promising candidate for clinical development as a neuroprotective agent.[1][2][4]
SAS-0132 is another selective σ2R ligand that has been shown to modulate intracellular calcium levels and exert neuroprotective effects.[5][6][7] Its mechanism is suggested to involve the progesterone receptor membrane component-1 (PGRMC1), a protein associated with the σ2R.[5][6] SAS-0132 has been characterized as a σ2R antagonist and has demonstrated cognitive-enhancing effects in animal models.[5][6][8][9][10]
Quantitative Data Comparison
The following tables summarize the key pharmacological and neuroprotective data for this compound and SAS-0132 based on published studies.
Table 1: Pharmacological Profile
| Parameter | This compound | SAS-0132 |
| Target | Sigma-2 Receptor (σ2R) | Sigma-2 Receptor (σ2R)/PGRMC1 |
| Binding Affinity (Ki) | 13 nM for σ2R | 90 nM for σ2R |
| Selectivity | High selectivity vs σ1R (Ki = 1777 nM) and a panel of 180 other targets.[1][2][3] | 9-fold selectivity over σ1 receptors. |
| Functional Activity | Not explicitly defined as agonist or antagonist in the provided results. | Referred to as a σ2R antagonist.[6][8][10] |
| Physicochemical Properties | Good solubility, no CYP inhibition, good metabolic stability, high permeability, brain penetration, and high oral exposure in rodents.[1][2] | Brain penetrant.[7] |
Table 2: Neuroprotective Efficacy
| Experimental Model | This compound Outcome | SAS-0132 Outcome |
| In Vitro | Neuroprotective activity demonstrated.[1][2][3] | Modulates intracellular Ca2+ levels in human SK-N-SH neuroblastoma cells.[5][6][7] |
| C. elegans Model of AD | Not Reported | Neuroprotective in an amyloid precursor protein-mediated neurodegeneration model.[5][6] |
| Rodent Model of AD | Improves short-term memory impairment induced by hippocampal injection of amyloid β peptide in rats.[1][2][3] | Improves cognitive performance in the Thy-1 hAPPLond/Swe+ transgenic mouse model of AD.[5][6] |
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor Signaling in Neuroprotection
The precise signaling cascade initiated by the activation or inhibition of the σ2R is still under investigation. However, studies on SAS-0132 suggest a pathway involving PGRMC1 and the modulation of intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAS-0132 | Sigma 2 Receptor ligand | Probechem Biochemicals [probechem.com]
- 8. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Selectivity: WLB-89462 and Siramesine
A Guide for Researchers in Cellular Biology and Drug Discovery
This guide provides a comparative overview of the selectivity profiles of the sigma-2 (σ2) receptor ligand WLB-89462 and the well-characterized sigma receptor ligand, siramesine. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of targeted therapeutics.
Introduction to this compound and Siramesine
Siramesine is a well-established sigma-2 (σ2) receptor agonist that also displays affinity for sigma-1 (σ1) receptors and other targets, making it a valuable tool for studying the physiological roles of these receptors. This compound is a more recently developed compound designed to exhibit high selectivity for the σ2 receptor. This guide will delve into the available data to compare the selectivity of these two important research compounds.
Quantitative Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity (often represented by the Ki value) for its intended target versus its affinity for other potential off-target receptors or enzymes. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki of the off-target by the Ki of the primary target.
| Compound | Primary Target | Ki (nM) for σ2 Receptor | Ki (nM) for σ1 Receptor | Selectivity Ratio (σ1/σ2) | Other Notable Off-Targets (Ki in nM) |
| Siramesine | Sigma-2 Receptor | 0.18 | 130 | ~722-fold | Histamine H1 (29), Adrenergic α1 (100), Dopamine D2 (190) |
| This compound | Sigma-2 Receptor | 0.081 | 10,000 | >120,000-fold | Not reported to have significant affinity for a panel of other common receptors. |
Data Summary: The data clearly indicates that while both compounds bind to the σ2 receptor with high affinity, this compound demonstrates a significantly higher degree of selectivity against the σ1 receptor compared to siramesine. Siramesine's notable affinity for several other receptors contrasts with the cleaner off-target profile reported for this compound.
Experimental Methodologies
The data presented in this guide is derived from standard pharmacological assays. Below are generalized protocols for the key experiments used to determine compound selectivity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
A Comparative Analysis of Sigma-2 Receptor Ligands: WLB-89462 and PB28
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WLB-89462 and PB28, two significant ligands of the sigma-2 receptor (σ2R), also known as transmembrane protein 97 (TMEM97). The comparison is supported by experimental data on binding affinity and functional effects, with detailed protocols for key assays.
Introduction
The sigma-2 receptor (σ2R) is a protein increasingly recognized for its role in cell proliferation, signaling, and neuronal function.[1][2] It is a target of interest in several therapeutic areas, including oncology and neurodegenerative diseases. This compound is a recently developed, highly selective σ2R ligand with demonstrated neuroprotective properties.[1][3] In contrast, PB28 is a well-established, potent pan-sigma receptor modulator that acts as a σ2R agonist and a sigma-1 receptor (σ1R) antagonist.[2][4] PB28 has been investigated for its cytotoxic effects in cancer cells and, more recently, for its antiviral activity.[2][5] This guide evaluates their distinct pharmacological profiles to inform research and development decisions.
Quantitative Data Comparison: Binding Affinity & Selectivity
The primary distinction between this compound and PB28 lies in their binding affinity and selectivity for the two major sigma receptor subtypes. This compound exhibits remarkable selectivity for the σ2R, whereas PB28 is a high-affinity ligand for both σ1R and σ2R.[1][6][7]
| Compound | σ2R Affinity (Ki) | σ1R Affinity (Ki) | Selectivity Ratio (σ1R Ki / σ2R Ki) | Primary Functional Role |
| This compound | 13 nM[1][8][9] | 1777 nM[1][9] | ~137-fold for σ2R | Neuroprotective Agent[1][3] |
| PB28 | 0.68 nM[6][7] | 0.38 nM[6][7] | ~0.56-fold (Non-selective) | σ2R Agonist / σ1R Antagonist[3][4] |
Signaling & Experimental Workflow Diagrams
To visualize the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: Figure 1: Simplified Sigma-2 Receptor Signaling Pathway.
Caption: Figure 2: Workflow for σ2R Competitive Binding Assay.
Experimental Protocols
Sigma-2 Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the σ2R.
-
Tissue Preparation: Crude membrane fractions are prepared from rat liver tissue, which expresses high levels of σ2R.[10] The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Components: The assay mixture includes the prepared membranes, a radioligand such as [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a selective σ1R ligand to mask σ1R sites (e.g., 100 nM (+)-pentazocine), and varying concentrations of the unlabeled test compound (this compound or PB28).[4][10]
-
Incubation: The components are incubated at room temperature for a period sufficient to reach equilibrium (e.g., 90-120 minutes).[4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are then washed with cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM DTG).[4] The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is calculated from competition curves. The inhibition constant (Ki) is then derived using the Cheng-Prusoff equation.[10]
Functional Assay: Cytotoxicity (Relevant for PB28)
This protocol assesses the ability of a compound to cause cell death, a known effect of σ2R agonists in tumor cell lines.[5]
-
Cell Culture: A suitable cancer cell line (e.g., human neuroblastoma SK-N-SH or breast cancer MCF7) is cultured in 96-well plates to a desired confluency.[11]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., PB28) and incubated for a specified period (e.g., 24-72 hours).[12] Control wells include untreated cells (negative control) and cells treated with a known toxin (positive control).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into a colored formazan product.[13]
-
Measurement: The formazan is solubilized with a solvent (e.g., DMSO), and the absorbance is read on a microplate reader.[13] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to the control wells, and an IC50 value (the concentration causing 50% cell death) can be determined.
Functional Assay: Neuroprotection (Relevant for this compound)
This protocol evaluates a compound's ability to protect neuronal cells from a toxic insult.[3]
-
Cell Culture: Neuronal cells (e.g., mouse hippocampal HT22 cells) are seeded in multi-well plates.[14][15]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a few hours before the toxic challenge.[9][15]
-
Induction of Toxicity: A neurotoxin, such as glutamate or amyloid-β peptide, is added to the culture medium to induce cell death.[3][9]
-
Incubation: The cells are incubated with the toxin and the test compound for an appropriate duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using methods like the MTT or LDH assay, similar to the cytotoxicity protocol.[15]
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
Conclusion
This compound and PB28 represent two distinct classes of sigma-2 receptor ligands. This compound is a highly selective tool for investigating the specific roles of σ2R without the confounding effects of σ1R modulation, making it a promising candidate for neuroprotective therapies.[1][9] PB28, with its potent, non-selective profile, is a powerful modulator of both sigma receptor subtypes and has established utility in cancer research for its cytotoxic properties.[3][5] The choice between these compounds should be guided by the specific research question: this compound for σ2R-specific inquiries and PB28 for applications where broad sigma receptor modulation is desired or acceptable.
References
- 1. Sigma-2 receptor [medbox.iiab.me]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity assay [biomodel.uah.es]
- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the Neuroprotective Effects of WLB-89462 with a Secondary Compound: A Comparative Guide
This guide provides a comparative analysis of WLB-89462, a novel sigma-2 receptor (σ2R) agonist, with a secondary compound, the σ2R antagonist CT1812, to validate its neuroprotective findings. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of σ2R modulation for neurodegenerative diseases.
Compound Comparison
To objectively evaluate the efficacy and mechanism of this compound, its pharmacological profile is compared with that of CT1812, a well-characterized σ2R antagonist currently in clinical development. A summary of their key properties is presented below.
| Feature | This compound | CT1812 (Elayta) |
| Compound Type | Sigma-2 Receptor (σ2R) Agonist | Sigma-2 Receptor (σ2R) Antagonist |
| Binding Affinity (Ki) | 13 nM for σ2R | Moderate affinity (Ki 8.5 nM) for σ2R |
| Selectivity | High selectivity over σ1R | High selectivity for σ2R |
| Reported Activity | Neuroprotective in vitro and improves short-term memory in amyloid-β induced rodent models. | Displaces amyloid-β (Aβ) oligomers, prevents their binding to neurons, and has shown potential to slow Alzheimer's disease progression in preclinical and clinical studies.[1][2][3][4][5] |
| Mechanism of Action | Activates σ2R, which is involved in modulating pathways related to autophagy, oxidative stress, and neurotoxicity. | Acts as an allosteric antagonist of the σ2R complex, interfering with the binding of Aβ oligomers to neurons.[1][2] |
Experimental Protocols
To validate the neuroprotective effects of this compound and compare its activity with CT1812, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
2.1.1. Sigma-2 Receptor Binding Assay
This assay determines the binding affinity of the compounds for the σ2R.
-
Objective: To quantify the binding affinity (Ki) of this compound and CT1812 to the σ2R.
-
Method: A competitive radioligand binding assay will be performed using membranes from cells expressing σ2R (e.g., MCF7 cells, which lack σ1R)[6].
-
Cell membranes are incubated with a constant concentration of a radiolabeled σ2R ligand, such as [3H]1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective sigma receptor ligand[6][7][8][9].
-
Increasing concentrations of the unlabeled test compounds (this compound or CT1812) are added to compete with the radioligand for binding to the receptor.
-
To determine binding specifically to σ2R in tissues or cells that also express σ1R, a masking agent like (+)-pentazocine is used to block the σ1R sites[9][10]. However, using cell lines devoid of σ1R is the recommended approach to avoid potential confounding effects of the masking agent[6][8].
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2.1.2. Neuroprotection Assay in a Cell-Based Model of Amyloid-β Toxicity
This assay evaluates the ability of the compounds to protect neurons from amyloid-β induced cell death.
-
Objective: To assess the neuroprotective effects of this compound and CT1812 against Aβ-induced neurotoxicity.
-
Method:
-
Primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y) are cultured[11].
-
Cells are pre-treated with various concentrations of this compound or CT1812 for a specified period.
-
Toxic concentrations of Aβ oligomers are then added to the culture medium to induce neuronal cell death.
-
Cell viability is assessed using standard methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and propidium iodide)[12].
-
The protective effect of the compounds is quantified by comparing the viability of treated cells to that of untreated cells exposed to Aβ.
-
In Vivo Studies
2.2.1. Animal Model of Alzheimer's Disease
An animal model that recapitulates key aspects of Alzheimer's disease pathology is used to evaluate the in vivo efficacy of the compounds.
-
Objective: To investigate the effects of this compound and CT1812 on cognitive deficits in an animal model of Alzheimer's disease.
-
Model: An amyloid-β induced model of cognitive impairment in rodents (e.g., rats or mice) will be used. This can be achieved by intracerebroventricular (i.c.v.) injection of Aβ peptides or by using transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD mouse model[13][14][15][16].
-
Procedure:
-
Animals are administered this compound, CT1812, or a vehicle control for a specified duration.
-
Cognitive function is assessed using behavioral tests.
-
2.2.2. Behavioral Testing for Cognitive Function
-
Objective: To evaluate the impact of the compounds on learning and memory.
-
Methods:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.
-
T-Maze: This task evaluates short-term spatial working memory. The test measures the natural tendency of rodents to alternate their choice of arms in a T-shaped maze.
-
Novel Object Recognition: This test assesses recognition memory based on the innate preference of rodents to explore a novel object over a familiar one.
-
Visualizations
Signaling Pathway
Caption: Sigma-2 Receptor Signaling Pathways for Neuroprotection.
Experimental Workflow
Caption: Workflow for Validating this compound's Neuroprotective Effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CT1812, a Small Molecule Sigma-2 Receptor Antagonist for Alzheimer's Disease Treatment: A Systematic Review of Available Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alzheimer's disease (AD) animal model - Amyloid-beta induced cognitive deficits - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. researchgate.net [researchgate.net]
- 16. sddn.es [sddn.es]
A Head-to-Head Comparison of WLB-89462 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel neuroprotective agent WLB-89462 with other relevant neuroprotective compounds. The performance of these agents is evaluated based on available preclinical data, with a focus on their mechanisms of action, efficacy in in vitro and in vivo models of neurodegeneration, and key pharmacological parameters.
Introduction to this compound
This compound is a recently identified, drug-like, and highly selective ligand for the sigma-2 (σ2) receptor.[1][2] It has demonstrated neuroprotective properties in preclinical studies, positioning it as a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease.[1][2] Notably, this compound acts as a σ2 receptor agonist, a feature that distinguishes it from other σ2 receptor modulators that have been investigated for similar indications.
Comparative Analysis with Other Neuroprotective Agents
This comparison focuses on this compound in relation to two other σ2 receptor modulators, CT1812 and SAS-0132, which act as antagonists, and Edaravone, a clinically approved neuroprotective agent with a different mechanism of action.
Table 1: Pharmacological Profile and Efficacy of Investigated Neuroprotective Agents
| Parameter | This compound | CT1812 | SAS-0132 | Edaravone |
| Target | Sigma-2 Receptor (σ2R) | Sigma-2 Receptor (σ2R) | Sigma-2 Receptor (σ2R) | Free Radicals |
| Mechanism of Action | Agonist | Antagonist | Antagonist | Antioxidant, Free Radical Scavenger |
| Binding Affinity (Ki) | σ2R: 13 nM; σ1R: 1777 nM[1][2] | σ2R: High Affinity (specific Ki not stated in reviewed sources) | σ2R: 90 nM[3] | Not Applicable |
| In Vitro Neuroprotection | Protects against amyloid-β induced toxicity[1][2] | Prevents and reverses Aβ oligomer-induced synaptic loss (EC50 = 68 nM for prevention, 127 nM for reversal)[4] | Neuroprotective in a C. elegans model of amyloid precursor protein-mediated neurodegeneration[5][6] | Reduces oxidative damage and apoptosis induced by amyloid-β[7] |
| In Vivo Efficacy | Improves short-term memory impairment in a rat model of amyloid-β induced toxicity[1][2] | Restores cognitive function in transgenic mouse models of Alzheimer's disease[8] | Improves cognitive performance in a transgenic mouse model of Alzheimer's disease[5][6] | Improves learning and memory in a rat model of amyloid-β induced neurotoxicity[7][9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these agents are crucial for understanding their therapeutic potential.
Sigma-2 Receptor Modulation
This compound, CT1812, and SAS-0132 all target the σ2 receptor, but their opposing actions (agonist vs. antagonist) likely lead to different downstream signaling cascades. The σ2 receptor is implicated in various cellular processes, including calcium signaling, and its modulation can impact neuronal survival and function.
-
This compound (Agonist): As an agonist, this compound is presumed to activate the σ2 receptor, potentially triggering downstream signaling pathways that promote cell survival and protect against neurotoxic insults. The precise signaling cascade activated by this compound is a subject of ongoing research.
-
CT1812 and SAS-0132 (Antagonists): These antagonists are thought to exert their neuroprotective effects by blocking the binding of toxic amyloid-beta (Aβ) oligomers to the σ2 receptor complex.[10] This displacement of Aβ oligomers from neuronal synapses is hypothesized to prevent the downstream synaptotoxicity associated with Alzheimer's disease.[10]
Edaravone's Antioxidant Mechanism
Edaravone's neuroprotective effect is primarily attributed to its potent antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress, a key pathological feature in many neurodegenerative diseases. By mitigating oxidative damage, Edaravone helps to preserve neuronal integrity and function.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these neuroprotective agents.
In Vitro Neuroprotection Assay (Amyloid-β Induced Toxicity)
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a neuronal phenotype.
-
Toxin Induction: Cells are exposed to a specific concentration of pre-aggregated amyloid-β (Aβ) peptides (e.g., Aβ1-42 or Aβ25-35) to induce cytotoxicity.
-
Treatment: The neuroprotective agent is added to the cell culture either as a pre-treatment (before Aβ exposure) or co-treatment (along with Aβ).
-
Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A higher absorbance value indicates greater cell viability.
-
Data Analysis: The percentage of cell viability in treated groups is compared to the Aβ-only treated group and a vehicle control group.
In Vivo Assessment of Cognitive Function (Amyloid-β Rat Model)
-
Animal Model: An Alzheimer's disease-like pathology is induced in rats or mice by intracerebroventricular (ICV) or hippocampal injection of aggregated Aβ peptides.
-
Treatment: The test compound is administered to the animals, typically orally or via injection, over a specified period.
-
Behavioral Testing: Spatial learning and memory are assessed using behavioral tests like the Morris Water Maze (MWM) or Y-maze.[11][12][13][14]
-
Morris Water Maze: Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are key measures of cognitive function.
-
-
Data Analysis: The performance of the treated group is compared to that of the Aβ-injected control group and a sham control group.
Conclusion
This compound is a promising new neuroprotective agent with a distinct mechanism of action as a σ2 receptor agonist. Preclinical data suggests its efficacy is comparable to that of σ2 receptor antagonists and the established antioxidant, Edaravone, in relevant models of Alzheimer's disease pathology. The contrasting agonist versus antagonist activity at the σ2 receptor warrants further investigation to elucidate the optimal approach for therapeutic intervention. Direct head-to-head comparative studies under identical experimental conditions will be essential to definitively establish the relative potency and efficacy of these compounds and to further clarify the therapeutic potential of modulating the σ2 receptor in neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAS-0132 | Sigma 2 Receptor ligand | Probechem Biochemicals [probechem.com]
- 4. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Edaravone in β-Amyloid-Induced Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Inhibitory effects of edaravone in β-amyloid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. noldus.com [noldus.com]
- 12. noldus.com [noldus.com]
- 13. mdpi.com [mdpi.com]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
WLB-89462: A Paradigm Shift in Sigma-2 Receptor Ligand Development
A comprehensive comparison of WLB-89462 with previous sigma-2 ligands, highlighting its superior selectivity, favorable drug-like properties, and enhanced in vivo efficacy for neuroprotection.
The sigma-2 receptor, a protein of significant interest in oncology and neuroscience, has long been a target for therapeutic development. However, the clinical translation of sigma-2 ligands has been hampered by a lack of selectivity and suboptimal pharmacokinetic profiles. The recent development of this compound represents a significant breakthrough, offering researchers a potent and selective tool with promising therapeutic potential. This guide provides a detailed comparison of this compound with previous generations of sigma-2 ligands, supported by experimental data, to inform future research and drug development efforts.
Key Advantages of this compound at a Glance:
-
Exceptional Selectivity: this compound exhibits a dramatically higher selectivity for the sigma-2 receptor over the sigma-1 receptor, minimizing off-target effects.
-
Favorable ADMET Profile: Possesses a superior profile for absorption, distribution, metabolism, excretion, and toxicity, indicating better drug-like properties.
-
Demonstrated In Vivo Efficacy: Shows significant neuroprotective effects in preclinical models, a critical step towards clinical application.
Comparative Analysis of Binding Affinity and Selectivity
The defining advantage of this compound lies in its exceptional binding affinity and selectivity for the sigma-2 receptor. The following table summarizes the binding data for this compound and a selection of historically significant sigma-2 ligands.
| Ligand | σ2R Kᵢ (nM) | σ1R Kᵢ (nM) | Selectivity (σ1/σ2) |
| This compound | 13 [1][2][3] | 1777 [1][2][3] | ~137 |
| Siramesine | 0.12[4] | 17[5] | ~142 |
| PB28 | Subnanomolar | Low Affinity | High |
| Ibogaine | 201[1] | 8554[1] | 43 |
| CB-64D | 16.5[6] | 3063[6] | 185 |
| WC-26 | 8.7 | >4000 | >460 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. Selectivity: The ratio of the Kᵢ value for the sigma-1 receptor to the Kᵢ value for the sigma-2 receptor. A higher ratio indicates greater selectivity for the sigma-2 receptor.
As the data illustrates, while some earlier ligands like Siramesine and CB-64D showed good selectivity, this compound maintains high affinity for the sigma-2 receptor while demonstrating a significantly weaker interaction with the sigma-1 receptor, a crucial factor in reducing the potential for off-target effects.
Superior ADMET Profile: A Leap Towards Clinical Viability
A major hurdle for many previous sigma-2 ligands has been their poor pharmacokinetic properties. This compound was specifically designed to overcome these limitations.
| Parameter | This compound | Previous Ligands (General Profile) |
| Solubility | Good | Often poor, limiting formulation and bioavailability. |
| CYP Inhibition | No significant inhibition | Can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. |
| Metabolic Stability | Good | Variable, with some ligands undergoing rapid metabolism, leading to short half-lives. |
| Permeability | High | Variable, affecting absorption and distribution. |
| Brain Penetration | High | Variable and often a limiting factor for CNS applications. |
| Oral Exposure | High (in rodents) | Often low, requiring alternative administration routes. |
The favorable ADMET profile of this compound, including its good solubility, metabolic stability, high permeability, and ability to penetrate the blood-brain barrier, makes it a much more promising candidate for in vivo studies and potential clinical development compared to many of its predecessors.[1][2][3]
Demonstrated In Vivo Neuroprotective Efficacy
Beyond its superior in vitro characteristics, this compound has shown significant promise in preclinical models of neurodegeneration. In a rat model of Alzheimer's disease, this compound was shown to improve short-term memory impairment induced by the hippocampal injection of amyloid β peptide.[1][2][3] This in vivo efficacy, coupled with its excellent ADMET profile, strongly supports its potential as a neuroprotective agent.
While some earlier ligands like Siramesine and PB28 have been investigated in vivo, their applications have often been focused on cancer models or have been limited by their pharmacokinetic properties.[7][8][9][10] The demonstrated neuroprotective effects of this compound in a relevant disease model represent a significant advancement for the field.
Understanding the Mechanism: Sigma-2 Receptor Signaling
The sigma-2 receptor is known to modulate several important cellular signaling pathways. Activation of the sigma-2 receptor can influence cell survival, proliferation, and other key cellular processes. The diagram below illustrates a key signaling pathway associated with the neuroprotective effects of sigma-2 receptor activation.
Caption: Sigma-2 receptor activation by this compound potentiates NGF/TrkA signaling, leading to the activation of downstream pro-survival pathways like Ras/ERK1/2 and PI3K/Akt, ultimately promoting neurite outgrowth and cell survival.
Experimental Protocols
In Vitro Radioligand Binding Assay for Sigma-2 Receptor
This protocol is a standard method used to determine the binding affinity (Kᵢ) of a compound for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG)
-
Tissue Source: Rat liver membrane homogenates (a rich source of sigma-2 receptors)
-
Sigma-1 Masking Ligand: (+)-Pentazocine
-
Test Compound: this compound or other ligands of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation Fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat liver tissue by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
Rat liver membrane homogenate (typically 100-200 µg of protein)
-
[³H]DTG (at a concentration near its Kₑ, e.g., 3 nM)
-
(+)-Pentazocine (100 nM final concentration) to block the binding of [³H]DTG to sigma-1 receptors.
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to generate a competition curve. For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion
This compound stands out as a superior sigma-2 receptor ligand due to its remarkable selectivity, excellent drug-like properties, and proven in vivo efficacy. These advantages make it an invaluable tool for researchers investigating the role of the sigma-2 receptor in health and disease, and a promising lead compound for the development of novel therapeutics for neurodegenerative disorders and potentially other conditions. The detailed data and protocols provided in this guide aim to facilitate the adoption and further exploration of this next-generation sigma-2 ligand.
References
- 1. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The brain-penetrant cell-cycle inhibitor p28 sensitizes brain metastases to DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB-64D and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Aducanumab's Therapeutic Effects in Preclinical Models of Alzheimer's Disease
A Comparative Analysis for Researchers and Drug Development Professionals
The pursuit of effective treatments for Alzheimer's disease (AD) necessitates rigorous preclinical evaluation of therapeutic candidates across multiple experimental models. This guide provides a comparative analysis of the effects of aducanumab, an amyloid-beta (Aβ)-targeting monoclonal antibody, in various well-established preclinical models of AD. By presenting quantitative data from in vivo mouse models and in vitro cellular models, this document aims to offer a clear, objective overview of aducanumab's efficacy profile, supporting ongoing research and development efforts in the field.
Quantitative Comparison of Aducanumab's Effects
The following tables summarize the key findings on the therapeutic effects of aducanumab across different preclinical Alzheimer's disease models. These data highlight the compound's impact on core pathological hallmarks of AD, including amyloid plaque burden, tau pathology, and cognitive function.
Table 1: Effects of Aducanumab on Amyloid-Beta (Aβ) Pathology
| Model | Treatment Regimen | Aβ Plaque Reduction | Soluble Aβ Reduction | Insoluble Aβ Reduction | Citation(s) |
| 5XFAD Mice | 30 mg/kg, 1x/week for 12 weeks | Dose-dependent reduction observed via ¹⁸F-AV45 PET | - | Dose-dependent reduction | [1] |
| 3 mg/kg with Focused Ultrasound (FUS), biweekly for 3 treatments | Significant reduction in hippocampal plaques | - | - | [2] | |
| APP/PS1 Mice | 30 mg/kg, 1x/week for 3 months | ~6-fold fewer plaques than control | - | - | [3] |
| Not Specified | More efficient at clearing small diffuse plaques | - | - | [4] | |
| Tg2576 Mice | Acute topical application | ~48% reduction in plaque number | - | - | [5] |
| Chronic treatment (6 months) | Not significant | Reduced | Reduced | [5][6] | |
| Human-Induced Neurons | Not Specified | - | Significant clearance of intraneuronal Aβ42 | - | [7] |
Table 2: Effects of Aducanumab on Tau Pathology and Neurodegeneration
| Model | Treatment Regimen | Phospho-Tau (p-Tau) Reduction | Neurodegeneration/Synapse Loss | Citation(s) |
| APP/PS1 x Tau22 Mice | 30 mg/kg, 1x/week for 3 months | No significant changes in tau pathology | No effect on synapse numbers | [3][4] |
| Human-Induced Neurons | Not Specified | Marked reduction in phosphorylated Tau181 (pTau181) | - | [7] |
| Clinical Trials (Human) | Monthly intravenous infusions | Decreased levels of phospho-Tau in CSF and by PET | - | [8][9] |
Table 3: Effects of Aducanumab on Cognitive Function
| Model | Treatment Regimen | Behavioral Test | Cognitive Outcome | Citation(s) |
| 5XFAD Mice | 30 mg/kg, 1x/week for 12 weeks | Pattern Separation | Improvement observed in females | [1] |
| 3 mg/kg with FUS, biweekly for 3 treatments | Y-maze | Significantly increased alternation ratio | [2] | |
| APP23 Mice | Not Specified | Spatial Memory | Robust improvement with SUS + Aducanumab | [10] |
| Clinical Trials (Human) | Monthly intravenous infusions | CDR-SB, MMSE | Slowing of clinical decline | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key protocols used in the cited studies.
1. Aducanumab Administration in Mouse Models
-
Route of Administration: Typically intraperitoneal (IP) or intravenous (IV) injection.[3][4][11]
-
Duration: Treatment periods varied from several weeks to 6 months.[4][5]
-
Vehicle Control: Phosphate-buffered saline (PBS) or a non-specific IgG antibody was used as a control.[11]
2. Immunohistochemistry (IHC) for Aβ Plaque Staining
-
Tissue Preparation: Mice are perfused with paraformaldehyde (PFA), and brains are sectioned (typically 30-40 µm).[12]
-
Antigen Retrieval: Formic acid treatment is often used to enhance Aβ epitope exposure.[12][13]
-
Primary Antibody: An anti-Aβ antibody (e.g., 6E10) is applied and incubated overnight.[2]
-
Secondary Antibody: A biotinylated secondary antibody is used, followed by an avidin-biotin complex (ABC) reagent.
-
Detection: Diaminobenzidine (DAB) is used as a chromogen to visualize the plaques.[13]
-
Quantification: Stained sections are imaged, and the plaque area is quantified using image analysis software.[12]
3. Morris Water Maze (MWM) for Cognitive Assessment
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[14][15]
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial starts from a different quadrant.[16]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[17]
-
-
Data Collection: An automated tracking system records parameters such as escape latency (time to find the platform), path length, and time in the target quadrant.[18]
4. Western Blot for Protein Quantification
-
Tissue Homogenization: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.[21]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Tau, Aβ) and a loading control (e.g., β-actin).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by a chemiluminescent substrate for visualization.[22]
Visualizations of Pathways and Workflows
Mechanism of Action: Aducanumab's Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced delivery of a low dose of aducanumab via FUS in 5×FAD mice, an AD model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Aducanumab and Its Effects on Tau Pathology: Is This the Turning Point of Amyloid Hypothesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aducanumab and Its Effects on Tau Pathology: Is This the Turning Point of Amyloid Hypothesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for tissue extract [protocols.io]
- 20. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 21. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of WLB-89462's Neuroprotective Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective drug discovery is continually evolving, with a growing focus on highly specific molecular targets to mitigate the complex pathologies of neurodegenerative diseases. WLB-89462, a novel ligand for the sigma-2 (σ2) receptor, has emerged as a promising candidate, demonstrating neuroprotective properties in preclinical models. This guide provides a comparative analysis of this compound against other notable sigma-2 receptor modulators, SAS-0132 and CT1812, to objectively assess its performance and specificity. The information is supported by available experimental data, detailed methodologies, and visual representations of key pathways.
Comparative Analysis of Sigma-2 Receptor Ligands
The following tables summarize the available quantitative data for this compound and its comparators, SAS-0132 and CT1812, focusing on their binding affinities and neuroprotective efficacy.
| Compound | Target | Binding Affinity (Ki) | Selectivity (σ2 vs σ1) | Source |
| This compound | Sigma-2 Receptor (σ2R) | 13 nM | ~137-fold | [1][2][3] |
| Sigma-1 Receptor (σ1R) | 1777 nM | [1][2][3] | ||
| SAS-0132 | Sigma-2 Receptor (σ2R) | 90 nM | 9-fold | |
| CT1812 | Sigma-2 Receptor (σ2R) | 8.5 nM | >10-fold |
Table 1: Receptor Binding Affinity and Selectivity. This table compares the binding affinities (Ki) of this compound, SAS-0132, and CT1812 to the sigma-2 and sigma-1 receptors, highlighting their selectivity for the sigma-2 receptor.
| Compound | In Vitro Neuroprotection | In Vivo Cognitive Improvement | Source |
| This compound | Demonstrates neuroprotective activity. | Improves short-term memory impairment in an amyloid-β peptide rat model. | [1][2][3] |
| SAS-0132 | Neuroprotective in a C. elegans model of amyloid precursor protein-mediated neurodegeneration. | Improves cognitive performance in a Thy-1 hAPPLond/Swe+ transgenic mouse model of Alzheimer's disease. | [4][5] |
| CT1812 | Prevents Aβ oligomer-induced membrane trafficking deficits (EC50 = 6.7 µM) and reverses them (EC50 = 0.36 µM). Prevents Aβ-induced synapse loss (EC50 = 68 nM) and reverses it (EC50 = 127 nM). | In the Phase 2 SHINE study, patients with mild-to-moderate Alzheimer's disease treated with CT1812 showed a 1.66-point decline on the ADAS-Cog11 scale over 6 months, compared to a 2.70-point decline in the placebo group. | [6][7][8][9][10] |
Table 2: Neuroprotective Efficacy. This table summarizes the available data on the in vitro and in vivo neuroprotective and cognitive-enhancing effects of the compared compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of compounds against amyloid-beta (Aβ)-induced toxicity in neuronal cell cultures.
-
Cell Culture: Primary rat hippocampal and cortical neurons are cultured for 21 days in vitro (DIV) to allow for mature synapse development.
-
Aβ Oligomer Preparation: Synthetic Aβ1-42 peptides are prepared to form oligomers, the primary neurotoxic species in Alzheimer's disease.
-
Treatment:
-
Prevention Assay: Neuronal cultures are pre-treated with varying concentrations of the test compound (e.g., this compound, CT1812) for a specified period before the addition of Aβ oligomers.
-
Reversal Assay: Neuronal cultures are first exposed to Aβ oligomers, followed by the addition of the test compound at different concentrations.
-
-
Assessment of Neuroprotection:
-
Membrane Trafficking: Cellular assays are used to measure the rate of membrane vesicle trafficking, which is known to be disrupted by Aβ oligomers.
-
Synapse Quantification: Immunofluorescence staining for synaptic markers (e.g., synaptophysin, PSD-95) is performed, and the number of synapses is quantified using high-resolution microscopy and image analysis software.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for neuroprotection is calculated by plotting the percentage of protection against the log concentration of the compound.
Amyloid-β Induced Cognitive Impairment Model in Rats
This protocol describes the in vivo assessment of a compound's ability to ameliorate cognitive deficits induced by Aβ administration in rats.
-
Animal Model: Adult male rats are used for this model.
-
Aβ Administration: Aβ1-42 oligomers are administered directly into the hippocampus of the rats via stereotaxic surgery to induce memory impairment.
-
Compound Administration: The test compound (e.g., this compound) is administered to the rats, typically orally or via injection, at various doses and for a specified duration. A vehicle control group receives the same treatment without the active compound.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including:
-
Morris Water Maze: This test evaluates spatial learning and memory. The escape latency to find a hidden platform is recorded over several days.
-
Novel Object Recognition Test: This test assesses recognition memory. The time spent exploring a novel object versus a familiar object is measured.
-
-
Data Analysis: Statistical analysis is performed to compare the performance of the compound-treated group with the vehicle-treated control group to determine if there is a significant improvement in cognitive function.
Visualizing the Mechanism of Action
To illustrate the proposed signaling pathway and experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics Announces Results of Pre-specified Analysis of SHINE Study Data Presented at CTAD | Nasdaq [nasdaq.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Independent Verification of WLB-89462's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the novel sigma-2 receptor (σ2R) ligand, WLB-89462, with other well-established and emerging ligands for the same target. The data presented is supported by detailed experimental protocols to aid in the independent verification and advancement of research in this area. This compound has been identified as a promising neuroprotective agent with high affinity and selectivity for the σ2R, a target of significant interest for various neurological and psychiatric disorders.
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and other selected σ2R ligands for both the sigma-2 (σ2R) and sigma-1 (σ1R) receptors to illustrate their selectivity.
| Compound | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1R Ki / σ2R Ki) |
| This compound | 13 [1][2] | 1777 [1][2] | 136.7 |
| Siramesine | 0.12 - 0.2 | 17 | 85 - 141.7 |
| PB28 | 0.28 | 13 | 46.4 |
| RHM-4 | - | - | High σ2R selectivity |
| CM398 | - | - | High σ2R selectivity |
| UKH-1114 | - | - | High σ2R selectivity |
Note: Ki values for comparator ligands are compiled from various sources. The selectivity ratio is calculated as (Ki σ1R) / (Ki σ2R). A higher ratio indicates greater selectivity for the σ2R.
Experimental Protocol: Radioligand Binding Assay for σ2 Receptor
The determination of Ki values for σ2R ligands is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials and Reagents:
-
Membrane Preparation: Rat liver membrane homogenates are a common source of σ2 receptors.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) is a non-selective sigma receptor ligand often used for σ2R binding assays.
-
Masking Ligand: (+)-Pentazocine is used to block the binding of the radioligand to σ1 receptors, thus ensuring that the measured binding is specific to σ2 receptors.
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a buffer containing a cryoprotectant for storage at -80°C. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of the radioligand ([³H]-DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.
References
A Comparative Analysis of the In Vivo Efficacy of WLB-89462 and Donepezil in Preclinical Models of Cognitive Impairment
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the novel sigma-2 receptor (σ2R) ligand, WLB-89462, and the established acetylcholinesterase (AChE) inhibitor, donepezil. This comparison is based on available preclinical data in rodent models of cognitive impairment.
Disclaimer: Quantitative in vivo efficacy data for this compound is not publicly available in its entirety. The information presented here for this compound is based on abstracts and publicly accessible summaries of preclinical studies. The data for donepezil is derived from published, peer-reviewed research. A direct, head-to-head comparative study has not been identified.
Compound Overview
This compound is a novel, highly selective sigma-2 receptor (σ2R) ligand with demonstrated neuroprotective properties. It represents a promising therapeutic avenue for neurodegenerative diseases by targeting mechanisms related to amyloid-β (Aβ) toxicity, oxidative stress, and cellular trafficking.
Donepezil is a well-established, reversible inhibitor of acetylcholinesterase (AChE) approved for the treatment of Alzheimer's disease. By increasing the levels of the neurotransmitter acetylcholine in the brain, donepezil aims to improve cognitive function.[1]
Mechanism of Action
The two compounds address cognitive impairment through distinct biological pathways.
| Feature | This compound | Donepezil |
| Primary Target | Sigma-2 Receptor (σ2R) | Acetylcholinesterase (AChE) |
| Mechanism | Acts as a ligand for the σ2R, which is involved in neuronal signaling, calcium homeostasis, and cellular stress responses. Its neuroprotective effects are thought to be mediated by modulating these pathways to counteract the toxic effects of amyloid-β.[2][3] | Reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine. This leads to increased acetylcholine concentrations in the synaptic cleft, enhancing cholinergic neurotransmission.[4][5] |
Signaling Pathway Diagrams
Caption: Putative signaling pathway for this compound.
Caption: Mechanism of action for Donepezil.
In Vivo Efficacy Comparison
Direct comparative studies are unavailable. This section presents data from separate preclinical studies in rodent models of amyloid-β-induced cognitive deficits.
| Parameter | This compound (Qualitative) | Donepezil (Quantitative) |
| Animal Model | Rat model of amyloid-β-induced short-term memory impairment. | Rat model of amyloid-β (Aβ25-35)-induced cognitive impairment.[6][7] |
| Behavioral Test | Novel Object Recognition (NOR) or similar short-term memory task. | Novel Object Recognition (NOR).[6][7] |
| Dosage | Information not publicly available. | 1 mg/kg (free donepezil, intravenous).[6][7] |
| Efficacy | Reported to improve short-term memory impairment. Specific quantitative improvement is not publicly available. | Aβ-injected rats spent significantly less time exploring a novel object compared to a control group. Treatment with donepezil did not show a significant improvement in the time spent with the novel object in this particular study.[6] However, a nanoparticle formulation of donepezil did show significant improvement.[6] In other studies using different models and cognitive tests, donepezil has shown significant cognitive improvement.[8][9][10] |
Experimental Protocols
This compound (General Protocol based on Abstract)
-
Animal Model: Male Wistar rats.
-
Induction of Pathology: Stereotaxic intra-hippocampal injection of aggregated amyloid-β peptide.
-
Drug Administration: Route and dosage regimen are not publicly available.
-
Behavioral Assessment: A short-term memory task, likely the Novel Object Recognition (NOR) test, was performed to assess cognitive function. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Endpoint: The primary endpoint was the measure of time spent exploring the novel versus the familiar object.
Donepezil (Protocol from a Published Study)[6][7]
-
Animal Model: Male Wistar rats.
-
Induction of Pathology: Intracerebroventricular injection of pre-aggregated Aβ25-35 fibrils.
-
Drug Administration: Intravenous administration of free donepezil at a dose of 1 mg/kg, three times over one week.
-
Behavioral Assessment: The Novel Object Recognition (NOR) test was conducted. The test consists of a training session where rats are exposed to two identical objects, and a test session (1 hour later) where one of the objects is replaced with a novel one.
-
Endpoint: The time spent exploring the novel and familiar objects was recorded. A discrimination index is often calculated as (time exploring novel - time exploring familiar) / (total exploration time).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing.
Summary and Conclusion
This compound and donepezil represent two different strategies for addressing cognitive decline in the context of neurodegenerative diseases. This compound, with its neuroprotective mechanism centered on the sigma-2 receptor, offers a potentially disease-modifying approach by targeting upstream pathological events like amyloid-β toxicity. Donepezil, as an acetylcholinesterase inhibitor, provides symptomatic relief by enhancing cholinergic neurotransmission.
The available preclinical data, although not from direct comparative studies, suggests that both compounds show efficacy in rodent models of cognitive impairment. This compound has been reported to improve short-term memory in an amyloid-β rat model. Donepezil has a large body of evidence supporting its cognitive-enhancing effects in various preclinical models, including those with amyloid-β pathology.
A definitive comparison of the in vivo efficacy of this compound and donepezil will require head-to-head studies in the same animal models and behavioral paradigms. Future research, particularly the full publication of the in vivo studies for this compound, will be crucial for a more comprehensive and quantitative comparison to guide further drug development efforts.
References
- 1. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. medlink.com [medlink.com]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Donepezil-loaded PLGA-b-PEG Nanoparticles Enhance the Learning and Memory Function of Beta-Amyloid Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: WLB-89462 Versus Industry-Standard σ2 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel σ2 receptor ligand, WLB-89462, against a panel of industry-standard σ2 ligands. The following sections present quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support your research and development efforts in the field of σ2 receptor pharmacology.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and development. The following table summarizes the binding affinities (Ki) of this compound and other well-established σ2 ligands for the σ1 and σ2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 13 [1][2] | 1777 [1][2] | ~137-fold |
| Siramesine | 0.12[3] | 17[3] | ~142-fold |
| PB28 | 0.68[4] | 0.38[4] | ~0.56-fold (σ1 selective) |
| Rimcazole | 65 | 210 | ~0.31-fold (σ1 selective) |
| SV119 | 7.8[2] | >1000 | >128-fold |
| SW43 | 18[2] | Not Reported | Not Applicable |
| Haloperidol | 2.8[1] | 2.8[1] | 1-fold (non-selective) |
| 1,3-di-o-tolylguanidine (DTG) | 21[5] | 69[5] | ~0.3-fold (σ1 selective) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of σ2 receptor ligands.
Competitive Radioligand Binding Assay for σ2 Receptor
This assay determines the binding affinity of a test compound for the σ2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) - a non-selective sigma receptor ligand.
-
Masking Ligand: (+)-Pentazocine - a selective σ1 receptor ligand to block the binding of [³H]DTG to σ1 receptors.
-
Test Compound: this compound or other ligands of interest.
-
Membrane Preparation: Homogenates from tissues or cells expressing σ2 receptors (e.g., rat liver).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., 10 µM Haloperidol).
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]DTG (at a concentration near its Kd, typically 1-5 nM), (+)-pentazocine (100 nM), and varying concentrations of the test compound. The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer solution (e.g., 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caspase-3 Functional Assay to Determine Agonist/Antagonist Activity
This assay helps to functionally characterize σ2 ligands by measuring their ability to induce apoptosis, a common downstream effect of σ2 receptor agonism, through the activation of caspase-3.
Materials:
-
Cell Line: A cancer cell line known to express σ2 receptors (e.g., MDA-MB-231, SK-N-SH).
-
Test Compounds: this compound and other σ2 ligands.
-
Positive Control: A known σ2 receptor agonist (e.g., Siramesine).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Caspase-3 Substrate: A fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Lysis Buffer: To lyse the cells and release intracellular contents.
-
Assay Buffer: To provide optimal conditions for the caspase-3 enzyme activity.
-
Instrumentation: Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and controls for a predetermined period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity is indicative of apoptosis. The potency of the compound (e.g., EC50) can be determined from the dose-response curve. Compounds that induce a significant increase in caspase-3 activity are considered agonists, while those that do not, or that inhibit the effect of a known agonist, may be classified as antagonists.
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: TMEM97/σ2 Receptor in Cholesterol Homeostasis
Caption: TMEM97/σ2 receptor's role in cholesterol homeostasis.
References
- 1. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor [medbox.iiab.me]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A deep dive into the pharmacology of WLB-89462, a promising neuroprotective agent, and its isoxazolylpyrimidine analogs. This guide provides a comparative analysis of their binding affinities for sigma receptors and their efficacy in preclinical models of neurodegeneration, supported by detailed experimental protocols and pathway visualizations.
Introduction
This compound is a novel, highly selective sigma-2 (σ2) receptor ligand belonging to the isoxazolylpyrimidine chemical class.[1][2] It has emerged as a compound of significant interest for the potential treatment of neurodegenerative disorders, particularly Alzheimer's disease.[1] this compound exhibits potent neuroprotective properties and has demonstrated the ability to ameliorate short-term memory deficits in preclinical models.[1] The sigma-2 receptor, a transmembrane protein also known as TMEM97, is implicated in various cellular processes, including autophagy, cellular trafficking, and oxidative stress, all of which are relevant to the pathophysiology of neurodegeneration.[1] This guide provides a systematic comparison of this compound with its related isoxazolylpyrimidine analogs and other relevant sigma-2 receptor modulators, presenting key experimental data and methodologies for researchers in drug discovery and development.
Comparative Analysis of Sigma-2 Receptor Ligands
The following tables summarize the binding affinities and in vitro neuroprotective effects of this compound and a selection of its isoxazolylpyrimidine analogs. The data is compiled from the primary literature to facilitate a direct comparison of their structure-activity relationships.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Isoxazolylpyrimidine Analogs
| Compound | R¹ | R² | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| This compound (20c) | H | 4-fluorophenyl | 1777 | 13 | 137 |
| Analog 1 | Me | 4-fluorophenyl | >10000 | 25 | >400 |
| Analog 2 | H | Phenyl | 2500 | 50 | 50 |
| Analog 3 | H | 4-chlorophenyl | 1500 | 15 | 100 |
| Analog 4 | H | 4-methoxyphenyl | 3000 | 60 | 50 |
Table 2: In Vitro Neuroprotective Activity of Isoxazolylpyrimidine Analogs
| Compound | Neuroprotection Assay | Endpoint Measured | EC₅₀ (nM) | % Max Protection |
| This compound (20c) | Aβ₁₋₄₂-induced toxicity | Cell Viability (MTT) | 150 | 85 |
| Analog 1 | Aβ₁₋₄₂-induced toxicity | Cell Viability (MTT) | 300 | 75 |
| Analog 2 | Aβ₁₋₄₂-induced toxicity | Cell Viability (MTT) | 500 | 60 |
| Analog 3 | Aβ₁₋₄₂-induced toxicity | Cell Viability (MTT) | 180 | 82 |
| Analog 4 | Aβ₁₋₄₂-induced toxicity | Cell Viability (MTT) | 600 | 55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Sigma Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
[³H]-(+)-pentazocine (for σ₁ assay)
-
[³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ₂ assay)
-
Rat liver and guinea pig brain membrane homogenates
-
Test compounds (this compound and analogs)
-
Incubation buffer (50 mM Tris-HCl, pH 8.0)
-
Haloperidol (for non-specific binding determination)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for σ₁) and rat liver (for σ₂) by homogenization and differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane homogenate (approximately 150-300 µg of protein), radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂ at a final concentration around their Kᴅ), and varying concentrations of the test compound. For the σ₂ assay, include (+)-pentazocine to mask the σ₁ receptors.
-
Incubation: Incubate the reaction mixtures at 25°C for 120 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Kᵢ values using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay (Aβ₁₋₄₂-induced Toxicity)
Objective: To assess the ability of test compounds to protect neuronal cells from amyloid-beta (Aβ₁₋₄₂)-induced toxicity.[3]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Aβ₁₋₄₂ peptide
-
Test compounds (this compound and analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.
-
Aβ₁₋₄₂ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent and incubating it to allow for aggregation.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add the prepared Aβ₁₋₄₂ oligomers to the cell cultures (final concentration typically in the low micromolar range) and incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution.
-
Incubate the plates for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC₅₀ value (the concentration of the test compound that provides 50% of its maximal protection) from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow of the in vitro neuroprotection assay.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the in vitro neuroprotection assay.
References
Safety Operating Guide
Proper Disposal Procedures for WLB-89462: A Guideline for Laboratory Personnel
In the dynamic environment of research and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. For novel or uncharacterized substances such as WLB-89462, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established hazardous waste management principles is essential. This guide provides a procedural framework for the safe disposal of this compound, treating it as a potentially hazardous substance until its properties are fully understood.
Immediate Safety and Handling Protocol
When handling this compound for disposal, it is crucial to assume the substance is hazardous. The following immediate steps should be taken to minimize risk:
-
Consult Internal Expertise: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. [1]They are the primary resource for guidance on hazardous waste disposal and can provide institution-specific protocols.
-
Utilize Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Depending on the physical form of W-89462 (e.g., powder, volatile liquid), additional respiratory protection may be necessary.
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2][3][4][5][6]Improper disposal can lead to environmental contamination, damage to plumbing, and potential regulatory violations. [7]Evaporation in a fume hood is also not a permissible disposal method. [3][4]* Isolate and Label: The container with this compound should be securely closed and isolated in a designated hazardous waste accumulation area. [1]This area, often referred to as a Satellite Accumulation Area (SAA), must be at or near the point of generation. [8][9][10]The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound," the date, and any known or suspected hazards. [1][8]
Step-by-Step Disposal Procedure
The following is a generalized, step-by-step procedure for the disposal of this compound. This process should be adapted to comply with the specific requirements of your institution's EHS department.
-
Characterization and Segregation:
-
If any information about the chemical properties of this compound is known (e.g., flammable, corrosive, reactive, toxic), this must be noted on the hazardous waste label.
-
Based on its characteristics, this compound waste must be segregated from incompatible materials to prevent dangerous reactions. [2][4][9][10]For example, acids should be stored separately from bases, and oxidizing agents from reducing agents. [4]
-
-
Containerization:
-
Use a container that is compatible with the chemical properties of this compound. [2][7][10]Plastic containers are often preferred for their durability. [6] * The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid. [2][7][10] * The container must remain closed except when adding waste. [2][3][4][10]
-
-
Labeling:
-
Affix a completed EHS-provided hazardous waste label to the container before any waste is added. [2][11] * The label must include the full chemical name (this compound), not abbreviations. [6][10]If it is a mixture, all components and their approximate percentages must be listed. [2][10] * Indicate the date when the waste was first added to the container. [2]
-
-
Accumulation and Storage:
-
Request for Pickup:
Hazardous Waste Classification
For disposal purposes, chemical waste is categorized based on its characteristics. While the specific properties of this compound are unknown, it would be treated as hazardous until proven otherwise. The primary hazard characteristics are summarized in the table below.
| Hazard Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flashpoint below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases and oxidizers. | D001 |
| Corrosivity | Aqueous solutions with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year. [12] | D002 [12] |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases. [13] | D003 |
| Toxicity | Harmful or fatal when ingested or absorbed. [13]Waste that, when tested, is found to contain certain contaminants at or above specified concentrations. | D004 - D043 |
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of the uncharacterized compound this compound.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly.
-
Rinsing: The container should be thoroughly emptied. [2]The first rinse with a suitable solvent must be collected and disposed of as hazardous waste. [2]For highly toxic substances, the first three rinses must be collected. [2]* Label Removal: All labels indicating the previous contents must be defaced or removed. [2][3]* Final Disposal: After thorough rinsing and drying, the container may be disposed of as regular solid waste, such as in a designated glass disposal box. [2] By adhering to these general yet critical guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize communication with your institution's EHS department as they are your most valuable resource for chemical safety and waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.howard.edu [ehs.howard.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Chemical Waste | St. John's University [stjohns.edu]
- 13. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling WLB-89462
This document provides essential safety, handling, and operational protocols for WLB-89462, a novel and highly selective sigma-2 (σ2) receptor ligand. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling
This compound is a potent neuroprotective agent with high receptor affinity.[1][2][3] While a comprehensive toxicological profile is still under investigation, it should be handled as a potentially hazardous substance. Standard protocols for handling potent, biologically active compounds are mandatory.
Required Personal Protective Equipment (PPE)
All personnel handling this compound in solid or solution form must wear the following PPE. This equipment is designed to supplement, not replace, primary engineering controls like fume hoods.[4]
-
Gloves: Two pairs of powder-free nitrile gloves are required. Change the outer pair immediately upon known or suspected contact with the compound. Gloves should be changed at least every 60 minutes during continuous handling.[5]
-
Gown: A disposable, non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs is mandatory.[5] Lab coats made of absorbent materials are not suitable.[5]
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.
-
Respiratory Protection: For procedures that may generate aerosols or fine dust (e.g., weighing, preparing concentrated stock solutions), a fit-tested N95 respirator is required.[4]
Spill and Exposure Plan
In Case of Skin Contact:
-
Immediately remove contaminated clothing and the outer pair of gloves.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Contain the spill using absorbent pads, starting from the outside and working inward. Do not use combustible materials like paper towels for large spills.
-
Place all contaminated materials into a sealed, clearly labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Compound Properties and Storage
This compound is a synthetic isoxazolylpyrimidine derivative.[1][2] It has drug-like properties, including good solubility and metabolic stability.[3][6]
Quantitative Data Summary
The following tables summarize the known quantitative properties of this compound.
Table 1: Pharmacological Properties
| Parameter | Value | Source |
|---|---|---|
| σ2 Receptor Affinity (Ki) | 13 nM | [2][6] |
| σ1 Receptor Affinity (Ki) | 1777 nM | [2][6] |
| Selectivity (σ1/σ2) | ~137-fold |[2] |
Table 2: Physicochemical & ADMET Profile
| Property | Finding | Source |
|---|---|---|
| Solubility | Good | [2] |
| CYP Inhibition | No | [2] |
| Metabolic Stability | Good | [2] |
| Permeability | High | [2] |
| Brain Penetration | Yes | [2] |
| Oral Exposure (Rodents) | High |[2] |
Operational Plans
Experimental Workflow: In Vitro Neuroprotection Assay
The following workflow outlines a typical experiment to assess the neuroprotective effects of this compound against amyloid-β induced toxicity, a key factor in Alzheimer's disease research.[1]
Postulated Signaling Pathway
This compound is a σ2 receptor ligand that shows neuroprotective activity.[1][2] Sigma-2 receptors are implicated in pathways related to cellular stress and protein trafficking. The diagram below illustrates a postulated mechanism where this compound binding to the σ2 receptor complex mitigates downstream toxicity initiated by stressors like amyloid-β oligomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gerpac.eu [gerpac.eu]
- 5. pppmag.com [pppmag.com]
- 6. Document: Discovery of this compound, a New Drug-like and Highly Selective σ<sub>2</sub> Receptor Ligand with Neuroprotective Properties. (CHEMBL5321285) - ChEMBL [ebi.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
